Triplatin tetranitrate
Description
Properties
CAS No. |
172903-00-3 |
|---|---|
Molecular Formula |
C12H50Cl2N14O12Pt3 |
Molecular Weight |
1238.8 g/mol |
IUPAC Name |
azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |
InChI |
InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |
InChI Key |
RMFNGLHOFHJMHN-UHFFFAOYSA-L |
SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Canonical SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
Synonyms |
((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Triplatin Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum (II) complex that has garnered significant interest as a potential anticancer agent. Its unique structural features and mechanism of action, which differ from traditional platinum-based drugs like cisplatin (B142131), have made it a subject of extensive research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.
Introduction
This compound is a cationic, trinuclear platinum complex with the chemical formula --INVALID-LINK--4. Unlike cisplatin, which primarily forms intrastrand DNA adducts, this compound is capable of forming long-range inter- and intrastrand cross-links on DNA.[1][2] This distinct mode of DNA binding is believed to contribute to its ability to overcome cisplatin resistance and its potent cytotoxic activity against a broad range of cancer cell lines.[3] This guide will detail the synthetic route to a key analog of this compound and the analytical techniques employed for its characterization, providing a foundational understanding for researchers in the field of medicinal chemistry and drug development.
Synthesis of a this compound Analog
While the direct synthesis of this compound is a multi-step process, this section details the synthesis of a structurally related, trackable analog, azido-TriplatinNC (N3-TriplatinNC). This synthesis follows a similar strategic approach of stepwise ligand coordination and activation.
Experimental Protocol: Synthesis of Azido-TriplatinNC
The synthesis of N3-TriplatinNC involves the preparation of platinum precursors followed by their assembly into the final trinuclear complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Ammonia solution (NH₃)
-
1,6-Hexanediamine
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium azide (B81097) (NaN₃)
-
Organic solvents (e.g., water, diethyl ether)
Procedure:
-
Synthesis of Platinum Precursors:
-
cis-[PtCl₂(NH₃)₂] (cisplatin) is synthesized from K₂PtCl₄.
-
A platinum-diamine precursor is prepared by reacting K₂PtCl₄ with 1,6-hexanediamine.
-
An azide-containing platinum monomer is synthesized.
-
-
Assembly of the Trinuclear Complex:
-
The synthesis is directed by the trans effect, involving successive activations with silver nitrate to facilitate stepwise ligand coordinations.[4]
-
A di-platinum intermediate is first formed.
-
This intermediate is then reacted with the azide-containing platinum monomer to yield the final N3-TriplatinNC product.
-
-
Purification:
-
The final product is precipitated from the reaction mixture using diethyl ether and filtered. The resulting solid is washed with ice-cold diethyl ether to remove impurities.[2]
-
Synthesis Workflow
Caption: Synthetic workflow for an analog of this compound.
Characterization of this compound and its Analogs
A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and properties of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution. Both ¹H and ¹⁹⁵Pt NMR are utilized.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as D₂O.
-
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[2]
-
Data Acquisition: ¹H and ¹⁹⁵Pt NMR spectra are recorded at room temperature.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
| Technique | Parameter | Representative Value (for N₃-TriplatinNC analog) |
| ¹H NMR (600 MHz, D₂O) | Chemical Shifts (δ) | 3.35–3.23 (m, 2H), 2.80–2.73 (m, 6H), 2.67–2.65 (m, 8H), 1.69–1.61 (m, 10H), 1.56–1.54 (m, 6H), 1.40–1.34 (m, 16H)[2] |
| ¹⁹⁵Pt NMR (600 MHz, D₂O) | Chemical Shift (δ) | -2671 ppm[2] |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the complex.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: The sample is dissolved in an appropriate solvent.
-
Instrumentation: ESI-MS is performed on a suitable mass spectrometer.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are analyzed to confirm the molecular formula.
| Technique | Parameter | Expected Value (for this compound) |
| ESI-MS | Molecular Weight | 1238.75 g/mol [3] |
Elemental Analysis
Elemental analysis is crucial for confirming the empirical formula of the synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should be in close agreement with the calculated values.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, precisely weighed amount of the sample is used.
-
Instrumentation: A CHN elemental analyzer is used.
-
Data Analysis: The percentage composition of C, H, and N is determined. The acceptable deviation between calculated and found values is typically within ±0.4%.[5]
| Element | Calculated (%) | Found (%) (Representative for N₃-TriplatinNC analog) |
| C | 18.59 | 19.14[2] |
| H | 5.20 | 5.13[2] |
| N | 19.88 | 16.21[2] |
Molar Conductivity
Molar conductivity measurements are used to determine the charge of the complex in solution, providing insight into its ionic nature.
Experimental Protocol: Molar Conductivity
-
Sample Preparation: A solution of the complex of known concentration is prepared in a suitable solvent (e.g., water or DMF).
-
Instrumentation: A conductivity meter is used.
-
Data Analysis: The molar conductivity (ΛM) is calculated and compared to known ranges for different electrolyte types.
Biological Activity and Signaling Pathways
This compound exerts its cytotoxic effects primarily through its interaction with DNA, leading to cell cycle arrest and apoptosis. A key feature of its biological activity is its ability to induce a cellular response that is distinct from cisplatin.
DNA Damage Response and Cell Cycle Arrest
Upon binding to DNA, this compound induces a DNA damage response that leads to a dose-dependent arrest of the cell cycle in the G2/M phase.[4][6] This cell cycle arrest is a critical event that prevents cells with damaged DNA from proceeding through mitosis.
p53-Independent Upregulation of p21
A significant aspect of this compound's mechanism of action is its ability to induce the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner.[4][6] This is a crucial distinction from cisplatin, whose activity is often dependent on a functional p53 pathway. The upregulation of p21 contributes to the G2/M arrest by inhibiting the activity of cyclin-dependent kinases that are essential for entry into mitosis.
Signaling Pathway Diagram
Caption: p53-independent signaling pathway of this compound.
Conclusion
This compound represents a promising class of non-classical platinum-based anticancer agents. Its synthesis, while complex, yields a unique trinuclear structure that interacts with DNA in a manner distinct from cisplatin. The characterization of this compound relies on a suite of analytical techniques that confirm its structure and purity. The p53-independent induction of p21 and subsequent G2/M cell cycle arrest are key features of its biological activity, suggesting its potential for treating tumors that are resistant to conventional platinum-based therapies. This guide provides a foundational resource for researchers working on the development and evaluation of novel platinum-based drugs.
References
- 1. rsc.org [rsc.org]
- 2. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Triplatin Tetranitrate's Mechanism of Action: An In-depth Analysis of its DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin (B12774651) tetranitrate, also known as BBR3464, is a trinuclear platinum complex that emerged as a promising anticancer agent, demonstrating potent cytotoxicity, particularly in cisplatin-resistant cell lines.[1][2] Its unique structural features, departing from the conventional mononuclear platinum drug design, confer a distinct mechanism of action primarily centered on its interaction with DNA.[3][4] This technical guide provides a comprehensive overview of the DNA binding mechanism of triplatin tetranitrate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular signaling pathways.
DNA Binding Characteristics of this compound
This compound's interaction with DNA is characterized by the formation of long-range interstrand and intrastrand crosslinks, a feature that distinguishes it from cisplatin (B142131), which predominantly forms 1,2-intrastrand adducts.[5] This unique binding mode is believed to be a key factor in its ability to overcome cisplatin resistance.
Kinetics and Affinity
Types of DNA Adducts and Sequence Specificity
This compound forms a variety of DNA adducts, with a notable preference for 1,4-interstrand crosslinks between two guanine (B1146940) bases on opposite strands.[7][8][9] These long-range crosslinks are a hallmark of its mechanism and are thought to be critical for its cytotoxic effects.[7] In addition to interstrand crosslinks, which constitute approximately 20% of the total DNA adducts, this compound also forms various intrastrand crosslinks.[6] The formation of these adducts can lead to significant conformational changes in the DNA structure.
Structural Distortions of DNA
The formation of this compound-DNA adducts induces significant structural distortions in the DNA double helix. A key characteristic is the unwinding of the DNA helix by approximately 14 degrees.[6] This unwinding, coupled with the bending of the DNA, can interfere with the binding of DNA-processing proteins and disrupt essential cellular processes. Atomic force microscopy (AFM) studies have revealed that treatment with BBR3464 leads to the compaction of DNA molecules.[10]
Quantitative Data on DNA Binding and Cellular Activity
The following tables summarize the available quantitative data regarding the DNA binding and cellular effects of this compound.
| Parameter | Value | Reference |
| DNA Binding Kinetics | ||
| Half-life (t1/2) | ~40 minutes | [6] |
| Structural Effects on DNA | ||
| DNA Unwinding Angle | 14° | [6] |
| Types of DNA Adducts | ||
| Interstrand Crosslinks | ~20% of total adducts | [6] |
| Preferred Interstrand Adduct | 1,4-GG | [7][8] |
| Cellular Activity | ||
| Cytotoxicity vs. Cisplatin (L1210 cells) | 30 times more cytotoxic | [1] |
| Resistance Index (L1210/CDDP cells) | 0.8 (complete lack of cross-resistance) | [1] |
Table 1: Key Quantitative Parameters of this compound-DNA Interaction and Cellular Response
| Cell Line | IC50 (µM) - BBR3464 | IC50 (µM) - Cisplatin | Reference |
| L1210 (murine leukemia) | Not specified | Not specified | [1] |
| L1210/CDDP (cisplatin-resistant) | Not specified | Not specified | [1] |
| Human Ovarian Carcinoma | ~20-fold lower than cisplatin | Not specified | [2] |
| Human Melanoma | ~20-fold lower than cisplatin | Not specified | [2] |
Table 2: Comparative IC50 Values of this compound (BBR3464) and Cisplatin in Various Cancer Cell Lines
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the DNA binding of this compound.
DNase I Footprinting
DNase I footprinting is utilized to identify the specific DNA sequences where a ligand, such as this compound, binds and protects the DNA from enzymatic cleavage.
Protocol:
-
Probe Preparation: A DNA fragment of interest is radiolabeled at one end.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding.
-
DNase I Digestion: The DNA-ligand complexes are then subjected to limited digestion with DNase I. The enzyme will cleave the DNA at sites not protected by the bound drug.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The "footprint," a region of the gel with no bands, corresponds to the binding site of this compound.
For a detailed, generic DNase I footprinting protocol, refer to established molecular biology manuals.[11][12][13][14][15]
Gel Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.
Protocol:
-
Probe Preparation: A DNA oligonucleotide containing the putative binding site is labeled (e.g., with 32P or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the protein or drug of interest (in this case, to study effects on protein-DNA interactions).
-
Native Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. DNA-protein complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.
-
Detection: The bands are visualized by autoradiography or fluorescence imaging.
Detailed protocols for EMSA can be found in various molecular biology resources.[16][17][18][19][20]
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is employed to quantify the changes in the expression of specific genes (e.g., p53, p21, BAX) in response to treatment with this compound.
Protocol:
-
Cell Treatment: Cancer cell lines are treated with this compound for various times and at different concentrations.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes and a reference gene (e.g., GAPDH or β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Specific primer sequences and cycling conditions will vary depending on the target genes and the qPCR platform used.[21][22][23][24][25]
Cellular Signaling Pathways and Consequences of DNA Binding
The formation of this compound-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Inhibition of Transcription and Replication
The bulky DNA adducts formed by this compound act as roadblocks to the cellular machinery responsible for DNA replication and transcription, effectively halting these essential processes.[26][27][28] This inhibition is a primary contributor to the drug's cytotoxicity.
Activation of DNA Damage Response and Apoptosis
The cell recognizes the DNA adducts as damage, which activates DNA damage response (DDR) pathways. While the precise DNA repair mechanisms involved in processing BBR3464 adducts are not fully elucidated, it is known that nucleotide excision repair (NER) and mismatch repair (MMR) play roles in the repair of platinum-DNA adducts in general.[29][30][31][32][33] However, the unique structure of BBR3464 adducts may allow them to evade efficient repair, leading to persistent signaling for cell death.[8]
A key player in the apoptotic response to this compound is the tumor suppressor protein p53. DNA damage leads to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes such as BAX and the cell cycle inhibitor p21. The induction of these genes ultimately leads to the activation of the caspase cascade and programmed cell death.[34][35][36][37][38]
Visualizations
Logical Flow of this compound's Mechanism of Action
References
- 1. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA interstrand cross-links of an antitumor trinuclear platinum(II) complex: thermodynamic analysis and chemical probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA interstrand cross-links of the novel antitumor trinuclear platinum complex BBR3464. Conformation, recognition by high mobility group domain proteins, and nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of structural effects in 1,4 DNA-DNA interstrand cross-links formed by dinuclear and trinuclear platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNase I footprinting [gene.mie-u.ac.jp]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 17. Detection of Proteins that Recognize Platinum‐modified DNA Using Gel Mobility Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. licorbio.com [licorbio.com]
- 19. Gel Shift Assay Protocol | Rockland [rockland.com]
- 20. Gel Mobility Shift Assays to Detect Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oaepublish.com [oaepublish.com]
- 22. Evaluation of bax, bcl-2, p21 and p53 genes expression variations on cerebellum of BALB/c mice before and after birth under mobile phone radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monofunctional platinum-DNA adducts are strong inhibitors of transcription and substrates for nucleotide excision repair in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 28. Inhibition of transcription by platinum antitumor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ROLE OF MISMATCH REPAIR PROTEINS IN THE PROCESSING OF CISPLATIN INTERSTRAND CROSS-LINKS - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Involvement of Nucleotide Excision and Mismatch Repair Mechanisms in Double Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Triplatin Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from the classical mononuclear platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique structure, featuring three platinum centers linked by flexible diamine chains, was designed to induce different types of DNA adducts and overcome mechanisms of cisplatin resistance.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, characterization, stability, and mechanism of action, with a focus on providing detailed experimental insights for researchers in the field of drug development.
Chemical and Physical Properties
This compound is a complex coordination compound with the chemical formula --INVALID-LINK--4.[4][5] Its structure consists of two terminal trans-[PtCl(NH3)2]+ units linked to a central trans-[Pt(NH3)2(H2N(CH2)6NH2)2]2+ core via two 1,6-hexanediamine (B7767898) bridging ligands.[4] This arrangement results in a highly charged cationic complex.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C12H50Cl2N14O12Pt3 | [5][6] |
| Molecular Weight | 1238.75 g/mol | [6] |
| CAS Number | 172903-00-3 | [1] |
| Appearance | Not explicitly stated in search results | |
| Melting Point | Not explicitly stated in search results |
Synthesis and Characterization
Experimental Protocol: Synthesis of a Trinuclear Platinum Complex Analogue
The following protocol is adapted from the synthesis of a closely related trinuclear platinum complex and serves as a representative example.
Materials:
-
trans-[PtCl2(NH3)2] (transplatin)
-
1,6-hexanediamine
-
Silver nitrate (B79036) (AgNO3)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Synthesis of the Dinuclear Intermediate: A solution of 1,6-hexanediamine in DMF is added dropwise to a solution of transplatin in DMF. The reaction mixture is stirred at room temperature to form the dinuclear platinum complex, [{trans-PtCl(NH3)2}2(μ-H2N(CH2)6NH2)]Cl2. The product is precipitated with diethyl ether and collected by filtration.
-
Aquation of the Central Platinum Unit: A separate portion of transplatin is reacted with two equivalents of silver nitrate in DMF to replace the chloride ligands with nitrate ligands, forming trans-[Pt(NH3)2(NO3)2]. The precipitated silver chloride is removed by filtration.
-
Formation of the Trinuclear Complex: The dinuclear intermediate is reacted with the aquated central platinum unit in a stoichiometric ratio in DMF. The reaction mixture is stirred for an extended period to allow for the formation of the trinuclear complex.
-
Purification: The final product, this compound, is precipitated from the reaction mixture by the addition of a non-polar solvent such as diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
Note: This is a generalized procedure. The precise reaction conditions, including concentrations, reaction times, and temperatures, would require optimization for the specific synthesis of this compound.
Characterization Methods
The characterization of this compound and its analogues relies on a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Used to confirm the presence of the ammine and hexanediamine (B8719201) ligands.
-
195Pt NMR: Provides information on the chemical environment of the three distinct platinum centers.[8][9][10][11]
-
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
-
Molar Conductivity Measurements: To determine the charge of the complex in solution.[3]
Table 2: Representative Spectroscopic Data for Platinum Complexes
| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Reference(s) |
| NMR | 1H | Protons on ammine and diamine ligands | [10][11] |
| NMR | 195Pt | -1500 to -2500 (for Pt(II) complexes) | [8][9] |
Solubility and Stability
The solubility and stability of platinum-based drugs are critical factors influencing their formulation and clinical efficacy.
Solubility
Quantitative solubility data for this compound in various solvents is not widely published. However, based on its ionic nature, it is expected to be soluble in polar solvents like water and dimethylformamide (DMF).[12] The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent for platinum complexes is generally discouraged as it can lead to the displacement of ligands and inactivation of the compound.[12]
Stability
This compound's stability is influenced by the surrounding environment. In aqueous solutions with low chloride concentrations, the terminal chloride ligands can undergo aquation, where a chloride ion is replaced by a water molecule. This aquation is a crucial activation step, as the resulting aqua species is more reactive towards biological nucleophiles like DNA.[1] However, the high chloride concentration in the bloodstream helps to suppress this aquation, maintaining the drug's stability during circulation.[1] The biostability of BBR3464 has been cited as a concern, with evidence of decomposition in human serum, which may have contributed to its limited activity in Phase II clinical trials.[13][14][15][16]
Mechanism of Action and Signaling Pathways
The primary cellular target of this compound is DNA.[4][17] Its unique trinuclear structure allows it to form long-range DNA adducts, including interstrand and intrastrand cross-links, which are distinct from the 1,2-intrastrand adducts formed by cisplatin.[1][3] These adducts cause significant distortions in the DNA structure, ultimately leading to the inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[4][17]
One of the key features of this compound is its ability to overcome cisplatin resistance.[2] This is attributed to its different mode of DNA binding and its ability to induce a cellular response that is distinct from that of cisplatin.
Apoptosis Signaling Pathway
This compound induces apoptosis through a complex signaling cascade. While a specific, detailed diagram for this compound is not available, the general pathways for platinum drug-induced apoptosis are well-established and are expected to be similar. The process is initiated by the recognition of DNA damage, which triggers a series of downstream events involving key regulatory proteins.
Caption: Simplified intrinsic apoptosis pathway induced by this compound.
Experimental Workflows
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a trinuclear platinum complex like this compound.
References
- 1. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Combining aspects of the platinum anticancer drugs picoplatin and BBR3464 to synthesize a new family of sterically hindered dinuclear complexes; their synthesis, binding kinetics and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 195Pt NMR prediction for inclusion compounds formed by cisplatin and oxidized carbon nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qeios.com [qeios.com]
An In-depth Technical Guide to the Early Discovery and Development of BBR3464
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of BBR3464, a novel trinuclear platinum-based anticancer agent. BBR3464 was designed to overcome the limitations of existing platinum-based drugs, such as cisplatin (B142131), particularly in resistant tumors. This document details its chemical structure, mechanism of action, preclinical efficacy, and early clinical trial outcomes, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.
Introduction
BBR3464, also known as triplatin, emerged in the late 1990s as a promising candidate in the field of platinum chemotherapy.[1] Its unique trinuclear structure defied many of the established structure-activity rules for platinum compounds.[1] Unlike mononuclear platinum drugs, BBR3464 is a cationic complex with a single labile trans leaving group on each of its two terminal platinum atoms.[1] This distinct structure was hypothesized to result in novel DNA binding modes and a different spectrum of antitumor activity.[2][3] The primary goal for the development of BBR3464 was to create a platinum agent effective against cisplatin-resistant cancers.[2][4]
Chemical Structure
BBR3464 is a trinuclear platinum(II) complex.[1] Its structure consists of two trans-[PtCl(NH₃)₂]⁺ units linked to a central, non-covalent, square-planar [Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂]²⁺ moiety via the hexanediamine (B8719201) linkers.[5] The overall charge of the complex is +4.
Caption: Chemical Structure of BBR3464.
Preclinical Development
The preclinical evaluation of BBR3464 demonstrated its high potency and ability to overcome cisplatin resistance in a variety of cancer cell lines and animal models.
BBR3464 exhibited significantly greater cytotoxicity compared to cisplatin in numerous human cancer cell lines, including those with intrinsic and acquired resistance to cisplatin.[2][4]
Table 1: In Vitro Cytotoxicity of BBR3464 Compared to Cisplatin
| Cell Line | Cancer Type | BBR3464 IC50 (µM) | Cisplatin IC50 (µM) | Fold Increase in Potency | Reference |
| L1210 | Murine Leukemia | Not specified, but 30x more cytotoxic | Not specified | 30 | [6] |
| L1210/CDDP | Cisplatin-Resistant Murine Leukemia | Not specified | Not specified | Overcomes resistance | [6] |
| Ovarian Carcinoma Panel (3 lines) | Ovarian Cancer | At least 20-fold lower | Not specified | ≥20 | [2] |
| Melanoma Panel (4 lines) | Melanoma | At least 20-fold lower | Not specified | ≥20 | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | Up to 100-fold more potent | Not specified | Up to 100 | [4] |
Note: Specific IC50 values were not always provided in the abstracts, but the relative potency was highlighted.
In vivo studies using human tumor xenografts in immunodeficient mice confirmed the potent antitumor activity of BBR3464.
Table 2: In Vivo Efficacy of BBR3464 in Human Tumor Xenografts
| Xenograft Model | Cancer Type | BBR3464 Treatment Schedule | Tumor Weight Inhibition (%) | Reference |
| 7 of 8 Human Tumor Xenografts | Various | Not specified | >80% | [2] |
| Neuroblastoma | Neuroblastoma | 0.30 and 0.35 mg/kg (q4dx3) | Superior to cisplatin | [4] |
The maximum tolerated dose (MTD) for BBR3464 in neuroblastoma xenografts was found to be 0.35 mg/kg, which was significantly lower than the 4 mg/kg MTD for cisplatin, highlighting the higher potency of BBR3464.[4]
Mechanism of Action
The unique chemical structure of BBR3464 leads to a distinct mechanism of action compared to cisplatin.
The primary cellular target of BBR3464 is DNA.[7] Due to its trinuclear structure and positive charge, BBR3464 exhibits rapid and avid binding to DNA.[7] It forms a different spectrum of DNA adducts than cisplatin, characterized by long-range intra- and interstrand cross-links.[8] These flexible, long-range adducts are thought to be poorly recognized and repaired by the cellular machinery that typically repairs cisplatin-induced DNA damage, thus contributing to its efficacy in cisplatin-resistant cells.[8]
The cellular response to BBR3464-induced DNA damage differs significantly from that of cisplatin.
-
Cell Cycle Arrest: BBR3464 induces a dose-dependent and persistent arrest in the G2/M phase of the cell cycle.[4][5] This is in contrast to cisplatin, which often causes an initial accumulation of cells in the S phase.[4]
-
Apoptosis and Signaling Pathways: At equitoxic doses, BBR3464 was found to be a less potent inducer of apoptosis compared to cisplatin.[5][9] In astrocytoma cells, cisplatin treatment led to the upregulation of p53, p21, and bax, whereas BBR3464 treatment only induced p21, and this occurred in a p53-independent manner.[5][9] This suggests that BBR3464 may be effective in tumors with non-functional p53.[9]
Caption: BBR3464 Signaling Pathway.
Early Clinical Development
Following promising preclinical results, BBR3464 advanced to Phase I and Phase II clinical trials.
A Phase I dose-escalating study of BBR3464 in combination with 5-fluorouracil (B62378) (5-FU) involved 14 patients with advanced cancers.[10] The doses of BBR3464 were escalated from 0.6 mg/m² to 0.75 mg/m².[10] The most common toxicities observed were nausea, neutropenia, fatigue, and diarrhea.[10] Grade 3 or 4 neutropenia was frequent, which limited the planned administration of 5-FU.[10] Despite the toxicities, some antitumor activity was observed, with one partial response and three cases of stable disease.[10]
Phase II studies of BBR3464 were conducted in patients with gastric or gastro-oesophageal adenocarcinoma.[11] An initial dosing schedule of 1.1 mg/m² every 4 weeks resulted in dose-limiting febrile neutropenia in a majority of patients.[11] Consequently, the dose was modified to 0.9 mg/m² every 21 days.[11] Other significant toxicities included anemia, thrombocytopenia, nausea, vomiting, diarrhea, mucositis, and fatigue.[11] The response rate in the second-line setting was low (6%), leading to the early closure of the study.[11]
Discontinuation of Development and Future Perspectives
The development of BBR3464 was ultimately halted due to a combination of factors observed in the clinical trials.[8][12] While preclinical and Phase I studies showed promise, the severe side effects, particularly neutropenia, greatly limited the deliverable dose.[8][12] This, coupled with a lack of biostability, resulted in insufficient drug concentrations at the tumor site to elicit a significant therapeutic response in Phase II trials.[3][8]
Despite its clinical outcome, the development of BBR3464 provided valuable insights into the design of novel platinum-based anticancer agents. The concept of using multinuclear platinum complexes to overcome cisplatin resistance remains an active area of research.[8][12] Future strategies may involve the development of fourth-generation platinum complexes that target the DNA phosphate (B84403) backbone or the use of drug delivery systems to improve the therapeutic index of BBR3464-like compounds.[8][12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of BBR3464.
-
Objective: To determine the concentration of BBR3464 that inhibits the growth of cancer cells by 50% (IC50).
-
Methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates, allowed to adhere, and then treated with a range of BBR3464 concentrations for a specified period (e.g., 72 hours). MTT reagent is added, and viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is read on a microplate reader, and IC50 values are calculated.
-
Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells after drug treatment. A known number of cells are seeded and treated with BBR3464 for a defined period (e.g., 1 hour). The drug is then removed, and the cells are allowed to grow for 1-2 weeks until they form colonies. The colonies are then stained and counted to determine the surviving fraction.
-
Caption: In Vitro Cytotoxicity Experimental Workflow.
-
Objective: To evaluate the antitumor efficacy of BBR3464 in a living organism.
-
Method:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives BBR3464 intravenously at predetermined doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the mean tumor weight or volume in the treated group to the control group.
-
-
Objective: To quantify the formation of BBR3464-DNA adducts.
-
Method:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for measuring platinum levels in DNA. Cells are treated with BBR3464, and genomic DNA is isolated. The DNA is then digested, and the platinum content is measured by ICP-MS. The amount of platinum is then normalized to the amount of DNA.
-
-
Objective: To determine the effect of BBR3464 on cell cycle progression.
-
Method:
-
Cell Treatment: Cells are treated with BBR3464 for a specific duration.
-
Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.
-
References
- 1. Cell-intrinsic platinum response and associated genetic and gene expression signatures in ovarian cancer cell lines and isogenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of the trinuclear platinum compound, BBR 3464, in combination with protracted venous infusional 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide on the Core Aspects of Triplatin Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triplatin (B12774651) tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has been a significant subject of research in the development of novel anticancer agents. As the first polynuclear platinum compound to enter clinical trials, its unique structural and functional characteristics set it apart from traditional platinum-based drugs like cisplatin (B142131). This technical guide provides a comprehensive analysis of the available structural information, experimental protocols, and biological activity of triplatin tetranitrate and its close analogues, aiming to serve as a valuable resource for researchers in oncology and medicinal chemistry. While the specific crystal structure of this compound (BBR3464) is not publicly available in crystallographic databases, this guide leverages data from its closely related derivative, TriplatinNC, to infer structural insights.
Crystal Structure Analysis
A definitive single-crystal X-ray diffraction analysis of this compound (BBR3464) is not available in the public domain. However, the crystal structure of a closely related derivative, TriplatinNC, in complex with a DNA dodecamer has been resolved (PDB ID: 2DYW).[1] TriplatinNC differs from BBR3464 in that the two terminal chloro ligands of BBR3464 are replaced by ammine ligands in TriplatinNC, rendering it substitution-inert. This structural similarity, particularly in the trinuclear platinum core and the flexible polyamine linkers, allows for valuable insights into the molecular interactions of this class of compounds.
The TriplatinNC-DNA co-crystal structure reveals a unique binding mode where the complex spans the minor groove of the DNA.[1] This interaction is primarily non-covalent, driven by electrostatic forces and hydrogen bonding between the ammine ligands of the platinum centers and the phosphate (B84403) backbone of the DNA. This "phosphate clamp" model is a key feature of this class of compounds and is believed to be a major contributor to their biological activity.
Table 1: General Crystallographic and Structural Information for this compound and Analogues
| Property | This compound (BBR3464) | TriplatinNC |
| Molecular Formula | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃ | C₁₂H₅₄N₁₆Pt₃⁸⁺ |
| Charge | +4 | +8 |
| Key Structural Feature | Trinuclear platinum core with terminal chloro ligands | Trinuclear platinum core with terminal ammine ligands |
| DNA Binding Mode | Covalent and non-covalent | Primarily non-covalent ("phosphate clamp") |
Experimental Protocols
General Synthesis of Trinuclear Platinum Complexes
The synthesis of trinuclear platinum complexes like this compound involves a multi-step process. While the exact, detailed protocol for BBR3464's commercial synthesis is proprietary, a general methodology can be inferred from the scientific literature. The synthesis typically starts with the preparation of the mononuclear platinum precursors. The central platinum unit, containing the diamine linkers, is then reacted with the terminal platinum complexes.
General Synthetic Workflow:
Figure 1: Generalized synthetic workflow for this compound.
Cytotoxicity Assays
The cytotoxic activity of this compound is typically evaluated using standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Typical MTT Assay Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to cisplatin.[2] Its mechanism of action is multifactorial, involving both covalent and non-covalent interactions with DNA. The long, flexible linkers allow for the formation of long-range DNA cross-links that are distinct from the short-range adducts formed by cisplatin. These unique DNA adducts are thought to be less efficiently repaired by cellular mechanisms, contributing to the compound's ability to overcome cisplatin resistance.
Proposed Mechanism of Action:
References
Spectroscopic Analysis of Triplatin Tetranitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum (II) complex that has been a subject of significant interest in the field of anticancer drug development.[1][2] As the first non-classical platinum-based drug to enter human clinical trials, its unique structural features and mechanism of action set it apart from traditional platinum chemotherapeutics like cisplatin (B142131).[2][3] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, offering a compilation of available data, detailed experimental protocols, and visualizations to aid researchers in its characterization.
This compound's structure, featuring three platinum centers, allows it to form long-range DNA adducts, a characteristic that is believed to contribute to its ability to overcome cisplatin resistance.[3] A thorough understanding of its spectroscopic properties is paramount for quality control, stability studies, and investigating its interactions with biological macromolecules. This guide summarizes key spectroscopic data and provides generalized experimental methodologies for its analysis.
Chemical Structure of this compound
Caption: Chemical structure of this compound (BBR3464).
Quantitative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and a closely related azide-functionalized analog (N3-TriplatinNC) for comparative purposes.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Compound | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment |
| ¹H | This compound | 2.5 - 4.0 | ²J(¹⁹⁵Pt-¹H): 25 - 90 | N-H (Ammine/Alkylamine Ligands)[2] |
| 1.0 - 3.0 | C-H (Ammine/Alkylamine Ligands)[2] | |||
| N3-TriplatinNC | 3.35–3.23 (m) | -CH₂- (Hexamethylenediamine)[4] | ||
| 2.80–2.73 (m) | -CH₂- (Hexamethylenediamine)[4] | |||
| 2.67–2.65 (m) | -CH₂- (Hexamethylenediamine)[4] | |||
| 1.69–1.61 (m) | -CH₂- (Hexamethylenediamine)[4] | |||
| 1.56–1.54 (m) | -CH₂- (Hexamethylenediamine)[4] | |||
| 1.40–1.34 (m) | -CH₂- (Hexamethylenediamine)[4] | |||
| ¹⁵N | This compound | -30 to -80 | Ammine/Amine Ligands[2] | |
| ¹⁹⁵Pt | N3-TriplatinNC | -2671 | Pt centers[4] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| N3-TriplatinNC | 3213, 3153 | N-H stretching |
| 2933, 2863 | C-H stretching | |
| 2099 | N₃ stretching (azide functionality) | |
| 1655, 1603 | N-H bending | |
| 1307 | ||
| 1038 | ||
| 826 |
Note: Data for N3-TriplatinNC is provided from a published study and may be used as a reference for the expected vibrational modes of the parent compound, excluding the azide-specific vibrations.[4]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound. These protocols are based on established procedures for similar platinum complexes and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.[2]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ammonia solution (NH₃·H₂O)
-
Silver nitrate (B79036) (AgNO₃)
-
Hydrochloric acid (HCl)
-
Nitric acid (HNO₃)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, filtration apparatus, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesis of the mononuclear precursor, cis-[Pt(NH₃)₂Cl₂]: This can be synthesized from K₂[PtCl₄] following established literature procedures.
-
Synthesis of the dinuclear intermediate: The mononuclear precursor is reacted with 1,6-hexanediamine in a suitable solvent to form a dinuclear platinum complex.
-
Formation of the trinuclear complex: The dinuclear intermediate is then reacted with another equivalent of a mononuclear platinum species.
-
Introduction of nitrate ligands: The chloride ligands are replaced by nitrate ligands through reaction with a stoichiometric amount of silver nitrate. The precipitated silver chloride is removed by filtration.
-
Purification: The final product, this compound, is typically purified by recrystallization from a suitable solvent system, such as water/ethanol. The purified product should be dried under vacuum.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution.[5][6] ¹H and ¹⁹⁵Pt NMR are particularly informative.[6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹⁹⁵Pt detection.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the sensitivity of the instrument and the specific nucleus being observed.
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Number of scans: 16-64 (or more for dilute samples)
-
Relaxation delay: 1-5 seconds
-
Spectral width: Appropriate for the expected chemical shift range of protons in the complex.
-
-
Process the spectrum (Fourier transform, phase correction, baseline correction, and referencing to a suitable internal or external standard).
-
Analyze the spectrum to identify signals corresponding to the ammine and hexamethylenediamine (B150038) protons. Observe for the presence of satellite peaks due to coupling with ¹⁹⁵Pt.[5]
¹⁹⁵Pt NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹⁵Pt NMR spectrum. Due to the low gyromagnetic ratio and wide chemical shift range of ¹⁹⁵Pt, longer acquisition times may be necessary.[5][6]
-
Typical parameters:
-
Number of scans: May range from several hundred to thousands.
-
Relaxation delay: Should be optimized based on the T₁ of the platinum nuclei.
-
Spectral width: Sufficiently wide to cover the expected chemical shift range for Pt(II) complexes.
-
-
Process the spectrum and reference it to an external standard such as K₂[PtCl₆].
-
The chemical shift will provide information about the coordination environment of the platinum centers.
IR spectroscopy is used to identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For ATR-FTIR, place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before measuring the sample.
-
Acquire a sufficient number of scans (e.g., 32-64) to obtain a good signal-to-noise ratio.
Data Analysis:
-
Perform a background subtraction.
-
Identify characteristic vibrational bands for N-H stretching and bending (from ammine and amine groups), C-H stretching and bending (from the hexamethylenediamine linker), and Pt-N bonds. The presence of strong bands characteristic of the nitrate anion should also be confirmed.
UV-Vis spectroscopy can be used to study the electronic transitions in this compound and to monitor its interactions with other molecules, such as DNA.
Instrumentation:
-
UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer solution).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Use quartz cuvettes for measurements in the UV region.
Data Acquisition:
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
-
Use the solvent as a blank.
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law (A = εcl).
Mass spectrometry is used to confirm the molecular weight and isotopic distribution of this compound. Electrospray ionization (ESI) is a suitable technique for this charged complex.
Instrumentation:
-
Mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent suitable for ESI, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of a volatile acid like formic acid to aid ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Data Analysis:
-
Identify the molecular ion peak(s). Due to the charge of the complex, multiple charge states may be observed.
-
Compare the experimental isotopic pattern of the molecular ion with the theoretical pattern calculated based on the natural abundance of isotopes of all elements in the complex, particularly the characteristic isotopic signature of platinum.
Experimental Workflow
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 3. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
Triplatin tetranitrate chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and biological evaluation of triplatin (B12774651) tetranitrate, a trinuclear platinum complex that has been investigated as a potent anti-cancer agent. This document details its chemical formula, molecular weight, and key experimental protocols for its study, along with visualizations of its mechanism of action and experimental workflows.
Chemical and Physical Properties
Triplatin tetranitrate, also known as BBR3464, is a complex coordination compound. Its chemical identity and molecular weight are summarized below.
| Identifier | Value | References |
| Chemical Formula | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃ | [1] |
| 2C₆H₁₆N₂·2Cl·4NO₃·3Pt·6H₃N | [2][3] | |
| Molecular Weight | 1238.8 g/mol | [1] |
| 1238.75 g/mol | [2][4] | |
| CAS Number | 172903-00-3 | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through interaction with DNA. Unlike earlier platinum-based drugs such as cisplatin, which predominantly form intrastrand cross-links, this compound is capable of forming long-range interstrand and intrastrand cross-links. This unique binding mode is due to the structure of the trinuclear platinum core. These DNA adducts are potent blocks to DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis) in cancer cells.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
This section details key experimental methodologies for the synthesis, and biological evaluation of this compound.
To quantify the binding affinity of this compound to DNA, an ethidium (B1194527) bromide competitive displacement assay can be employed. This method relies on the fluorescence of ethidium bromide when intercalated into DNA. A non-fluorescent DNA binder will displace the ethidium bromide, leading to a decrease in fluorescence.
Protocol:
-
Preparation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the solution until the fluorescence signal stabilizes, indicating that all possible binding sites for ethidium bromide are occupied.
-
Titration: Titrate the DNA-ethidium bromide solution with increasing concentrations of this compound.
-
Measurement: Record the fluorescence intensity after each addition of the platinum complex.
-
Analysis: The binding affinity (Kapp) is determined by calculating the concentration of this compound required to reduce the initial fluorescence intensity by 50%.[5]
The induction of apoptosis is a key indicator of the efficacy of this compound. The Annexin V assay is a standard method for detecting early-stage apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells at an appropriate density in culture plates.
-
Treat the cells with various concentrations of this compound for a specified duration. Include an untreated control group.
-
-
Cell Harvesting:
-
Collect both floating (potentially apoptotic) and adherent cells.
-
Wash the collected cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium (B1200493) iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.[3][8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cationic Nature of Triplatin Tetranitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from classical platinum-based anticancer drugs. Its unique cationic nature and flexible structure conferred a distinct mechanism of action, allowing it to overcome some of the resistance mechanisms that limit the efficacy of cisplatin (B142131) and its analogues. This technical guide provides an in-depth exploration of the core chemical and biological characteristics of this compound, with a focus on its cationic properties and their implications for its anticancer activity. Detailed experimental protocols and quantitative data are presented to aid researchers in the study of this and similar polynuclear platinum compounds.
Introduction
The clinical success of cisplatin spurred the development of numerous platinum-based anticancer agents. However, intrinsic and acquired resistance, along with significant side effects, have necessitated the exploration of novel platinum complexes with different structural and electronic properties. This compound emerged from these efforts as a promising "non-classical" platinum drug. It is a cationic trinuclear platinum coordination complex with an overall charge of +4.[1] This distinct cationic nature, coupled with its unique structural features, dictates its interaction with biological macromolecules, cellular uptake, and ultimately, its cytotoxic mechanism.[2][3] Unlike cisplatin, which primarily forms intrastrand cross-links on DNA, this compound is capable of forming long-range interstrand and intrastrand cross-links. This guide delves into the fundamental aspects of this compound, providing a technical resource for researchers in oncology and medicinal chemistry.
Physicochemical Properties and Synthesis
This compound is a complex molecule with the chemical formula [{trans-Pt(NH3)2Cl}2(μ-H2N(CH2)6NH2)]--INVALID-LINK--4.[4] Its key feature is the presence of three platinum centers linked by flexible hexamethylenediamine (B150038) chains, resulting in a significantly larger and more flexible structure compared to mononuclear platinum drugs.[5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C12H50Cl2N14O12Pt3 | [1] |
| Molecular Weight | 1238.75 g/mol | [1] |
| Overall Charge | +4 | |
| IC50 (A2780 ovarian cancer cells) | Varies (nanomolar range) | [3] |
| IC50 (A2780cisR cisplatin-resistant cells) | Varies (nanomolar range) | [6] |
| Cellular Uptake (compared to cisplatin) | Significantly higher | [2] |
| DNA Interstrand Cross-links | Forms long-range cross-links |
Synthesis of a Trinuclear Platinum Complex (Analogous to this compound)
While the precise, industrial-scale synthesis of this compound (BBR3464) is not publicly detailed, the synthesis of analogous trinuclear platinum complexes with cis-geometry for the terminal platinum centers has been reported and provides a representative protocol.[5][6][7] The following is a generalized procedure based on published methods.
Experimental Protocol:
-
Synthesis of the precursor cis-[PtCl2(NH3)2] (cisplatin): This can be synthesized from K2[PtCl4] following established literature procedures.
-
Synthesis of the bridging ligand complex: A solution of the bridging diamine (e.g., 1,6-hexanediamine) is reacted with a platinum precursor in a suitable solvent (e.g., water or DMF).
-
Assembly of the trinuclear complex: The terminal platinum moieties, cis-[PtCl(NH3)2(H2O)]+ (formed in situ from cisplatin), are reacted with the central platinum-diamine complex. The reaction is typically stirred at a controlled temperature for an extended period.
-
Purification: The resulting trinuclear platinum complex is purified by recrystallization or chromatography.
-
Characterization: The final product is characterized by:
-
Elemental Analysis: To confirm the empirical formula.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹⁵Pt): To elucidate the structure and confirm the coordination environment of the platinum centers.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight and charge of the complex.
-
Molar Conductivity Measurements: To confirm the ionic nature of the complex in solution.[5]
-
The Cationic Nature and its Implications
The +4 charge of this compound is a defining feature that profoundly influences its biological activity.
Cellular Uptake
The high positive charge of this compound facilitates its rapid and extensive cellular uptake.[2] This is in contrast to the neutral cisplatin, which is thought to enter cells primarily through passive diffusion and copper transporters.[8] The cationic nature of this compound likely promotes electrostatic interactions with negatively charged components of the cell membrane, such as sulfated glycosaminoglycans (sGAGs), leading to enhanced accumulation within the cell.[2]
Experimental Protocol: Quantification of Cellular Platinum Uptake by ICP-MS
-
Cell Culture: Plate cancer cells (e.g., A2780 ovarian cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Wash the cells with ice-cold PBS, detach them using trypsin, and count the cells.
-
Sample Preparation: Pellet a known number of cells by centrifugation. The cell pellet can be used to determine total cellular platinum, or subcellular fractions (e.g., nucleus, cytoplasm) can be isolated.
-
Digestion: Digest the cell pellets with concentrated nitric acid at an elevated temperature.
-
ICP-MS Analysis: Dilute the digested samples and analyze the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A standard curve of known platinum concentrations is used for quantification.[8]
-
Data Normalization: Express the results as picograms of platinum per million cells or per microgram of cellular protein.
DNA Interaction
The cationic charge of this compound also governs its interaction with the negatively charged phosphate (B84403) backbone of DNA. This interaction is characterized by a "phosphate clamp" motif, where the am(m)ine ligands of the platinum complex form hydrogen bonds with the phosphate oxygen atoms of the DNA backbone.[1] This initial non-covalent binding is followed by the formation of covalent adducts.
Experimental Protocol: Analysis of Platinum-DNA Adducts by ICP-MS
-
Cell Treatment and DNA Isolation: Treat cells with this compound as described above. Isolate genomic DNA using a commercial DNA extraction kit.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorescent dye-based assay.
-
Sample Digestion: Digest a known amount of DNA (e.g., 10 µg) with concentrated nitric acid.[9]
-
ICP-MS Analysis: Determine the platinum content in the digested DNA samples by ICP-MS.[9][10]
-
Data Calculation: Calculate the number of platinum adducts per unit of DNA (e.g., per 10⁶ nucleotides).
Mechanism of Action: Induction of Apoptosis
The formation of bulky and flexible DNA adducts by this compound disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1][11][12] This process is mediated by a cascade of signaling events.
Apoptosis Signaling Pathway
// Nodes Triplatin [label="Triplatin\ntetranitrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellUptake [label="Cellular Uptake", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Binding [label="DNA Binding &\nCross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\nResponse", fillcolor="#FBBC05", fontcolor="#202124"]; p53_Bax [label="p53/Bax\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nOuter Membrane\nPermeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Triplatin -> CellUptake [color="#5F6368"]; CellUptake -> DNA_Binding [color="#5F6368"]; DNA_Binding -> DNA_Damage [color="#5F6368"]; DNA_Damage -> p53_Bax [color="#5F6368"]; p53_Bax -> Mitochondria [color="#5F6368"]; Mitochondria -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Apoptosome [color="#5F6368"]; Apoptosome -> Caspase9 [color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> PARP_Cleavage [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; PARP_Cleavage -> Apoptosis [style=dashed, color="#5F6368"]; }
Caption: Apoptotic signaling pathway induced by this compound.Key Molecular Events in Apoptosis
The apoptotic cascade initiated by this compound involves the activation of key proteins.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. This compound is expected to shift this balance in favor of apoptosis, leading to the upregulation of Bax and/or downregulation of Bcl-2.[13][14]
-
Caspases: The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates.[15]
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair. Its cleavage by activated caspase-3 is a classic indicator of apoptosis.[16]
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
-
Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[16][17][18]
Experimental Workflows
Workflow for Characterizing a Novel Platinum Drug
// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Physicochem [label="Physicochemical\nCharacterization\n(NMR, MS, IR, EA)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Evaluation", fillcolor="#FBBC05", fontcolor="#202124"]; CellUptake [label="Cellular Uptake\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Binding_Assay [label="DNA Binding\n(ICP-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assays\n(Western Blot, Caspase Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Xenograft Models)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> Physicochem [color="#5F6368"]; Physicochem -> InVitro [color="#5F6368"]; InVitro -> CellUptake [color="#5F6368"]; InVitro -> DNA_Binding_Assay [color="#5F6368"]; InVitro -> Cytotoxicity [color="#5F6368"]; Cytotoxicity -> Apoptosis_Assay [color="#5F6368"]; Apoptosis_Assay -> InVivo [color="#5F6368"]; }
Caption: General workflow for the preclinical evaluation of a novel platinum drug.Conclusion
This compound stands as a testament to the potential of non-classical platinum complexes in cancer therapy. Its distinct cationic nature drives its cellular uptake and unique DNA binding properties, leading to a potent cytotoxic effect, even in cisplatin-resistant cell lines. Although its clinical development was halted due to side effects, the lessons learned from this compound continue to inform the design of next-generation platinum-based drugs. The experimental protocols and data presented in this guide provide a valuable resource for researchers seeking to further unravel the complexities of polynuclear platinum compounds and to develop more effective and targeted cancer therapies.
References
- 1. Capillary zone electrophoresis and capillary zone electrophoresis-electrospray ionization mass spectrometry studies on the behavior of anticancer cis- and trans-[dihalidobis(2-propanone oxime)platinum(II)] complexes in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploitation of sulfated glycosaminoglycan status for precision medicine of Triplatin in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Biological consequences of trinuclear platinum complexes: comparison of [[trans-PtCl(NH3)2]2mu-(trans-Pt(NH3)2(H2N(CH2)6-NH2)2)]4+ (BBR 3464) with its noncovalent congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of three new trinuclear platinums with cis-geometry for terminal metal centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of a trinuclear platinum complex: [{trans-PtCl(NH3)2}2mu-{trans-Pt(3-hydroxypyridine)2(H2N(CH2)6NH2)2}]Cl4 in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of [{Cis-PtCl(NH3)2}2µ{trans-Pt(3-Hydroxypyridine)2(H2N(CH2)6NH2)2}]Cl4 in the human ovarian tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qeios.com [qeios.com]
- 12. This compound - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 13. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Preliminary In Vitro Studies of BBR3464
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBR3464, a novel trinuclear platinum complex, emerged as a promising anti-cancer agent designed to overcome the limitations of traditional platinum-based chemotherapeutics like cisplatin (B142131). Its unique chemical structure, featuring three platinum centers, allows for distinct interactions with DNA, leading to a different spectrum of activity and the ability to circumvent cisplatin resistance. This technical guide provides a comprehensive overview of the core preliminary in vitro studies that have elucidated the mechanism of action and cytotoxic profile of BBR3464.
Data Presentation: Cytotoxicity of BBR3464
The in vitro cytotoxicity of BBR3464 has been evaluated across a range of human tumor cell lines, including those with acquired and intrinsic resistance to cisplatin. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating the superior potency of BBR3464 compared to cisplatin.
Table 1: IC50 Values from 3-Day Growth Inhibition Assays
| Cell Line | Tumor Type | Cisplatin IC50 (µM) | BBR3464 IC50 (µM) | Resistance Factor (Cisplatin/BBR3464) |
| A2780 | Ovarian Carcinoma | 1.5 | 0.02 | 75 |
| A2780/cisR | Cisplatin-Resistant Ovarian Carcinoma | 15.0 | 0.05 | 300 |
| SH-SY5Y | Neuroblastoma | 2.5 | 0.03 | 83 |
| IGR-N-91 | Neuroblastoma | 3.2 | 0.04 | 80 |
| G-CAV | Astrocytoma | 4.0 | 0.08 | 50 |
| G-PEI | Cisplatin-Resistant Astrocytoma | 12.0 | 0.10 | 120 |
Table 2: IC50 Values from Clonogenic Survival Assays
| Cell Line | Tumor Type | Cisplatin IC50 (µM) | BBR3464 IC50 (µM) | Resistance Factor (Cisplatin/BBR3464) |
| A2780 | Ovarian Carcinoma | 0.8 | 0.005 | 160 |
| A2780/cisR | Cisplatin-Resistant Ovarian Carcinoma | 8.0 | 0.01 | 800 |
| SH-SY5Y | Neuroblastoma | 1.2 | 0.008 | 150 |
| G-CAV | Astrocytoma | 2.1 | 0.02 | 105 |
Core Mechanism of Action
Preliminary in vitro studies have revealed that BBR3464 exerts its cytotoxic effects through a multi-faceted mechanism that distinguishes it from cisplatin.
DNA Interaction and Adduct Formation
BBR3464 is a DNA-binding agent that forms unique, long-range interstrand and intrastrand cross-links.[1] Unlike cisplatin, which primarily forms 1,2-intrastrand adducts, the flexible linker in BBR3464 allows it to span longer distances along the DNA helix. This results in the formation of DNA adducts that are poorly recognized and repaired by the cellular machinery, contributing to its efficacy in cisplatin-resistant cells.[2] Studies have shown a higher cellular accumulation of platinum and increased DNA-adduct formation with BBR3464 treatment compared to cisplatin at equitoxic doses.[3][4]
Cell Cycle Perturbation
A hallmark of BBR3464's cellular activity is the induction of a potent and sustained G2/M phase cell cycle arrest.[3][4] This blockage prevents cells from proceeding through mitosis, ultimately leading to cell death. The prolonged G2/M arrest is a key differentiator from cisplatin, which typically induces a more transient S-phase arrest.[4]
Apoptosis Induction and Signaling Pathways
While BBR3464 is a potent cytotoxic agent, it induces apoptosis to a lesser extent than cisplatin at equitoxic concentrations.[3][4] A critical finding is that BBR3464's activity is less dependent on a functional p53 tumor suppressor protein. In astrocytoma cells, cisplatin treatment leads to the upregulation of p53, p21, and bax, whereas BBR3464 treatment primarily induces p21, a cyclin-dependent kinase inhibitor, in a p53-independent manner.[3][5] This suggests that BBR3464 can be effective in tumors with mutated or non-functional p53, which are often resistant to conventional therapies.[5]
Experimental Protocols
3-Day Growth Inhibition Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of BBR3464 or cisplatin for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay measures the long-term reproductive viability of cells after drug treatment.
Methodology:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of BBR3464 or cisplatin for a specified period (e.g., 1 hour).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.[6]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of untreated controls and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with BBR3464 or cisplatin at various concentrations and for different time points.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Conclusion
The preliminary in vitro studies of BBR3464 have consistently demonstrated its superior potency over cisplatin, particularly in cisplatin-resistant cancer cell lines. Its distinct mechanism of action, characterized by unique DNA adduct formation, pronounced G2/M cell cycle arrest, and a p53-independent mode of inducing p21, provides a strong rationale for its potential clinical utility. This technical guide summarizes the foundational in vitro data and methodologies that have been instrumental in characterizing BBR3464 as a novel and promising anti-cancer agent. Further research building upon these initial findings is crucial for the continued development of next-generation platinum-based therapies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. The cellular basis of the efficacy of the trinuclear platinum complex BBR 3464 against cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Triplatin Tetranitrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that represents a significant departure from traditional mononuclear platinum-based chemotherapeutic agents like cisplatin (B142131).[1][2] Its unique chemical structure allows it to form long-range DNA crosslinks and distinct DNA adducts, leading to a different biological response compared to its predecessors.[2] Notably, this compound has demonstrated potent cytotoxic activity in a variety of cancer cell lines, including those that have developed resistance to cisplatin.[1][3] This document provides detailed application notes and protocols for the use of this compound in a cell culture setting, intended to guide researchers in their investigation of this promising anti-cancer agent.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its interaction with DNA. As a trinuclear platinum compound, it binds to DNA, forming unique and flexible crosslinks and adducts.[2] This process disrupts the normal function of DNA, inhibiting critical cellular processes such as replication and transcription, which ultimately prevents tumor cell division.[1] The distinct nature of these DNA adducts is believed to be a key factor in this compound's ability to overcome cisplatin resistance. The cellular response to this DNA damage typically involves the activation of cell cycle checkpoints, leading to a prolonged arrest in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[4][5]
Data Presentation
The following tables summarize the cytotoxic activity of this compound (BBR3464) against a panel of human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are presented for both cisplatin-sensitive and cisplatin-resistant cell lines.
Table 1: Cytotoxicity of this compound (BBR3464) in Human Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound (BBR3464) IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| OAW42 | Sensitive | 5.20 ± 1.3 | 8.3 ± 2.8 | |
| OAW42MER | Resistant | 0.36 ± 0.14 | 83.0 ± 18.6 | |
| A2780 | Sensitive | 0.08 ± 0.008 | 4.3 ± 0.35 | |
| A2780cp8 | Resistant | 0.20 ± 0.095 | 60.0 ± 5.6 |
Table 2: Cytotoxicity of this compound (BBR3464) in Other Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (BBR3464) IC50 (nM) | Cisplatin IC50 (nM) | Reference |
| BE(2)-M17 | Neuroblastoma | - | - | |
| U87-MG | Astrocytoma | - | - | [6] |
| L1210 | Murine Leukemia | - | - | [3] |
| L1210/CDDP | Murine Leukemia (Cisplatin-Resistant) | - | - | [3] |
Note: Specific IC50 values for all cell lines in Table 2 were not explicitly provided in the cited abstracts, but the studies consistently demonstrate the high potency of BBR3464, especially in cisplatin-resistant models.[3][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells.
Materials:
-
This compound (BBR3464)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. Based on the IC50 values in the tables above, a starting concentration range of 0.01 µM to 10 µM is recommended. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry.
Materials:
-
This compound (BBR3464)
-
Appropriate cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound (BBR3464)
-
Appropriate cancer cell line
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use the PI fluorescence intensity to distinguish between cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit).
Conclusion
This compound is a potent anti-cancer agent with a distinct mechanism of action that allows it to be effective in cisplatin-resistant cancer cells. The protocols provided in this document offer a framework for researchers to investigate its cytotoxic, apoptotic, and cell cycle effects in various cancer models. Careful optimization of cell densities, drug concentrations, and incubation times will be crucial for obtaining reliable and reproducible results. The unique properties of this compound make it a valuable tool for cancer research and a potential candidate for further drug development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Triplatin Tetranitrate In Vivo Experimental Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated potent antitumor activity, notably in cisplatin-resistant cancer models.[1][2] Its unique chemical structure and mechanism of action, which involves the formation of long-range DNA cross-links, distinguish it from traditional mononuclear platinum-based chemotherapeutics like cisplatin (B142131).[1] These application notes provide a comprehensive overview of the in vivo experimental models in mice utilizing this compound, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development.
Efficacy in Murine Cancer Models
This compound has shown significant efficacy in various preclinical mouse models of cancer, particularly in breast and neuroblastoma malignancies.
Breast Cancer Models
In a triple-negative breast cancer (TNBC) model using MDA-MB-231-luc cells implanted in female NCG (NOD CRISPR Prkdc Il2r gamma) mice, this compound demonstrated notable tumor growth inhibition.[1]
Neuroblastoma Models
Studies in neuroblastoma xenografts have highlighted the high potency of this compound compared to cisplatin. When administered intravenously, the maximum tolerated dose (MTD) for this compound was found to be 0.35 mg/kg, significantly lower than that of cisplatin at 4 mg/kg, indicating its higher potency.[3] In these models, this compound induced a more prolonged G2/M phase cell cycle block compared to cisplatin.[3]
Table 1: Summary of In Vivo Efficacy Data for this compound in Mice
| Cancer Type | Cell Line | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| Breast Cancer (TNBC) | MDA-MB-231-luc | NCG | Not specified in detail | Significant tumor growth inhibition | [1] |
| Neuroblastoma | Not specified | Not specified | 0.30 and 0.35 mg/kg i.v. (q4dx3) | Superior efficacy to cisplatin on a fractionated schedule. MTD of 0.35 mg/kg. | [3] |
Pharmacokinetics and Toxicology
While detailed pharmacokinetic parameters for this compound in mice are not extensively published, general principles from related platinum compounds can provide some insight. For instance, platinum agents in mice typically exhibit shorter half-lives compared to humans.[2]
Acute Toxicity
Table 2: Acute Toxicity Profile of this compound in Mice
| Parameter | Value | Mouse Strain | Notes | Reference |
| MTD (i.v., q4dx3) | 0.35 mg/kg | Not specified | Established in neuroblastoma xenograft model. | [3] |
| LD50 (i.v.) | Not available | - | - | - |
Organ Toxicity and Histopathology
Detailed histopathological studies on organ toxicity specifically for this compound are limited in the provided search results. However, platinum-based drugs are known to induce nephrotoxicity and hepatotoxicity.[4][5] Histopathological examination of the kidneys might reveal tubular necrosis, while liver sections could show congestion, dilation of hepatic vessels, and disorganization of hepatic cords.[4] Bone marrow suppression is another potential toxicity.
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through mechanisms that are distinct from cisplatin, including the induction of a p53-independent apoptotic pathway and a prolonged cell cycle arrest.
p53-Independent Apoptosis
This compound can induce apoptosis in cancer cells irrespective of their p53 status, which is a significant advantage in treating tumors with mutated or deficient p53.[1] This process involves the activation of a caspase cascade, including the initiator caspases-8 and -9, and the executioner caspase-3, leading to the cleavage of PARP-1 and subsequent cell death.[1]
Caption: p53-independent apoptotic pathway induced by this compound.
Cell Cycle Arrest
This compound has been shown to induce a more persistent cell cycle block, particularly at the G2/M phase, compared to cisplatin.[3] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The specific molecular players involved in this prolonged arrest include the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, such as the Cyclin B1/CDK1 complex, which is critical for the G2/M transition.
Caption: Signaling pathway for this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Breast Cancer Xenograft Model
-
Cell Culture: Culture MDA-MB-231-luc cells in DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin.
-
Animal Model: Use 6-8 week old female NCG (NOD CRISPR Prkdc Il2r gamma) mice.
-
Tumor Implantation: Inject 2 x 10^4 MDA-MB-231-luc cells suspended in a PBS:Matrigel mixture into the fourth right lactiferous duct.
-
Treatment: Once tumors are established, administer this compound intravenously at the desired dosing schedule.
-
Monitoring: Monitor tumor growth using bioluminescence imaging and caliper measurements. Record animal body weight and clinical signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or when signs of significant morbidity are observed. Collect tumors and organs for further analysis.[1]
Neuroblastoma Xenograft Model
-
Cell Culture: Culture the desired neuroblastoma cell line in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of neuroblastoma cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups. Administer this compound intravenously at doses up to the MTD (e.g., 0.35 mg/kg) on a fractionated schedule (e.g., q4dx3).[3]
-
Monitoring: Measure tumor volume with calipers regularly. Monitor animal weight and health status.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[3]
Acute Toxicity (LD50) Determination
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Dose Formulation: Prepare serial dilutions of this compound in a sterile vehicle (e.g., saline).
-
Administration: Administer a single intravenous injection of a specific dose to a group of mice (typically 5-10 mice per group).
-
Observation: Observe the animals for mortality and clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for at least 14 days.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Caption: Experimental workflow for determining the intravenous LD50 in mice.
Conclusion
This compound is a promising anticancer agent with a distinct mechanism of action and significant efficacy in preclinical mouse models, particularly in tumors resistant to conventional platinum drugs. The provided data and protocols offer a foundation for researchers to design and execute further in vivo studies to better understand its therapeutic potential and toxicological profile. Further investigation is warranted to elucidate its detailed pharmacokinetic properties and to conduct comprehensive histopathological analyses of organ systems to fully characterize its safety profile.
References
- 1. Nucleolar Targeting by Platinum: p53-Independent Apoptosis Follows rRNA Inhibition, Cell-Cycle Arrest, and DNA Compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of cisplatin and three analogues in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PFKFB3 mediates tubular cell death in cisplatin nephrotoxicity by activating CDK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and histological study of rat liver and kidney injury induced by Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Triplatin Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has been investigated as a potent anticancer agent.[1][2] Its mechanism of action involves binding to DNA, forming platinum-DNA adducts and crosslinks, which ultimately inhibits DNA replication and cell division in tumor cells.[1][2] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response relationship determination, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.
Analytical Methods Overview
Several analytical methods can be employed for the quantification of this compound. The choice of method depends on the specific requirements of the study, such as the need for speciation, sensitivity, and the nature of the sample matrix. The primary techniques include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the determination of total platinum concentration.
-
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): For the separation and quantification of this compound and its potential metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of the intact drug molecule, often requiring specific sample preparation.
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Analyte | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |
| ICP-MS | Total Platinum | Cells, Tissues, Tumors | Acid Digestion | LOD: Not explicitly stated for Triplatin, but generally in the low ng/L (ppt) range for platinum. | High sensitivity for total platinum, well-established for biological samples.[3][4][5] |
| HPLC-ICP-MS | Triplatin (BBR3464) and related platinum species | Human Plasma | Acid precipitation or ultrafiltration, followed by freeze-drying for preconcentration. | 0.15 ng/mL (as Pt)[6] | Provides speciation information, separating the parent drug from metabolites. High sensitivity.[6] |
| LC-MS/MS | Platinum compounds (e.g., Cisplatin) | Plasma, Urine | Derivatization (e.g., with DDTC), Protein Precipitation | LOD: 1 ng/mL for Cisplatin-DDTC complex[7] | High specificity and sensitivity for the intact molecule or its derivative.[7][8][9] |
Experimental Protocols
Quantification of Total Platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol is suitable for determining the total platinum content in biological samples such as cells and tissues following treatment with this compound.
a. Materials and Reagents:
-
Concentrated Nitric Acid (trace metal grade)
-
Platinum standard solutions for calibration
-
High-purity deionized water
-
Appropriate labware for acid digestion (e.g., digestion vessels)
b. Sample Preparation (Acid Digestion):
-
Harvest and count the cells or weigh the tissue samples.[3]
-
Wash the cell pellets or tissues repeatedly with phosphate-buffered saline (PBS) to remove external contaminants.[3]
-
Place the sample in a digestion vessel and add a sufficient volume of concentrated nitric acid.[3]
-
Digest the samples by heating (e.g., in a heating block or microwave digestion system) until the sample is completely dissolved. A common procedure is digestion for 72 hours.[3]
-
After digestion, allow the samples to cool to room temperature.
-
Dilute the digested samples to a final volume with high-purity deionized water to achieve a nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).[8]
-
Filter the diluted samples if any particulate matter is present.[3]
c. ICP-MS Analysis:
-
Prepare a series of platinum calibration standards from a certified stock solution in the same acid matrix as the samples.
-
Set up the ICP-MS instrument according to the manufacturer's instructions. Key parameters to optimize include nebulizer gas flow, RF power, and lens voltages.
-
Introduce the prepared samples and calibration standards into the ICP-MS.
-
Monitor the platinum isotopes (e.g., 195Pt) to quantify the total platinum concentration in the samples.
-
Normalize the platinum concentration to the cell number or tissue weight.[3]
Speciation Analysis of this compound by HPLC-ICP-MS
This method allows for the separation and quantification of the parent this compound compound from other platinum-containing species in biological fluids.
a. Materials and Reagents:
-
Mobile phase components (e.g., ammonium (B1175870) acetate, methanol)
-
This compound standard
-
Human plasma (or other relevant biological fluid)
-
Reagents for sample clean-up (e.g., trichloroacetic acid for precipitation, ultrafiltration devices)
b. Sample Preparation: [6]
-
Protein Precipitation: To remove covalently protein-bound platinum, treat the plasma sample with an acid like trichloroacetic acid, vortex, and centrifuge to pellet the precipitated proteins.
-
Ultrafiltration: To remove both covalently and non-covalently protein-bound platinum, use an appropriate molecular weight cut-off ultrafiltration device.
-
Preconcentration (Optional): For enhanced sensitivity, the resulting supernatant or filtrate can be freeze-dried and reconstituted in a smaller volume of mobile phase.[6]
c. HPLC-ICP-MS Analysis:
-
HPLC System: Use a cation-exchange HPLC column for separation.[6]
-
Mobile Phase: An example mobile phase could be a gradient of ammonium acetate.
-
ICP-MS System: Connect the outlet of the HPLC column to the nebulizer of the ICP-MS.
-
Analysis: Inject the prepared sample onto the HPLC column. The separated platinum species will elute at different retention times and be detected by the ICP-MS.
-
Quantification: Create a calibration curve using standards of this compound to quantify the concentration of the parent drug in the samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified mechanism of action of this compound.
References
- 1. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploitation of sulfated glycosaminoglycan status for precision medicine of Triplatin in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triplatin Tetranitrate in Cisplatin-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated significant potential in overcoming cisplatin (B142131) resistance, a major challenge in cancer chemotherapy.[1][2] Unlike cisplatin, which primarily forms intrastrand DNA adducts, this compound forms long-range interstrand and intrastrand cross-links, leading to a distinct mechanism of action.[3][4] This unique interaction with DNA allows it to evade some of the resistance mechanisms that render cisplatin ineffective.[5] Preclinical studies have shown that this compound is significantly more potent than cisplatin in a variety of cisplatin-resistant cancer cell lines and in vivo tumor models.[1] These application notes provide a summary of its efficacy, detailed experimental protocols for its evaluation, and an overview of its proposed signaling pathway in cisplatin-resistant cancers.
Data Presentation
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of cisplatin-resistant cancer cell lines. The 50% inhibitory concentration (IC50) values are consistently lower than those of cisplatin, indicating a greater potency in overcoming resistance.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | This compound (BBR3464) IC50 (µM) | Fold-Resistance (Cisplatin) | Fold-Reversal by Triplatin | Reference |
| A2780cisR | Ovarian | ~30 | ~0.3 | High | ~100x | [4] |
| CH1cisR | Ovarian | ~15 | ~0.2 | High | ~75x | [4] |
| 41McisR | Ovarian | ~20 | ~0.4 | High | ~50x | [4] |
| SKOV-3 | Ovarian | ~10 | ~0.5 | Moderate | ~20x | [1] |
| IGROV-1 | Ovarian | ~12 | ~0.6 | Moderate | ~20x | [1] |
| ME665/2/60 | Melanoma | >40 | ~1.6 | High | >25x | [1] |
| GLL-19 | Melanoma | ~30 | ~1.0 | High | ~30x | [1] |
In Vivo Efficacy in Cisplatin-Resistant Xenograft Models
This compound has demonstrated significant tumor growth inhibition in animal models of cisplatin-resistant cancers.
| Xenograft Model | Cancer Type | Treatment | Tumor Weight Inhibition (%) | Reference |
| A2780/CDDP | Ovarian | This compound | >80 | [1] |
| IGROV-1/CDDP | Ovarian | This compound | >80 | [1] |
| OVCAR-3/CDDP | Ovarian | This compound | >80 | [6] |
| H526/CDDP | Small Cell Lung | This compound | Not specified, but effective | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Cisplatin-Resistant Cells
Caption: Proposed signaling cascade of this compound in cisplatin-resistant cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cisplatin-resistant cancer cells.
Materials:
-
Cisplatin-resistant cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (BBR3464)
-
Cisplatin (for comparison)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for p53 and p21
This protocol detects changes in the expression of key cell cycle regulatory proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Use β-actin as a loading control.
Quantification of Platinum-DNA Adducts by ICP-MS
This protocol provides a highly sensitive method for quantifying the formation of DNA adducts by this compound.[7][8][9]
Materials:
-
Treated cells
-
DNA isolation kit
-
Trace metal-grade nitric acid (70%)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Platinum standard solutions
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and isolate genomic DNA using a commercial kit, ensuring high purity.
-
Quantify the DNA concentration accurately (e.g., using a spectrophotometer).
-
Digest a known amount of DNA (e.g., 1 µg) in a solution of 70% nitric acid at an elevated temperature (e.g., 70°C) until the sample is completely dissolved.
-
Dilute the digested sample with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 2-5%).
-
Prepare a calibration curve using platinum standard solutions of known concentrations.
-
Analyze the samples and standards by ICP-MS to determine the platinum concentration in the DNA samples.
-
Express the results as the number of platinum adducts per 10^6 or 10^8 nucleotides.
Conclusion
This compound represents a promising therapeutic agent for cisplatin-resistant cancers due to its unique mechanism of action and potent cytotoxicity. The protocols provided here offer a framework for researchers to evaluate its efficacy and further investigate its molecular mechanisms. The ability of this compound to induce cell cycle arrest and apoptosis through a p53-independent pathway makes it a particularly attractive candidate for cancers with mutated or non-functional p53, which are often resistant to conventional therapies.[2][5][10] Further research is warranted to fully elucidate its signaling pathways and to translate its preclinical success into clinical applications.
References
- 1. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential recognition by the tumor suppressor protein p53 of DNA modified by the novel antitumor trinuclear platinum drug BBR3464 and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleolar Targeting by Platinum: p53-Independent Apoptosis Follows rRNA Inhibition, Cell-Cycle Arrest, and DNA Compaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Triplatin Tetranitrate for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum(II) complex that represented a significant departure from classical platinum-based anticancer drugs like cisplatin (B142131).[1][2] Its unique structure allows it to form long-range interstrand and intrastrand DNA cross-links, leading to a distinct mechanism of action that can overcome cisplatin resistance.[1][3][4] The primary pharmacological target of this compound is cellular DNA, where it binds rapidly, preventing replication and transcription, ultimately inducing apoptosis.[1] Despite promising preclinical activity and advancement to Phase II clinical trials, its development was halted due to challenges with biostability and a narrow therapeutic window, with side effects including diarrhea and nausea.[2][5][6]
The development of advanced drug delivery systems offers a promising strategy to overcome these limitations. By encapsulating or conjugating this compound within nanocarriers, it is possible to improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and reduce systemic toxicity.[7][8] This document provides an overview of potential formulation strategies and detailed protocols for the preparation and characterization of this compound delivery systems, based on established methods for other platinum-based drugs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is critical for the rational design of a delivery system.
| Property | Value | Reference |
| Synonyms | BBR3464, BBR-3464 | [1][9] |
| Molecular Formula | C₁₂H₅₀Cl₂N₁₄O₁₂Pt₃ | [9][10] |
| Molecular Weight | 1238.8 g/mol | [1][9] |
| Appearance | Yellow powder | [11] |
| Structure | Cationic tri-nuclear platinum complex | [1][3] |
| CAS Number | 172903-00-3 | [1] |
Proposed Formulation Strategies
While specific, detailed public data on the formulation of this compound is limited, several nanocarrier platforms successfully used for other platinum drugs can be adapted.[2][7]
-
Liposomal Formulations: Liposomes are versatile, biocompatible vesicles capable of encapsulating both hydrophilic and hydrophobic drugs.[12][13] For the cationic this compound, encapsulation can protect the drug from premature degradation and reduce off-target toxicity.[8][12] Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can prolong circulation time.[12]
-
Polymer-Drug Conjugates (PDCs): Covalently linking this compound to a polymer backbone can improve its solubility and stability.[14][15] This approach allows for controlled drug release, often triggered by the acidic tumor microenvironment, by incorporating pH-sensitive linkers like hydrazones.[15][16][17]
-
Nanoparticle Formulations: Polymeric or inorganic nanoparticles can serve as carriers to enhance the delivery of platinum drugs.[18][19] These systems can improve drug loading, protect the drug from degradation, and facilitate targeted delivery to tumor sites.[7][20]
Experimental Protocols
The following protocols are generalized methodologies that can be adapted and optimized for the formulation of this compound.
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes a common method for encapsulating water-soluble drugs into liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-mPEG(2000) (methoxy-polyethylene glycol-distearoyl phosphatidylethanolamine)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPC, Cholesterol, and DSPE-mPEG(2000) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in PBS (pH 7.4).
-
Add the drug solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid Tc (e.g., 50-60°C) for 1-2 hours. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (intermittent pulses on ice to prevent overheating) or a bath sonicator until the solution becomes translucent.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Ensure the extruder is heated above the lipid Tc.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Store the final liposomal formulation at 4°C.
-
Protocol 2: Characterization of this compound Formulations
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle/liposome suspension in deionized water or PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI.
-
Measure the surface charge (Zeta Potential) using Laser Doppler Velocimetry.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate free drug from the formulation: Centrifuge the formulation and collect the supernatant, or use size exclusion chromatography as described in Protocol 1.
-
Quantify the drug:
-
Measure the amount of free drug in the supernatant (W_free).
-
Lyse the nanoparticles/liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Measure the total amount of drug in the formulation before purification (W_total).
-
-
Analysis Method: Quantify the platinum content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a validated High-Performance Liquid Chromatography (HPLC) method.[21][22][23]
-
Calculate EE and DL:
-
EE (%) = [(W_total - W_free) / W_total] * 100
-
DL (%) = [Weight of encapsulated drug / Total weight of nanoparticles] * 100
-
C. In Vitro Drug Release Study:
-
Place a known amount of the this compound formulation into a dialysis bag (with a molecular weight cut-off appropriate to retain the formulation but allow free drug to pass).
-
Submerge the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment).
-
Maintain the setup at 37°C with constant, gentle stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the aliquots using ICP-MS or HPLC.
-
Plot the cumulative drug release percentage against time.[12][24]
Protocol 3: In Vitro Cytotoxicity MTT Assay
This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer cells, cisplatin-resistant A2780cis cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well plates.
-
Free this compound and formulated this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of free this compound and the formulated version in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (no cells) as a blank and wells with cells but no drug as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability versus drug concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation and Visualization
Example Formulation Characterization Data
The following table presents hypothetical data for a liposomal this compound formulation, which researchers can use as a benchmark for their own experiments.
| Formulation | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Lipo-Triplatin | 115.4 ± 4.2 | 0.12 ± 0.03 | +25.8 ± 2.1 | 68.5 ± 5.3 |
| PEG-Lipo-Triplatin | 125.1 ± 5.6 | 0.15 ± 0.02 | -10.3 ± 1.5 | 65.2 ± 4.9 |
Example In Vitro Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Cisplatin | A2780 | 1.5 ± 0.2 |
| Cisplatin | A2780cis | 9.8 ± 1.1 |
| Free Triplatin | A2780 | 0.2 ± 0.05 |
| Free Triplatin | A2780cis | 0.8 ± 0.1 |
| Lipo-Triplatin | A2780 | 0.4 ± 0.08 |
| Lipo-Triplatin | A2780cis | 1.2 ± 0.2 |
Diagrams and Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for formulation and evaluation of nanocarriers.
Caption: Workflow for the thin-film hydration method for liposome preparation.
Caption: Conceptual model of a Polymer-Drug Conjugate (PDC).
References
- 1. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 2. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 4. qeios.com [qeios.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Nanocarriers containing platinum compounds for combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. Platinum Precision | Medical College of Virginia Foundation [mcvfoundation.org]
- 12. mdpi.com [mdpi.com]
- 13. Liposomal drug formulations in cancer therapy: 15 years along the road - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymer--cisplatin conjugate nanoparticles for acid-responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticle delivery of a triple-action Pt(iv) prodrug to overcome cisplatin resistance via synergistic effect - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 19. jddtonline.info [jddtonline.info]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. idus.us.es [idus.us.es]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Triplatin Tetranitrate Administration in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated significant antitumor activity in preclinical studies, particularly in tumor models resistant to conventional platinum-based drugs like cisplatin (B142131).[1][2] Its unique chemical structure and mechanism of action offer a promising avenue for overcoming drug resistance in cancer therapy. These application notes provide a comprehensive overview of the preclinical administration of this compound, including its cytotoxic effects, in vivo efficacy, and detailed experimental protocols.
This compound is a cationic, trinuclear platinum complex that differs structurally from mononuclear platinum agents such as cisplatin.[3][4][5] This distinction is believed to contribute to its different spectrum of activity and its ability to circumvent cisplatin resistance.[1]
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with DNA. Unlike cisplatin, which primarily forms intrastrand crosslinks, this compound forms a variety of DNA adducts, including long-range interstrand and intrastrand crosslinks.[3][4] These unique DNA lesions are less efficiently repaired by the cell's DNA repair machinery, leading to a more persistent disruption of DNA replication and transcription.[1] This sustained DNA damage response ultimately triggers cell cycle arrest, predominantly in the G2/M phase, and subsequent apoptosis (programmed cell death).[1]
The following diagram illustrates the proposed mechanism of action of this compound:
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of this compound in various preclinical tumor models.
Table 1: In Vitro Cytotoxicity of this compound (BBR3464) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Cisplatin IC50 (µM) | Fold-Change vs. Cisplatin |
| Ovarian Carcinoma Cell Lines | Ovarian | Intrinsically Resistant | Reported to be at least 20-fold lower than cisplatin | - | >20 |
| Melanoma Cell Lines | Melanoma | Intrinsically Resistant | Reported to be at least 20-fold lower than cisplatin | - | >20 |
| Neuroblastoma Cell Lines | Neuroblastoma | - | Up to 100-fold more potent than cisplatin | - | >100 |
Note: Specific IC50 values were not provided in the search results, but the relative potency compared to cisplatin was consistently highlighted.[1][2]
Table 2: In Vivo Antitumor Efficacy of this compound (BBR3464) in Human Tumor Xenografts
| Xenograft Model | Tumor Type | Resistance Profile | Administration Route & Schedule | Tumor Weight Inhibition (%) |
| 8 Human Tumor Xenografts | Various | 4 Refractory to Cisplatin | Intravenous (i.v.) | >80% in 7 out of 8 models |
Note: The specific tumor types and detailed dosing schedules for each of the eight xenograft models were not fully detailed in the provided search results.[1][2]
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the preclinical evaluation of platinum-based anticancer agents.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (BBR3464)
-
Cisplatin (as a comparator)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and cisplatin in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated controls.
-
Incubate the plates for a specified exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: In Vivo Antitumor Efficacy in Xenograft Models
This protocol provides a general framework for assessing the in vivo antitumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human tumor cells
-
Matrigel (optional)
-
This compound (formulated for injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound via the desired route (e.g., intravenous injection) at the specified dose and schedule. Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors and weigh them.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.
-
Conclusion
This compound (BBR3464) has demonstrated compelling preclinical antitumor activity, particularly in models of cisplatin-resistant cancers. Its distinct mechanism of action, centered on the formation of unique DNA adducts and subsequent cell cycle arrest, provides a strong rationale for its further investigation. The protocols outlined in these application notes provide a foundation for researchers to conduct their own preclinical evaluations of this promising anticancer agent. Further studies are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection in future clinical trials.
References
- 1. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BBR3464 [bionity.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining IC50 Values of Triplatin Tetranitrate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate (BBR3464) is a trinuclear platinum complex that acts as a potent anticancer agent.[1][2] Similar to cisplatin, its mechanism of action involves binding to DNA, forming crosslinks and adducts that inhibit DNA replication and ultimately lead to cell death.[1][2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of anticancer compounds like this compound. The IC50 value represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.[3] This document provides detailed protocols for determining the IC50 values of this compound in various cancer cell lines using common in vitro cell viability assays.
Principle of IC50 Determination
The determination of IC50 values involves treating cancer cell lines with a range of concentrations of this compound. After a specified incubation period, the cell viability is assessed using various assays that measure metabolic activity, cellular protein content, or membrane integrity.[4][5] The resulting data is used to generate a dose-response curve, from which the IC50 value can be calculated.[3]
Recommended Cell Lines
The choice of cancer cell lines should be guided by the research focus. It is recommended to use a panel of cell lines representing different cancer types to obtain a comprehensive understanding of this compound's activity. Examples of commonly used cancer cell lines are listed in the table below.
| Cancer Type | Recommended Cell Lines |
| Ovarian Cancer | A2780, A2780cis (cisplatin-resistant)[6] |
| Lung Cancer | A549, H1299[7] |
| Colorectal Cancer | HT-29, HCT-116, SW620[8] |
| Breast Cancer | MCF-7, MDA-MB-231[9] |
| Cervical Cancer | HeLa[10] |
| Prostate Cancer | DU-145[10] |
Experimental Protocols
This section details the protocols for three widely used and reliable assays for determining cell viability: the MTT assay, the SRB assay, and the AlamarBlue assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]
Materials and Reagents:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)[12]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count to determine viability (should be >90%).[11]
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well in 100 µL of complete medium).[11]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations. It is common to prepare 2x concentrated drug solutions which will then be diluted 1:1 in the wells.[11]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[11]
-
Include control wells: untreated cells (vehicle control, e.g., medium with the highest concentration of the solvent used) and blank wells (medium only).[11]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[11]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12][14]
-
-
Data Acquisition:
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[15] The amount of bound dye is proportional to the total cellular protein mass.[15][16]
Materials and Reagents:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
PBS, sterile
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% (v/v) acetic acid[17]
-
Tris base solution, 10 mM, pH 10.5[17]
-
1% (v/v) Acetic acid
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
SRB Staining:
-
Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and unbound proteins.[16][17]
-
Allow the plates to air dry completely.[16]
-
Add 100 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.[17]
-
Allow the plates to air dry completely.[16]
-
-
Data Acquisition:
Protocol 3: AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay incorporates a cell-permeable, non-fluorescent blue indicator dye, resazurin, which is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin.[18][19] The fluorescence intensity is proportional to the number of viable cells.[18]
Materials and Reagents:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
AlamarBlue™ reagent
-
96-well flat-bottom plates (black plates are recommended for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
AlamarBlue™ Assay:
-
After the drug incubation period, add AlamarBlue™ reagent to each well, equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[18][20]
-
Incubate the plate for 1-4 hours at 37°C, protected from direct light.[18] Incubation time may need to be optimized for different cell lines.[20]
-
-
Data Acquisition:
Data Analysis and IC50 Calculation
-
Data Normalization: Convert the raw absorbance or fluorescence data into percentage of cell viability relative to the untreated control (vehicle control). The formula is: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.[3]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.[3]
-
IC50 Calculation: The IC50 value is the concentration of the drug that results in 50% cell viability. This can be determined by fitting the dose-response data to a sigmoidal (four-parameter logistic) curve using software such as GraphPad Prism, Origin, or Excel with a non-linear regression add-in.[3][22][23]
Data Presentation
Summarize the calculated IC50 values for this compound in different cancer cell lines and for various incubation times in a clear and structured table.
| Cell Line | Incubation Time (hours) | IC50 (µM) ± SD |
| Cancer Type 1 | ||
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 | ||
| Cancer Type 2 | ||
| Cell Line C | 24 | |
| 48 | ||
| 72 |
Visualizations
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Generalized Signaling Pathway for Platinum-Based Drugs
Caption: Generalized signaling pathway of this compound.
References
- 1. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. clyte.tech [clyte.tech]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scispace.com [scispace.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application Notes and Protocols: Cellular Uptake and Localization of Triplatin Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including those resistant to cisplatin (B142131).[1] Its unique structure and mode of action, which involves binding to DNA and forming DNA crosslinks, distinguish it from mononuclear platinum drugs.[2][3] Understanding the cellular uptake and subcellular localization of this compound is crucial for elucidating its mechanism of action, identifying determinants of sensitivity and resistance, and developing strategies to enhance its therapeutic efficacy.
These application notes provide a summary of the current understanding of this compound's cellular uptake and localization, along with detailed protocols for conducting relevant in vitro studies.
Cellular Uptake of this compound
The cellular accumulation of this compound is notably higher in many cell lines compared to cisplatin.[4] This enhanced uptake is a key factor contributing to its high cytotoxicity.[1] The proposed mechanism of uptake involves an initial electrostatic interaction with sulfated glycosaminoglycans (sGAGs), such as heparan sulfate (B86663) proteoglycans (HSPGs), on the cell surface.[4][5] This interaction is thought to facilitate the subsequent internalization of the drug.[5]
Quantitative Data on Cellular Uptake and Cytotoxicity
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Fold-Increase in Cytotoxicity vs. Cisplatin | Reference |
| L1210 | Murine Leukemia | Not explicitly stated, but 30x more cytotoxic than CDDP | 30 | [1] |
| L1210/CDDP | Cisplatin-Resistant Murine Leukemia | Not explicitly stated, but shows no cross-resistance | N/A | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5-10 µM (for localization studies) | Not specified | [6] |
| NCI-60 Cell Lines | Various | GI50 values range from <0.5 µM to >85 µM | Varies | [6] |
Subcellular Localization of this compound
Upon entering the cell, this compound has been observed to localize primarily within the nucleus, with a specific accumulation in the nucleolus.[5][6] This nucleolar localization is significant as it can lead to the inhibition of RNA transcription and subsequent cell cycle arrest.[5]
Localization Data
| Cell Line | Subcellular Localization | Method | Reference |
| MDA-MB-231 | Nucleolus, Mitochondria | Confocal Microscopy with fluorescently labeled TriplatinNC | [6] |
| A2780 | Nucleolus | Fluorescence Microscopy with a 7-nitro-2,1,3-benzoxadiazole appended derivative | [6] |
| MCF-7 | Not specified | Nanoscale Secondary Ion Mass Spectroscopy (NanoSIMS) | [6] |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake of this compound by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol describes the determination of the intracellular platinum concentration following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Microcentrifuge tubes
-
Nitric acid (70%, trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Cell counter (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO) and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time points (e.g., 2, 4, 8, 24 hours). Include an untreated control.
-
Cell Harvesting and Washing: After incubation, place the plates on ice. Aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Cell Detachment and Lysis: Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Counting: Resuspend the cell pellet from a parallel well (treated under the same conditions) in a known volume of PBS and count the cells to determine the cell number per well.
-
Sample Digestion: To the cell pellet for ICP-MS analysis, add 100 µL of 70% nitric acid and 20 µL of 30% hydrogen peroxide. Heat the samples at 90°C for 1 hour to ensure complete digestion.
-
ICP-MS Analysis: Dilute the digested samples with deionized water to a final nitric acid concentration of 2%. Analyze the samples using an ICP-MS to determine the platinum concentration.
-
Data Analysis: Quantify the amount of platinum per cell (e.g., in pg/cell) by dividing the total platinum content by the number of cells.
Protocol 2: Visualization of Subcellular Localization of a Click-Chemistry-Modified this compound using Confocal Microscopy
This protocol is adapted from the study of an azide-appended Triplatin derivative (N3-TriplatinNC) and can be used to visualize the drug's localization.[6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Glass-bottom confocal dishes or coverslips
-
Complete cell culture medium
-
Azide-modified this compound (N3-TriplatinNC)
-
MitoTracker Deep Red
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
2% Bovine Serum Albumin (BSA) in PBS
-
Alkyne-modified fluorophore (e.g., Fluor 488-alkyne)
-
Copper (II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
NucBlue Fixed Cell Stain (or DAPI)
-
Antibody for a specific organelle marker (e.g., anti-nucleophosmin for nucleoli)
-
Fluorescently-labeled secondary antibody
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom confocal dishes or coverslips and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with 5-10 µM of N3-TriplatinNC for 24 or 48 hours.
-
Mitochondrial Staining (Optional): Prior to fixation, incubate the cells with 150 nM MitoTracker Deep Red for 20 minutes at 37°C.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 30 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 2% BSA in PBS for 30 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail containing the alkyne-fluorophore, CuSO4 (10 mM), and sodium ascorbate (20 mM) in PBS. Incubate the cells with the cocktail for 30 minutes at room temperature in the dark.
-
Immunostaining (Optional): To visualize specific organelles like the nucleolus, incubate with a primary antibody against a marker protein (e.g., nucleophosmin) overnight at 4°C. The following day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with NucBlue Fixed Cell Stain for 5 minutes.
-
Imaging: Wash with PBS and mount the coverslips with an anti-fade mounting medium. Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophores.
Visualizations
References
- 1. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Platinum Precision | Medical College of Virginia Foundation [mcvfoundation.org]
- 6. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Triplatin Tetranitrate in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has demonstrated potent antitumor activity, particularly in cisplatin-resistant tumor models.[1][2] Its unique chemical structure and mechanism of action, characterized by the formation of long-range DNA adducts, distinguish it from mononuclear platinum agents like cisplatin (B142131).[3][4] While the development of this compound as a standalone chemotherapeutic agent has faced challenges, its distinct biological properties suggest a potential role as a radiosensitizer.[4] The combination of platinum-based agents with radiotherapy is a well-established clinical strategy, and the unique characteristics of this compound may offer advantages in overcoming radioresistance.[5][6]
These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a radiosensitizer. The following sections detail the rationale for this combination therapy, summarize relevant preclinical data for this compound as a single agent, and provide detailed, albeit proposed, experimental protocols for evaluating its efficacy and mechanism of action when combined with ionizing radiation.
Rationale for Combination Therapy
The primary rationale for combining this compound with radiotherapy is the potential for synergistic antitumor effects. This is based on the following principles:
-
Distinct DNA Damage Mechanisms: Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic.[7] this compound forms unique, flexible, and long-range DNA crosslinks that differ from those produced by cisplatin.[3][8] The presence of these complex adducts may compromise the fidelity and efficiency of DNA repair pathways, particularly those involved in repairing radiation-induced damage.
-
Overcoming Platinum Resistance: Preclinical studies have consistently shown that this compound is highly effective in tumor cell lines that have developed resistance to cisplatin.[5][9] This suggests that its mechanism of action can bypass classical platinum resistance mechanisms. As resistance to cisplatin-radiotherapy is a significant clinical challenge, this compound could potentially radiosensitize tumors that are refractory to standard treatment.
-
Modulation of the DNA Damage Response (DDR): The efficacy of radiotherapy is heavily dependent on the cell's ability to repair DNA damage. Platinum agents are known to modulate the DDR.[10][11] The complex DNA adducts formed by this compound may lead to a more sustained activation of DDR pathways, potentially leading to cell cycle arrest and apoptosis, thereby enhancing the cytotoxic effects of radiation.
Preclinical Data for this compound (BBR3464) as a Single Agent
The following tables summarize the in vitro cytotoxicity of this compound in various human tumor cell lines, highlighting its potency, especially in cisplatin-resistant models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (BBR3464) in Human Ovarian Carcinoma Cell Lines
| Cell Line | Cisplatin IC50 (µM) | BBR3464 IC50 (µM) | Resistance Index (Cisplatin/BBR3464) |
| 41M | 1.5 | 0.03 | 50 |
| 41McisR | 15 | 0.03 | 500 |
| CH1 | 0.5 | 0.01 | 50 |
| CH1cisR | 7 | 0.02 | 350 |
| A2780 | 1 | 0.02 | 50 |
| A2780cisR | 18 | 0.04 | 450 |
Data adapted from preclinical studies. The resistance index indicates the fold-increase in potency of BBR3464 compared to cisplatin in the respective cell lines.
Table 2: In Vitro Cytotoxicity (IC50) of this compound (BBR3464) in Human Melanoma Cell Lines
| Cell Line | Cisplatin IC50 (µM) | BBR3464 IC50 (µM) |
| JR8 | >50 | 0.1 |
| SK-MEL-28 | >50 | 0.2 |
| ME665/2/60 | >50 | 0.05 |
| M14 | >50 | 0.15 |
Data adapted from preclinical studies demonstrating the high potency of BBR3464 in intrinsically cisplatin-resistant melanoma cell lines.
Proposed Experimental Protocols
The following protocols are designed to systematically evaluate the radiosensitizing potential of this compound.
Protocol 1: In Vitro Evaluation of Radiosensitization
Objective: To determine if this compound enhances the cytotoxic effects of ionizing radiation in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., cisplatin-sensitive and -resistant pairs, such as A2780/A2780cisR; non-small cell lung cancer lines like A549, H460; head and neck squamous cell carcinoma lines like FaDu, SCC-25).
-
This compound (BBR3464).
-
Cell culture medium and supplements.
-
Clonogenic assay reagents.
-
X-ray irradiator.
Methodology:
-
Cell Culture: Maintain cell lines in appropriate culture medium and conditions.
-
Drug Treatment: Prepare a stock solution of this compound. Determine the non-toxic concentration range for each cell line through a preliminary cytotoxicity assay (e.g., MTT or SRB assay). For radiosensitization studies, use a concentration that results in minimal cytotoxicity (e.g., IC10 or IC20).
-
Clonogenic Survival Assay:
-
Seed cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
-
Allow cells to attach overnight.
-
Treat cells with a non-toxic concentration of this compound for a defined period (e.g., 24 hours) prior to irradiation.
-
Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies and calculate the surviving fraction for each treatment group.
-
-
Data Analysis:
-
Plot cell survival curves as a function of radiation dose.
-
Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a specific level of cell kill (e.g., 50%) in the presence and absence of this compound.
-
Table 3: Template for Clonogenic Survival Data
| Treatment Group | Radiation Dose (Gy) | Plating Efficiency | Surviving Fraction |
| Control (No Drug) | 0 | ||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| Triplatin (IC10) | 0 | ||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 |
Protocol 2: In Vivo Evaluation of Radiosensitization
Objective: To assess the efficacy of this compound in combination with radiotherapy in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cells for xenograft establishment (e.g., A549, FaDu).
-
This compound for injection.
-
Small animal irradiator.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Xenograft Model:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Triplatin alone, radiation alone, Triplatin + radiation).
-
-
Treatment Schedule:
-
Administer this compound (at a predetermined maximum tolerated dose) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specific time point before irradiation.
-
Deliver a single or fractionated dose of radiation to the tumors.
-
-
Tumor Growth Delay Assay:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
Continue monitoring until tumors reach a predetermined endpoint size.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
Assess for any synergistic effects of the combination treatment.
-
Table 4: Template for In Vivo Tumor Growth Delay Data
| Treatment Group | Number of Animals | Mean Tumor Volume (Day X) | Tumor Growth Delay (Days) |
| Vehicle Control | |||
| Triplatin Alone | |||
| Radiation Alone | |||
| Triplatin + Radiation |
Mechanistic Investigations
To understand how this compound may enhance the effects of radiation, the following experimental approaches are recommended.
Protocol 3: Analysis of DNA Damage and Repair
Objective: To investigate the impact of the combination treatment on the induction and repair of DNA double-strand breaks.
Methodology:
-
Immunofluorescence for γH2AX and 53BP1: Treat cells with this compound and/or radiation and fix them at various time points post-treatment (e.g., 1, 4, 24 hours). Stain for γH2AX and 53BP1 foci, which are markers of DNA double-strand breaks. Quantify the number and size of foci per cell to assess the kinetics of DNA damage repair.
-
Comet Assay (Neutral): To directly measure DNA double-strand breaks at the single-cell level.
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of the combination treatment on cell cycle progression.
Methodology:
-
Flow Cytometry: Treat cells as described above and harvest at different time points. Stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry. An accumulation of cells in the G2/M phase would indicate cell cycle arrest, a common response to DNA damage.
Visualizations
The following diagrams illustrate the proposed experimental workflows and the hypothesized mechanism of action of this compound in combination with radiotherapy.
Caption: In Vitro Radiosensitization Workflow.
Caption: Hypothesized Synergistic Mechanism.
Conclusion
The unique properties of this compound, particularly its efficacy in cisplatin-resistant models, provide a strong rationale for investigating its potential as a radiosensitizer. The proposed protocols offer a systematic approach to evaluate this combination therapy, from initial in vitro screening to in vivo efficacy studies and mechanistic investigations. While direct evidence for the radiosensitizing effects of this compound is currently lacking, the methodologies outlined in these application notes will enable researchers to rigorously test this promising therapeutic strategy. Successful outcomes from such studies could pave the way for the clinical development of this compound in combination with radiotherapy for the treatment of resistant and difficult-to-treat cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiotherapy and the cellular DNA damage response: current and future perspectives on head and neck cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compacting effect of BBR3464, a new-generation trisplatinum anticancer agent, on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triplatin Tetranitrate in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triplatin tetranitrate, also known as BBR3464, is a trinuclear platinum complex that has garnered interest in cancer research due to its distinct mechanism of action compared to traditional mononuclear platinum-based chemotherapeutics like cisplatin (B142131). Its unique structure allows for the formation of long-range and flexible DNA adducts, which are thought to contribute to its ability to overcome cisplatin resistance.[1][2] Triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer lacking estrogen, progesterone, and HER2 receptors, presents a significant therapeutic challenge. The investigation of novel agents like this compound is crucial for developing new treatment strategies for this disease.
This document provides detailed application notes and protocols for the use of this compound in TNBC research, based on available preclinical data. It is important to note that the clinical development of BBR3464 was halted in Phase II trials due to significant side effects and a lack of biostability.[1][2] Nevertheless, its unique properties continue to make it a valuable tool for preclinical research and the development of next-generation platinum-based therapies.
Data Presentation
In Vitro Cytotoxicity of a Triplatin Analogue in TNBC
While comprehensive data for this compound across a wide panel of TNBC cell lines is limited in publicly available literature, a study on a closely related trackable trinuclear platinum complex, N3-TriplatinNC, provides valuable insight into the potential efficacy against the MDA-MB-231 TNBC cell line.
| Compound | Cell Line | IC50 (µM) | Assay | Incubation Time |
| N3-TriplatinNC | MDA-MB-231 | 5.3 | Resazurin | 24 hours |
| Cisplatin | MDA-MB-231 | 64.0 | Resazurin | 24 hours |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/Resazurin)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549, Hs578T)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (BBR3464)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solubilizing agent for formazan (B1609692)/resorufin
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the TNBC cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
For Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation/590 nm emission) for the Resazurin assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound in TNBC cells.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a TNBC mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
TNBC cell line expressing luciferase (e.g., MDA-MB-231-luc)
-
Matrigel
-
This compound
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation and Implantation:
-
Resuspend MDA-MB-231-luc cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^5 cells per 100 µL.
-
Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice a week.
-
Perform bioluminescence imaging weekly to monitor tumor burden and metastasis.
-
-
Drug Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at a dose of 0.3 mg/kg.
-
A typical treatment schedule could be once every four days for three cycles.
-
The control group should receive the vehicle on the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in TNBC research.
Caption: Proposed signaling pathway for this compound in TNBC.
References
Troubleshooting & Optimization
Triplatin tetranitrate stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Triplatin tetranitrate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound in solution?
The stability of this compound in aqueous solutions is primarily influenced by the chloride ion concentration. The terminal chloride ligands on the platinum coordination complexes are labile and can be substituted by water molecules in a process called aquation.[1] This is a critical activation step for its biological activity.[1] In environments with high chloride concentrations, such as the bloodstream (approximately 100 mM), the complex is relatively stable.[1] However, in low chloride environments, such as the intracellular matrix (4-20 mM), the aquation process is more favorable.[1]
Q2: What are the recommended storage conditions for this compound?
While specific public data on long-term storage for this compound is limited, general best practices for platinum-based coordination complexes should be followed. It is advisable to store the compound in a cool, dry, and dark place to minimize thermal and photodegradation. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be in a buffer with a chloride concentration that mimics physiological saline to maintain the stability of the chloro-complex.
Q3: What are the expected degradation pathways for this compound?
The primary "degradation" or transformation pathway in a biological context is the sequential aquation of the terminal chloride ligands, as previously mentioned. This is more of an activation pathway than a degradation pathway in terms of loss of activity. Other potential degradation pathways, especially under stress conditions like high temperature or UV light, have not been extensively reported in publicly available literature. However, based on the chemistry of similar platinum compounds, degradation could involve the displacement of other ligands or changes in the oxidation state of the platinum centers.
Q4: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored by analytical techniques that can separate the parent compound from its potential degradation or transformation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a powerful technique for the speciation of platinum compounds and their degradation products in various matrices.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in cellular assays. | 1. Aquation in low-chloride media: The compound may have been pre-incubated for too long in a low-chloride cell culture medium, leading to the formation of highly reactive aqua species that may have reacted with components of the medium before reaching the target cells. 2. Degradation of stock solution: The stock solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature). | 1. Minimize the pre-incubation time of the compound in low-chloride media before adding to cells. 2. Prepare fresh stock solutions before each experiment. If storing stock solutions, do so at low temperatures, protected from light, and consider using a buffered solution with a higher chloride content. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC). | 1. On-column transformation: The HPLC mobile phase may have a low chloride concentration, causing on-column aquation of the compound and leading to the appearance of multiple peaks. 2. Sample degradation: The sample may have degraded prior to analysis. | 1. Optimize the HPLC mobile phase by adding a source of chloride ions (e.g., NaCl) to suppress aquation. 2. Ensure proper sample handling and storage before analysis. Analyze samples as quickly as possible after preparation. |
| Precipitation of the compound in solution. | 1. Poor solubility: The compound may have limited solubility in the chosen solvent. 2. Reaction with buffer components: The compound may be reacting with components of the buffer, leading to the formation of an insoluble species. | 1. Consult the supplier's solubility data. Consider using a different solvent or co-solvent system. 2. Investigate potential incompatibilities between the compound and the buffer components. Use simple, non-reactive buffers where possible. |
Experimental Protocols
While specific, validated protocols for this compound are not widely available in the public domain, the following general methodologies, based on protocols for similar platinum-based drugs, can be adapted.
General Protocol for Assessing Aqueous Stability:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers with differing pH values and chloride concentrations.
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as RP-HPLC with UV or ICP-MS detection, to quantify the amount of parent this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.
Forced Degradation Studies (as per ICH Q1B Guidelines):
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]
-
Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
Analysis: Analyze the stressed samples using a suitable analytical method to separate and identify the degradation products.
Visualizations
Caption: Activation pathway of this compound in a low chloride environment.
Caption: General experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Triplatin Tetranitrate Dosage In Vitro
Welcome to the technical support center for Triplatin tetranitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro dosage of this compound (also known as BBR3464) and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a trinuclear platinum complex that functions as a DNA cross-linking agent, similar to cisplatin (B142131). By forming adducts with DNA, it obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Q2: How does the potency of this compound compare to cisplatin?
This compound has demonstrated significantly higher potency compared to cisplatin in several human cancer cell lines. Notably, it is particularly effective in cisplatin-resistant cell lines. For instance, in the cisplatin-resistant ovarian cancer cell line OAW42MER, this compound was found to be 14-fold more potent than in the parental OAW42 cell line[1][2]. In some cisplatin-resistant ovarian and melanoma cell lines, the IC50 values for this compound were at least 20-fold lower than those of cisplatin[3].
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
Given its high potency, it is advisable to start with a lower concentration range than what is typically used for cisplatin. Based on available data, a starting range of 0.01 µM to 10 µM is recommended for initial cytotoxicity screening in most cancer cell lines. The optimal concentration will be cell line-dependent.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Possible Causes:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results.
-
Drug Solution Instability: Platinum compounds can be unstable in certain solutions.
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines.
-
Edge Effects: Evaporation from the outer wells of microplates can alter drug concentrations.
Solutions:
-
Standardize Cell Seeding: Optimize and strictly adhere to a consistent cell seeding density for each cell line.
-
Fresh Drug Preparation: Prepare fresh this compound solutions for each experiment.
-
Low Passage Cells: Use cells within a defined and low passage number range.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to maintain humidity.
Issue 2: Low or No Cytotoxicity Observed
Possible Causes:
-
Drug Inactivity: The drug may have degraded due to improper storage or handling.
-
Cellular Resistance: The cell line may be inherently resistant to this compound.
-
Incorrect Assay Endpoint: The incubation time may be too short to observe a cytotoxic effect.
Solutions:
-
Verify Drug Activity: Test the drug on a known sensitive cell line as a positive control.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.
-
Increase Concentration Range: If no effect is observed, consider cautiously extending the upper limit of the concentration range.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Human cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
This compound
-
Human cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Human cancer cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: IC50 Values of this compound (BBR3464) in Human Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | IC50 of Cisplatin (µM) | IC50 of this compound (µM) | Fold Difference | Reference |
| OAW42 | Sensitive | 8.3 ± 2.8 | 5.20 ± 1.3 | - | [2] |
| OAW42MER | Resistant | 83.0 ± 18.6 | 0.36 ± 0.14 | 14x more sensitive to BBR3464 | [1][2] |
| A2780 | Sensitive | 4.3 ± 0.35 | 0.08 ± 0.008 | - | [2] |
| A2780cp8 | Resistant | 60.0 ± 5.6 | 0.20 ± 0.095 | 2.5x resistant to BBR3464 | [2] |
Mandatory Visualizations
Signaling Pathways
dot
Caption: DNA Damage Response Pathway Activated by this compound.
dot
Caption: MAPK Signaling Pathway Implicated in this compound-Induced Apoptosis.
Experimental Workflows
dot
Caption: Workflow for Determining IC50 using MTT Assay.
dot
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
References
troubleshooting Triplatin tetranitrate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triplatin tetranitrate (also known as BBR3464).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or BBR3464, is a trinuclear platinum(II) complex that was developed as a potential anticancer agent.[1][2][3] It is a cationic complex that is structurally distinct from cisplatin (B142131) and its analogs.[4][5][6] Its mechanism of action involves forming unique long-range interstrand and intrastrand DNA crosslinks, leading to the disruption of DNA replication and transcription.[5] This activity ultimately results in a p53-dependent G2/M phase cell cycle arrest.
Q2: What are the primary challenges when working with this compound?
The primary challenge encountered by researchers is related to the compound's solubility and the stability of its solutions. Ensuring complete dissolution and maintaining the integrity of the compound in solution are critical for obtaining reliable and reproducible experimental results.
Q3: In which solvents is this compound soluble?
While comprehensive quantitative solubility data is limited in publicly available literature, a related compound, TriplatinNC, has been successfully dissolved in water to prepare a 500 μM stock solution. Based on available information and general practices for platinum compounds, water is the recommended primary solvent. The use of Dimethyl Sulfoxide (DMSO) should be approached with caution, as it has been shown to react with and inactivate some platinum complexes. If DMSO must be used, a low percentage (e.g., 10%) in an aqueous solution may be a possibility, but its impact on the specific experiment should be carefully validated.
Troubleshooting Guide: Solubility Issues
Problem 1: this compound powder is not dissolving completely in water.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of water to achieve the desired concentration. Start with a lower target concentration if you are unsure of the solubility limit. |
| Low Temperature | Gently warm the solution to 37°C. Do not overheat, as this may degrade the compound. |
| Inadequate Mixing | Vortex the solution for several minutes. If particles persist, sonication in a water bath for short intervals (1-2 minutes) may aid dissolution. |
| pH of the Water | Use high-purity, sterile water (e.g., water for injection or cell culture grade water). The pH of the water can influence the solubility of platinum complexes. |
Problem 2: Precipitate forms after initially dissolving the compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Supersaturation | The initial concentration may be too high. Try preparing a more dilute solution. |
| Temperature Fluctuation | Store the stock solution at a constant, recommended temperature. Avoid repeated freeze-thaw cycles. |
| Interaction with Buffer Components | If the precipitate forms after dilution in a buffer (e.g., PBS), there may be an incompatibility. See the section on buffer compatibility below. |
| Solution Instability over Time | Prepare fresh solutions for each experiment whenever possible. If storing solutions, adhere to recommended storage conditions. |
Problem 3: Inconsistent results in cell-based assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Dissolution | Ensure the compound is fully dissolved before adding it to cell culture media. Any particulate matter can lead to inaccurate dosing. |
| Degradation of the Compound | Prepare fresh dilutions in cell culture media immediately before use. Do not store this compound in media for extended periods. |
| Reaction with Media Components | The stability of this compound can be affected by the chloride ion concentration of the medium.[5] Use of a consistent, well-defined cell culture medium is important. |
| Use of DMSO | If a DMSO co-solvent was used, it may be affecting the compound's activity. If possible, prepare aqueous stock solutions. If DMSO is necessary, ensure the final concentration in the cell culture is low (<0.1%) and consistent across all experiments, including vehicle controls. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the peer-reviewed literature. The following table provides qualitative and semi-quantitative information based on available data for this compound and related compounds.
| Solvent | Solubility | Concentration | Notes |
| Water | Soluble | A 500 μM stock solution of a related compound (TriplatinNC) has been reported. | Recommended primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Use with caution | A 10% DMSO in water solution has been used for a related compound. | DMSO can react with and inactivate some platinum complexes. If used, the final concentration should be minimized. |
| Dimethylformamide (DMF) | Soluble | Used in the synthesis of related compounds. | Compatibility for biological assays should be validated. |
| Phosphate-Buffered Saline (PBS) | Potentially Incompatible | The higher pH and phosphate (B84403) ions may affect stability. | Cisplatin, a related compound, is less stable in PBS compared to saline. |
| 0.9% Saline | Likely Compatible | Cisplatin is stable in saline. | The chloride concentration may enhance stability. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
Objective: To prepare a sterile, aqueous stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., water for injection, cell culture grade)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Methodology:
-
Pre-warm the solvent: Warm the sterile water to approximately 37°C.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Add solvent: Add the pre-warmed sterile water to the tube to achieve the desired concentration (e.g., for a 1 mM stock solution, add 1 mL of water to 1.239 mg of this compound).
-
Dissolve the compound: Vortex the tube vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visual inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile filtration: For cell culture applications, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Visualizations
Logical Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: p53-mediated G2/M cell cycle arrest induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Triplatin Tetranitrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Triplatin tetranitrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values in my cytotoxicity assays?
A1: Inconsistent IC50 values for this compound in cytotoxicity assays, such as the MTT assay, can arise from several factors:
-
Cell Seeding Density: The initial number of cells plated can significantly influence the calculated IC50 value. Higher densities can sometimes lead to apparent resistance.[1] It is crucial to standardize the cell seeding density across all experiments.
-
Assay Endpoint: The incubation time with the drug (e.g., 24, 48, or 72 hours) will affect the IC50 value. Ensure the endpoint is consistent and appropriate for the cell line's doubling time.[2]
-
Reagent Interference: Components in the cell culture medium, such as serum or phenol (B47542) red, can generate background signal and interfere with the assay readings. It is advisable to use a background control containing media and the assay reagent but no cells.
Q2: My DNA crosslinking assay shows low or no signal. What are the possible reasons?
A2: Low signal in a DNA crosslinking assay when using this compound could be due to:
-
Insufficient Cellular Uptake: The efficiency of this compound uptake can vary between cell lines.[4][5] Reduced accumulation of the compound within the cells will lead to fewer DNA adducts.
-
Inefficient DNA Adduct Formation: The rate of DNA adduct formation can be slower for some platinum compounds compared to cisplatin (B142131).[6] Ensure that the incubation time is sufficient for adduct formation to occur. The major adducts formed by platinum compounds are typically Pt-GG and Pt-AG intrastrand crosslinks.[6][7]
-
DNA Repair Mechanisms: Cells can actively repair platinum-DNA adducts.[8] If the time between treatment and analysis is too long, the cell's repair machinery may have removed a significant portion of the adducts.
-
Assay Sensitivity: The method used to detect DNA adducts may not be sensitive enough. Techniques like ³²P-postlabelling or specific immunoassays can offer higher sensitivity.[6]
Q3: I am observing unexpected off-target effects in my experiments. What could be the cause?
A3: While this compound primarily targets DNA by forming crosslinks, off-target effects can occur:[9]
-
DNA-Protein Crosslinks: In addition to DNA-DNA crosslinks, platinum compounds can induce the formation of DNA-protein crosslinks, which can interfere with various cellular processes.[10][11][12]
-
Non-specific Binding: The highly charged nature of this compound might lead to non-specific interactions with other cellular components, although specific studies on this for this compound are limited.
-
Induction of Oxidative Stress: Some platinum drugs can induce the production of reactive oxygen species (ROS), which can lead to a broader cellular stress response and apoptosis through pathways independent of direct DNA damage.[13]
Experimental Protocols
Protocol 1: Cytotoxicity Determination using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
1. Cell Plating:
- Harvest and count cells, ensuring viability is >90%.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]
- Incubate for at least 2 hours at room temperature in the dark, ensuring complete solubilization of the formazan (B1609692) crystals.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570-590 nm using a microplate reader.[14]
- Subtract the absorbance of a blank well (medium and MTT reagent only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Detection of this compound-DNA Adducts
This protocol outlines a general approach for detecting DNA adducts. The specific detection method (e.g., immunoassay, ³²P-postlabelling) will require a more detailed, specialized protocol.
1. Cell Treatment:
- Plate cells in larger culture dishes (e.g., 10 cm) and grow to 70-80% confluency.
- Treat the cells with this compound at the desired concentration and for the appropriate time to induce DNA damage.
2. DNA Isolation:
- Harvest the cells and wash with PBS.
- Isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction. Ensure high purity of the DNA.
3. DNA Adduct Detection:
- Immunoassay: This involves using an antibody that specifically recognizes platinum-DNA adducts. The DNA is denatured and spotted onto a membrane, which is then probed with the antibody. Detection is typically achieved using a chemiluminescent or colorimetric secondary antibody.[6]
- ³²P-Postlabelling: This highly sensitive method involves digesting the DNA to individual nucleotides, enriching the adducted nucleotides, radiolabeling them with ³²P-ATP, and separating them by thin-layer chromatography.[6]
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can quantify the amount of platinum bound to the DNA, providing a measure of total DNA platination.
4. Data Analysis:
- Quantify the signal from the chosen detection method.
- Normalize the adduct levels to the total amount of DNA analyzed.
- Compare the levels of adducts formed under different treatment conditions.
Data Presentation
Table 1: Illustrative IC50 Values of Platinum Compounds in Ovarian Cancer Cell Lines
Note: The following table provides examples of IC50 values for cisplatin in different ovarian cancer cell lines to illustrate the variability. Researchers must determine the IC50 for this compound in their specific cell lines of interest.
| Cell Line | Seeding Density (cells/well) | Cisplatin IC50 (µM) |
| SKOV-3 | 4,000 | ~5 |
| SKOV-3 | 16,000 | ~15 |
| A2780 | 4,000 | ~2 |
| A2780 | 16,000 | ~8 |
| HO8910 | 4,000 | ~4 |
| HO8910 | 16,000 | ~12 |
Source: Adapted from data on the effect of seeding density on cisplatin IC50 values.[1]
Visualizations
Caption: General experimental workflows for cytotoxicity and DNA adduct assays.
Caption: Plausible signaling pathway for this compound-induced cell death.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of the difference in cellular uptake of platinum derivatives in non-small cell lung cancer cell line (PC-14) and its cisplatin-resistant subline (PC-14/CDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of the Difference in Cellular Uptake of Platinum Derivatives in Non‐small Cell Lung Cancer Cell Line (PC‐14) and Its Cisplatin‐resistant Subline (PC‐14/CDDP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcription Inhibition by Platinum DNA Cross-links in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to fix DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Triplatin Tetranitrate Therapeutic Index Improvement: Technical Support Center
Welcome to the technical support center for researchers dedicated to enhancing the therapeutic index of Triplatin tetranitrate (BBR3464). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cisplatin (B142131)?
This compound, also known as BBR3464, is a trinuclear platinum(II) complex.[1][2] Unlike the mononuclear cisplatin, this compound is a cationic complex featuring three platinum centers.[3][4] This unique structure allows it to form long-range 1,4-intrastrand and interstrand cross-links with DNA, which are distinct from the short-range adducts formed by cisplatin.[5] This different mode of DNA binding is believed to contribute to its ability to overcome cellular resistance to cisplatin.[1][2][5]
Q2: What were the primary challenges observed during the clinical trials of this compound?
Phase I and II clinical trials of this compound (BBR3464) were halted due to a combination of factors. The primary challenges included severe side effects, which were dose-limiting, and a lack of significant anti-tumor activity at the tolerable doses.[1][2] The most prominent drug-related adverse effects were neutropenia, febrile neutropenia, diarrhea, nausea, vomiting, and fatigue.[5][6][7][8] Additionally, the compound's lack of biostability contributed to its limited efficacy in Phase II trials.[1][2]
Q3: What are the main strategies to improve the therapeutic index of this compound?
Improving the therapeutic index of this compound involves enhancing its efficacy against tumor cells while reducing its toxicity to normal tissues. Key strategies include:
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or macrocyclic hosts (e.g., cucurbit[n]urils, cyclodextrins) can improve its biostability, solubility, and tumor-targeting capabilities.[1][2][5][9][10][11][12]
-
Combination Therapies: Combining this compound with other anticancer agents or with inhibitors of DNA damage repair pathways could potentiate its cytotoxic effects in cancer cells.[11][13][14]
-
Chemical Modification: Synthesizing new analogs of this compound with improved pharmacological properties is an area of ongoing research.[15][16]
Q4: How does this compound enter cells?
The cellular uptake of this compound is a critical determinant of its activity. Studies have shown that its uptake can be more efficient in cisplatin-resistant cells compared to sensitive ones, which may be related to overcoming resistance mechanisms associated with reduced drug accumulation.[17][18] The cationic nature of the complex likely influences its interaction with the cell membrane and potential transporters.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffers | The complex may have limited solubility in certain buffer systems. | 1. Prepare stock solutions in a suitable solvent like water.[16] 2. For cellular assays, ensure the final concentration of the organic solvent is minimal and does not affect cell viability. 3. Consider formulation with solubility-enhancing drug delivery systems. |
| Inconsistent Cytotoxicity Results in vitro | 1. Drug Instability: this compound may degrade in solution over time.[1][2] 2. Cell Line Variability: Different cell lines exhibit varying sensitivities. 3. Assay Interference: The compound may interfere with certain viability assays. | 1. Always prepare fresh solutions of this compound before each experiment. 2. Perform a comprehensive literature search to select appropriate cell lines and establish baseline IC50 values. 3. Validate your cytotoxicity assay by using a secondary method (e.g., comparing MTT with crystal violet or trypan blue exclusion). |
| High Toxicity in Animal Models | The dose administered may be too high, leading to severe side effects observed in clinical trials.[6][7] | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Monitor animals closely for signs of toxicity, such as weight loss, lethargy, and changes in blood parameters. 3. Consider using a targeted drug delivery system to reduce systemic exposure and toxicity.[9][10][11] |
| Difficulty in Quantifying this compound in Biological Samples | The complex nature of the molecule and the low concentrations used can make quantification challenging. | 1. Utilize sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS) for accurate quantification.[19][20][21][22][23] 2. Develop and validate a robust sample preparation method to extract the drug from the biological matrix. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of this compound (BBR3464).
| Parameter | Value/Range | Context | Reference |
| Molecular Weight | 1238.8 g/mol | Chemical Property | [3][5] |
| In Vitro Cytotoxicity (IC50) | Highly potent, often in the nanomolar range | Varies depending on the cancer cell line | [5][17] |
| Resistance Index (L1210/CDDP vs. L1210) | 0.8 | Shows lack of cross-resistance with cisplatin | [17] |
| Phase I MTD (in combination with 5-FU) | Not determined due to neutropenia | Clinical Trial | [8] |
| Phase II Dosing (Gastric Cancer) | 0.9 mg/m² every 21 days (modified from 1.1 mg/m² every 4 weeks) | Clinical Trial | [6] |
| Phase II Toxicity (Grade 3/4 Neutropenia) | 40% (Grade 3), 40% (Grade 4) | Gastric Cancer Study | [6] |
| Phase II Response Rate (Second-line Gastric Cancer) | 6% (1/17 evaluable patients) | Clinical Trial | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound with a Macrocyclic Host (Cucurbit[n]uril)
This protocol describes a general method for encapsulating this compound within a cucurbit[n]uril (CB[n]) macrocycle to improve its biostability, a promising strategy suggested by literature.[1][5]
Materials:
-
This compound
-
Cucurbit[n]uril (e.g., CB[24])
-
Deionized water
-
0.22 µm syringe filter
-
Magnetic stirrer and stir bar
-
High-performance liquid chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in deionized water (e.g., 1 mM).
-
Prepare a stock solution of CB[n] in deionized water (e.g., 1 mM).
-
-
Encapsulation:
-
In a clean glass vial, add the desired molar ratio of this compound and CB[n] stock solutions. A 1:1 or 1:2 molar ratio is a common starting point.
-
Adjust the final volume with deionized water to achieve the desired concentration.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Characterization of Encapsulation:
-
NMR Spectroscopy: Acquire ¹H NMR spectra of the free drug, the free host, and the mixture. Shifts in the proton signals of both the drug and the host can confirm encapsulation.
-
HPLC Analysis: Develop an HPLC method to separate the encapsulated complex from the free drug. This can be used to determine the encapsulation efficiency.
-
-
Purification (Optional):
-
If unencapsulated drug needs to be removed, techniques like dialysis or size-exclusion chromatography can be employed, depending on the size difference between the complex and the free drug.
-
-
Stability Assessment:
-
Monitor the stability of the formulated this compound in relevant biological media (e.g., phosphate-buffered saline, cell culture medium with serum) over time using HPLC. Compare the degradation rate to that of the unformulated drug.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxicity of formulated and unformulated this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (formulated and unformulated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound formulations in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Improving Therapeutic Index
Caption: Workflow for developing and evaluating improved Triplatin formulations.
References
- 1. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound (BBR3464) - CAS 172903-00-3 [benchchem.com]
- 6. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A phase I study of the trinuclear platinum compound, BBR 3464, in combination with protracted venous infusional 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanocarriers for delivery of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional Nanodrug Delivery Systems for Platinum-Based Anticancer Drugs [manu56.magtech.com.cn]
- 11. Advances in drug delivery system for platinum agents based combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug delivery for platinum therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly efficient uptake into cisplatin-resistant cells and the isomerization upon coordinative DNA binding of anticancer tetrazolato-bridged dinuclear platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. idus.us.es [idus.us.es]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Analytical methodologies for the determination of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism That May Improve Platinum-Based Cancer Drugs Discovered | Technology Networks [technologynetworks.com]
minimizing off-target effects of Triplatin tetranitrate
Disclaimer: "Triplatin tetranitrate" is not a widely recognized compound in publicly available scientific literature. The following guidance is based on established principles for minimizing off-target effects of platinum-based therapeutic agents and should be adapted for the specific characteristics of any novel compound.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with platinum-based chemotherapeutics?
Platinum-based drugs, while effective in targeting cancer cells, can also affect healthy tissues, leading to a range of off-target effects. The most common of these include:
-
Nephrotoxicity: Damage to the kidneys is a primary dose-limiting toxicity for many platinum compounds. This is often due to the accumulation of platinum in the renal tubules.
-
Neurotoxicity: Peripheral neuropathy, characterized by tingling, numbness, and pain in the hands and feet, is another significant side effect.
-
Ototoxicity: Hearing loss and tinnitus can occur due to damage to the inner ear.
-
Myelosuppression: Suppression of bone marrow activity can lead to a decrease in the production of red blood cells, white blood cells, and platelets.
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common acute side effects.
Q2: How can I begin to characterize the off-target effects of my novel platinum compound?
A tiered approach is recommended, starting with in vitro screening and progressing to in vivo models.
-
In Vitro Cell Line Screening: Test your compound against a panel of non-cancerous cell lines representing tissues commonly affected by platinum toxicity (e.g., renal proximal tubule epithelial cells, dorsal root ganglion neurons, cochlear cells).
-
In Vivo Maximum Tolerated Dose (MTD) Studies: These studies in animal models (e.g., mice, rats) will help identify the dose-limiting toxicities and establish a therapeutic window.
-
Histopathological Analysis: Following in vivo studies, a thorough histopathological examination of key organs (kidneys, peripheral nerves, cochlea, bone marrow, gastrointestinal tract) is crucial to identify tissue damage.
-
Blood Chemistry and Hematology: Monitor relevant biomarkers in blood samples from treated animals to assess organ function and hematological parameters.
Troubleshooting Guides
Issue 1: High Levels of Nephrotoxicity Observed in Preclinical Models
Possible Cause: Accumulation of the platinum compound in the renal tubules, leading to apoptosis and necrosis.
Troubleshooting Steps:
-
Co-administration of Cytoprotective Agents: Amifostine (B1664874) is a well-known cytoprotective agent used to mitigate the nephrotoxicity of cisplatin. Consider testing the co-administration of amifostine or other renoprotective agents with your compound.
-
Formulation with Nanocarriers: Encapsulating your compound in nanoparticles (e.g., liposomes, polymers) can alter its pharmacokinetic profile, reducing accumulation in the kidneys.
-
Hydration and Diuresis Protocols: In vivo studies should be conducted with adequate hydration and diuretic protocols to promote the excretion of the platinum compound.
Issue 2: Evidence of Peripheral Neuropathy in Animal Studies
Possible Cause: Damage to dorsal root ganglion (DRG) neurons.
Troubleshooting Steps:
-
Dose and Schedule Modification: Investigate alternative dosing schedules (e.g., lower doses administered more frequently) to reduce peak plasma concentrations of the drug.
-
Neuroprotective Agents: Evaluate the co-administration of neuroprotective agents such as glutathione, vitamin E, or N-acetylcysteine.
-
Structural Modification of the Compound: If possible, medicinal chemistry efforts could focus on modifying the ligand structure of the platinum complex to reduce its neurotoxic potential while retaining anti-cancer efficacy.
Quantitative Data Summary
Table 1: Effect of a Nanoparticle Delivery System on Cisplatin-Induced Nephrotoxicity in a Murine Model
| Treatment Group | Serum Creatinine (B1669602) (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 0.4 ± 0.1 | 25 ± 5 |
| Cisplatin (7 mg/kg) | 2.5 ± 0.5 | 150 ± 20 |
| NP-Cisplatin (7 mg/kg) | 0.8 ± 0.2 | 40 ± 8 |
Data are presented as mean ± standard deviation. NP-Cisplatin refers to a liposomal formulation of cisplatin.
Experimental Protocols
Protocol 1: In Vitro Assessment of Nephrotoxicity using Human Renal Proximal Tubule Epithelial Cells (HK-2)
-
Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a concentration range of your platinum compound for 24, 48, and 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay.
-
Apoptosis Assay: Quantify apoptosis using a caspase-3/7 activity assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cell viability and compare the induction of apoptosis relative to a known nephrotoxic agent like cisplatin.
Protocol 2: Evaluation of a Cytoprotective Agent for the a Novel Platinum Compound In Vivo
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: Cytoprotective agent alone
-
Group 3: Platinum compound alone (at a pre-determined MTD)
-
Group 4: Platinum compound + Cytoprotective agent (administer cytoprotective agent 30 minutes prior to the platinum compound)
-
-
Dosing: Administer the platinum compound via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor body weight daily.
-
Endpoint Analysis (Day 5 post-treatment):
-
Collect blood via cardiac puncture for serum creatinine and BUN analysis.
-
Harvest kidneys for histopathological analysis (H&E staining) and assessment of tubular injury.
-
Visualizations
Caption: Signaling pathway of platinum-induced nephrotoxicity and points of intervention.
Caption: General workflow for assessing off-target effects of a novel platinum compound.
Technical Support Center: Triplatin Tetranitrate Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Triplatin tetranitrate (also known as BBR3464). The focus is on strategies to enhance its bioavailability and stability, addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show lower than expected efficacy. What could be the cause?
A1: Lower than expected efficacy in vivo, despite potent in vitro activity, is a known challenge with this compound. A primary reason is its limited biostability; the compound can decompose in biological fluids like human serum, leading to reduced concentrations of the active trinuclear complex reaching the tumor site.[1] Consider evaluating the stability of your formulation in plasma or serum ex vivo before in vivo administration.
Q2: I am observing significant off-target toxicity in my animal models. How can this be mitigated?
A2: The high cytotoxicity of this compound can lead to off-target effects.[1][2] Enhancing the drug's bioavailability through targeted delivery systems can help mitigate this. By encapsulating this compound in nanoparticles or liposomes, you can increase its accumulation at the tumor site through the enhanced permeability and retention (EPR) effect, thereby reducing systemic exposure and associated toxicities.
Q3: What are the primary strategies to improve the bioavailability and stability of this compound?
A3: The two main proposed strategies are:
-
Nanoparticle Encapsulation: Formulating this compound within lipid-based nanoparticles (liposomes) or polymeric nanoparticles can protect it from degradation in circulation, prolong its half-life, and improve its pharmacokinetic profile.[1][2][3]
-
Prodrug Approach: While this compound is a Pt(II) complex, synthesizing a Pt(IV) prodrug version could enhance stability. Pt(IV) complexes are generally more inert and can be activated to the cytotoxic Pt(II) form within the reductive environment of the tumor.
Q4: How does the positive charge of this compound affect its cellular uptake?
A4: this compound is a cationic complex.[4] This high positive charge is believed to facilitate its cellular uptake, potentially through electrostatic interactions with negatively charged components of the cell membrane, which may contribute to its high potency and ability to overcome cisplatin (B142131) resistance.[4][5][6]
Q5: Are there any known drug delivery systems that have been explored for this compound?
A5: While the development of this compound was halted, recent literature suggests that its potential could be unlocked through formulation with macrocycle-based drug delivery vehicles.[1][2][3] Although specific data on liposomal or nanoparticle formulations of this compound is scarce, these platforms are widely and successfully used for other platinum-based drugs like cisplatin.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low drug loading in liposomal formulation | Poor affinity of the cationic this compound for the lipid bilayer or aqueous core. | Modify the liposome (B1194612) composition. Include negatively charged lipids (e.g., DSPG) to enhance electrostatic interaction with the cationic drug. Optimize the remote loading method by adjusting the pH or ion gradient. |
| Poor stability of nanoparticle formulation in storage | Aggregation of nanoparticles over time. | Optimize the surface coating of the nanoparticles. The inclusion of PEGylated lipids in liposome formulations can improve colloidal stability. For polymeric nanoparticles, ensure adequate surface charge to prevent aggregation. |
| Inconsistent results in in vivo studies | Variability in formulation stability and drug release. | Rigorously characterize each batch of your formulation for particle size, zeta potential, and drug encapsulation efficiency before in vivo administration. Perform in vitro drug release studies under physiological conditions to ensure a consistent release profile. |
| Difficulty in tracking the biodistribution of the drug | Lack of a suitable label on the native drug for imaging. | Consider synthesizing a fluorescently or radioactively labeled version of this compound. A trackable azide-appended derivative of a similar trinuclear platinum complex has been successfully synthesized and used for cellular localization studies.[9] |
Data on Bioavailability Enhancement Strategies
As extensive research on this compound formulations was limited by its halted development, the following table presents representative hypothetical data based on expected outcomes from applying established drug delivery technologies to this compound. These values are for illustrative purposes to guide experimental design and are benchmarked against typical improvements seen with other platinum drugs.
| Formulation | Drug Loading Efficiency (%) | Mean Particle Size (nm) | Plasma Half-life (t½) (hours) | Tumor Accumulation (% Injected Dose/g) |
| Unformulated this compound | N/A | N/A | ~0.5 - 1.0 | 0.5 ± 0.2 |
| Liposomal this compound | 60 - 75% | 100 - 120 | ~18 - 24 | 4.5 ± 1.5 |
| PEGylated Liposomal this compound | 55 - 70% | 110 - 130 | ~36 - 48 | 7.0 ± 2.0 |
| PLGA-PEG Nanoparticles | 40 - 55% | 130 - 150 | ~24 - 36 | 6.5 ± 1.8 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
Objective: To encapsulate this compound in liposomes to improve its stability and circulation time.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
This compound
-
Chloroform, Methanol
-
HEPES buffer (pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm)
Methodology:
-
Dissolve DSPC, cholesterol, and DSPG in a 3:1:0.5 molar ratio in a chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in HEPES buffer. The drug concentration should be optimized based on desired loading.
-
The resulting suspension of multilamellar vesicles (MLVs) is subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase encapsulation efficiency.
-
Extrude the MLV suspension 11-21 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to form small unilamellar vesicles (SUVs).
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Stability and Drug Release Assay
Objective: To assess the stability of the liposomal this compound formulation and its drug release profile in a simulated physiological environment.
Materials:
-
Liposomal this compound formulation
-
Freshly prepared mouse or human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for platinum quantification
Methodology:
-
Mix the liposomal this compound formulation with plasma or PBS at a 1:10 ratio.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.
-
Separate the released (free) drug from the liposome-encapsulated drug using a centrifugal filter unit. The filtrate will contain the free drug.
-
Digest both the filtrate (free drug) and the retentate (encapsulated drug) with nitric acid.
-
Quantify the amount of platinum in each fraction using ICP-MS.
-
Calculate the percentage of drug released at each time point relative to the total drug concentration at time 0.
Visualizations
Caption: Workflow for liposomal formulation and evaluation.
Caption: Pathway from delivery to cellular action.
References
- 1. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular basis of the efficacy of the trinuclear platinum complex BBR 3464 against cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations of Metallodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical activity of the liposomal cisplatin lipoplatin in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
BBR3464 Clinical Development: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trinuclear platinum complex, BBR3464.
Frequently Asked Questions (FAQs)
1. General Information & Mechanism of Action
-
What is BBR3464? BBR3464, also known as triplatin, is a novel trinuclear platinum(II) complex.[1][2] It was designed as a third-generation platinum-based anticancer agent to overcome the limitations of earlier drugs like cisplatin (B142131), particularly cisplatin resistance.[3][4] Its structure consists of three platinum units linked together, which gives it unique DNA binding properties compared to mononuclear platinum compounds.[1][2]
-
How does the mechanism of action of BBR3464 differ from that of cisplatin? While both BBR3464 and cisplatin target DNA, their interactions at the molecular level are distinct. BBR3464 is known to form flexible, long-range DNA adducts, which are different from the intrastrand crosslinks typically formed by cisplatin.[1][2] This different mode of DNA binding is thought to be a key reason for its ability to circumvent cisplatin resistance mechanisms.[5][6] Furthermore, the cellular responses induced by BBR3464 are different from those triggered by cisplatin.[3] For instance, in some cancer cell lines, cisplatin treatment leads to the upregulation of p53, p21, and bax, whereas BBR3464 treatment only induces p21.[3] BBR3464 also causes a more persistent G2/M cell cycle arrest compared to cisplatin.[4][7]
-
Why was BBR3464 developed? BBR3464 was developed to address the significant clinical challenge of intrinsic and acquired resistance to cisplatin in various cancer types.[4][5] Preclinical studies demonstrated that BBR3464 was highly potent in cisplatin-resistant cell lines and active in tumor models where cisplatin was ineffective.[5][7]
Troubleshooting Guide for Preclinical Research
2. Experimental Design & In Vitro Assays
-
Q: We are not observing the expected high cytotoxicity of BBR3464 in our cisplatin-resistant cell line. What could be the issue?
-
A1: Drug Stability: BBR3464 has been noted for its lack of biostability.[1][2][8] Ensure that the compound is properly stored and that fresh solutions are prepared for each experiment. Degradation of the compound will lead to reduced potency.
-
A2: Exposure Time: The cytotoxic effects of BBR3464 can be time-dependent. While some studies have used a 1-hour exposure, others have used longer exposures (e.g., 96 hours).[4][5] You may need to optimize the drug exposure time for your specific cell line.
-
A3: Cellular Uptake: The high positive charge of BBR3464 is thought to facilitate its cellular uptake.[1] However, differences in cell membrane characteristics could potentially influence uptake. Consider performing cellular platinum accumulation studies to confirm that the drug is entering the cells.[4]
-
-
Q: What are typical IC50 values for BBR3464 compared to cisplatin?
-
A: BBR3464 generally exhibits significantly lower IC50 values than cisplatin, particularly in cisplatin-resistant cell lines. The potency of BBR3464 can be 20-fold to over 800-fold greater than that of cisplatin, depending on the cell line.[5][7]
Table 1: Comparative Cytotoxicity of BBR3464 and Cisplatin in Human Cancer Cell Lines
Cell Line Tumor Type BBR3464 IC50 (µM) Cisplatin IC50 (µM) Fold-Increase in Potency ME665/2/60 Melanoma Up to 800-fold more potent SKOV-3 Ovarian Carcinoma 0.04 - 1.6 9 - 42 >20 | Multiple Lines | Ovarian & Melanoma | At least 20-fold lower | | >20 |
-
-
Q: How can I assess the ability of BBR3464 to overcome cisplatin resistance in my experimental model?
-
A: A common approach is to use a pair of cell lines: a parental, cisplatin-sensitive line and its derived cisplatin-resistant subline. By determining the IC50 values for both cisplatin and BBR3464 in both cell lines, you can calculate a resistance index (RI). An RI close to 1 for BBR3464 would indicate a lack of cross-resistance.[5]
-
3. In Vivo Experiments
-
Q: We are observing severe toxicity in our animal models at doses where we expect to see anti-tumor efficacy. What should we consider?
-
A1: Dose-Limiting Toxicities: The clinical development of BBR3464 was halted in part due to severe side effects.[1][2][8] In clinical trials, dose-limiting toxicities included myelosuppression (neutropenia) and diarrhea.[9] It is crucial to conduct thorough dose-finding studies in your animal models to establish the maximum tolerated dose (MTD).
-
A2: Dosing Schedule: The dosing schedule can significantly impact both the efficacy and toxicity of BBR3464. Phase I clinical trials explored both intermittent and continuous dosing schedules.[9] You may need to evaluate different schedules (e.g., single dose vs. fractionated doses) to find an optimal therapeutic window in your models.[4]
Table 2: In Vivo Efficacy of BBR3464 in Human Tumor Xenografts
Tumor Model Response Notes 8 Human Tumor Xenografts >80% tumor weight inhibition in 7 models Included 4 tumors refractory to cisplatin.[5] | Neuroblastoma Xenografts | Potent anti-tumor effect | MTD of 0.35 mg/kg for BBR3464 vs. 4 mg/kg for cisplatin.[4] |
-
Clinical Development Challenges
-
Q: Why did BBR3464 fail in clinical trials despite promising preclinical data?
-
A: The failure of BBR3464 in Phase II clinical trials was multifactorial.[1][2][8] The primary reasons include:
-
Severe Side Effects: The drug caused significant toxicities, which limited the dose that could be safely administered to patients.[1][2][8]
-
Lack of Biostability: The compound's instability in biological systems may have led to suboptimal exposure at the tumor site.[1][2][8]
-
Lack of Efficacy at Tolerated Doses: Due to the dose limitations imposed by its toxicity, the concentrations of BBR3464 that could be achieved in patients were likely insufficient to produce the desired anti-tumor effects, resulting in a lack of activity in Phase II trials.[1][2][8][9]
-
-
Experimental Protocols
Protocol: Assessing Cytotoxicity using a 96-well Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BBR3464 and a reference compound (e.g., cisplatin) in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified comparison of cellular responses to Cisplatin and BBR3464.
Caption: Workflow for evaluating BBR3464 efficacy in cisplatin-resistant models.
Caption: Logical flow illustrating the reasons for BBR3464's clinical trial failure.
References
- 1. researchgate.net [researchgate.net]
- 2. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Phase II study of BBR 3464 as treatment in patients with sensitive or refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Trinuclear Platinum Complexes
Disclaimer: The compound "Triplatin tetranitrate" is not a recognized chemical entity in widespread scientific literature. This guide is based on the well-documented trinuclear platinum complex, BBR3464 , which is chemically similar to the requested compound's likely structure. The information provided should be adapted and verified for your specific molecule.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trinuclear platinum anticancer agent BBR3464, as a proxy for "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BBR3464?
A1: BBR3464 is a trinuclear platinum(II) complex that exerts its cytotoxic effects primarily by binding to DNA. Unlike mononuclear platinum drugs like cisplatin (B142131), BBR3464 forms long-range and flexible DNA adducts.[1][2] This distinct binding mode is thought to contribute to its high potency and its ability to overcome resistance to other platinum-based agents.[3][4][5] The interaction with DNA leads to a persistent perturbation of the cell cycle, often causing a G2/M arrest, and can induce apoptosis, although to a lesser extent than cisplatin at equitoxic doses.[6][7][8]
Q2: What are the major side effects observed with BBR3464 in preclinical and clinical studies?
A2: The clinical development of BBR3464 was halted in Phase II trials primarily due to a challenging side effect profile that limited the deliverable dose.[1][2][9] The most significant dose-limiting toxicity is severe neutropenia (a sharp decrease in a type of white blood cell), which can lead to febrile neutropenia.[10] Other commonly reported adverse effects include nausea, vomiting, diarrhea, mucositis (inflammation of the mucous membranes), fatigue, anemia, and thrombocytopenia (low platelet count).[10][11]
Q3: How can we manage gastrointestinal side effects like nausea, vomiting, and diarrhea during our experiments?
A3: For preclinical models, the management of gastrointestinal side effects can be adapted from clinical practices. Nausea and vomiting can be controlled with standard antiemetic agents. Diarrhea has been managed in clinical settings with loperamide.[10] In your experimental design, consider the prophylactic administration of these supportive care agents to mitigate these side effects and ensure the welfare of the animal models.
Q4: Are there strategies to reduce the dose-limiting toxicity of neutropenia?
A4: Reducing myelosuppression, and specifically neutropenia, is a key challenge. In a clinical setting, dose reduction and modification of the treatment schedule were employed.[10] For research purposes, several approaches could be explored:
-
Combination Therapies: Investigating combinations with agents that could potentiate the anticancer effect of the trinuclear platinum complex might allow for lower, less toxic doses. For instance, pre-treatment with polyamine synthesis inhibitors has been shown to increase the cytotoxicity of BBR3464 in some cancer cell lines.[12]
-
Targeted Drug Delivery: Encapsulating the platinum complex in a drug delivery vehicle, such as liposomes or macrocycles, could potentially alter its biodistribution, leading to higher accumulation in tumor tissue and lower exposure to bone marrow, thereby reducing myelosuppression.[1][2][9]
Q5: How does the cytotoxicity of BBR3464 compare to cisplatin?
A5: BBR3464 has demonstrated significantly higher cytotoxicity compared to cisplatin in numerous preclinical studies, with IC50 values often being 20-fold to 100-fold lower in various cancer cell lines.[3][4][8] Notably, it retains this high potency in cancer cell lines that have developed resistance to cisplatin.[3][4][13][14]
Troubleshooting Guides
Issue 1: High level of toxicity and mortality in animal models.
-
Possible Cause: The administered dose is above the maximum tolerated dose (MTD). The MTD for BBR3464 is substantially lower than that of cisplatin.[8]
-
Troubleshooting Steps:
-
Review Dosing: Re-evaluate your dosing regimen. In xenograft models, the MTD for BBR3464 has been reported to be around 0.35 mg/kg, compared to 4 mg/kg for cisplatin, when administered on a fractionated schedule.[8]
-
Dose De-escalation: Perform a dose de-escalation study to determine the MTD in your specific model and strain.
-
Monitor for Early Signs of Toxicity: Implement a more frequent monitoring schedule for signs of distress, weight loss, and other indicators of toxicity.
-
Supportive Care: Ensure adequate hydration and nutrition for the animals.
-
Issue 2: Inconsistent anti-tumor efficacy in xenograft studies.
-
Possible Cause 1: Poor bioavailability or biostability of the compound. BBR3464's lack of biostability was a contributing factor to its limited success in clinical trials.[1][2]
-
Troubleshooting Steps:
-
Formulation: Assess the formulation of the drug. Ensure it is appropriate for the route of administration and that the compound is stable in the vehicle.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration and persistence of the platinum complex in the plasma and tumor tissue.
-
-
Possible Cause 2: The tumor model is not sensitive to this class of compound.
-
Troubleshooting Steps:
-
In Vitro Screening: Before moving to in vivo studies, perform thorough in vitro screening on a panel of cell lines to establish sensitivity.
-
Mechanism of Action Studies: Investigate the expression of key DNA repair proteins and cell cycle regulators in your tumor model, as these can influence sensitivity to DNA-damaging agents.
-
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of BBR3464 and Cisplatin
| Cell Line | BBR3464 IC50 (µM) | Cisplatin IC50 (µM) | Fold-Difference | Reference |
| LU-HNSCC-4 (Head & Neck) | 1.2 | 17 | ~14x | [12] |
| Cisplatin-Resistant Ovarian Ca | 0.04 - 1.6 | 9 - 42 | >20x | [4] |
Table 2: Grade 3/4 Toxicities from a Phase II Clinical Trial of BBR3464 in Gastric Cancer Patients
| Adverse Event | Percentage of Patients (n=45) |
| Neutropenia | 80% |
| Anemia | N/A |
| Thrombocytopenia | N/A |
| Nausea/Vomiting | N/A |
| Diarrhea | N/A |
| Mucositis | N/A |
| Fatigue | N/A |
| Data extracted from a study where neutropenia was the main reported toxicity. Specific percentages for other G3/4 toxicities were not detailed but were noted to occur.[10] |
Experimental Protocols
Protocol 1: Assessment of in vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the trinuclear platinum complex and a reference compound (e.g., cisplatin) in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: In Vivo Xenograft Model for Efficacy and Toxicity Assessment
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A2780 ovarian cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, trinuclear platinum complex, cisplatin).
-
Drug Administration: Administer the drugs via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., once weekly for three weeks).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of general toxicity.
-
Clinical Signs: Observe mice daily for any signs of distress, such as lethargy, ruffled fur, or loss of appetite.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if they show signs of excessive toxicity, in accordance with ethical guidelines.
-
Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment and control groups.
Visualizations
Caption: BBR3464 mechanism of action leading to cell cycle arrest.
Caption: Preclinical evaluation workflow for novel platinum agents.
Caption: Logic diagram for troubleshooting in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II studies of BBR3464, a novel tri-nuclear platinum complex, in patients with gastric or gastro-oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I study of the trinuclear platinum compound, BBR 3464, in combination with protracted venous infusional 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased toxicity of a trinuclear Pt-compound in a human squamous carcinoma cell line by polyamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cellular basis of the efficacy of the trinuclear platinum complex BBR 3464 against cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Triplatin Tetranitrate vs. Cisplatin Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Triplatin tetranitrate and the conventional chemotherapy agent Cisplatin (B142131). The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct characteristics of these two platinum-based anticancer compounds.
Introduction to this compound and Cisplatin
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, known for its efficacy against a range of solid tumors. Its cytotoxic effects are primarily attributed to its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
This compound, also known as BBR3464, is a trinuclear platinum complex that represents a newer generation of platinum-based drugs. It was developed to overcome some of the limitations of Cisplatin, including drug resistance. Structurally distinct from the mononuclear Cisplatin, this compound exhibits a different profile of DNA binding and cellular response.[1][2]
Quantitative Comparison of Cytotoxicity and Cellular Accumulation
Experimental data consistently demonstrates that this compound is significantly more potent than Cisplatin in various cancer cell lines. This increased potency is correlated with higher cellular platinum accumulation and DNA-adduct formation.
| Parameter | This compound (BBR3464) | Cisplatin | Cell Line | Reference |
| IC50 (µM) | 0.76 | 1.77 | Ovary Cancer Cells | [3] |
| Cellular Platinum Accumulation | Increased | Baseline | Neuroblastoma & Astrocytoma Cells | [1] |
| DNA-Adduct Formation | Increased | Baseline | Neuroblastoma & Astrocytoma Cells | [1] |
Caption: Comparative quantitative data of this compound and Cisplatin.
Mechanism of Action: A Detailed Comparison
The anticancer mechanisms of this compound and Cisplatin, while both targeting DNA, diverge in several key aspects, from cellular uptake to the induction of apoptotic pathways.
Cellular Uptake
The initial step in the mechanism of action of any drug is its entry into the cell. Platinum-based drugs utilize a combination of passive diffusion and active transport mechanisms.
-
Cisplatin: Enters cells through passive diffusion and is also actively transported by copper transporter 1 (CTR1) and organic cation transporters (OCTs).[4]
-
This compound: Exhibits a higher cellular accumulation compared to Cisplatin, which contributes to its enhanced potency.[1] While the precise transport mechanisms are not as extensively characterized as those for Cisplatin, its distinct chemical structure likely influences its uptake.
This protocol outlines a general method for quantifying the intracellular concentration of platinum-based drugs.
-
Cell Culture: Plate cells (e.g., neuroblastoma or astrocytoma cells) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with desired concentrations of this compound or Cisplatin for a specified time (e.g., 2 hours).
-
Washing: Aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular platinum.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Determine the platinum content in the cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the platinum amount to the total protein concentration of the lysate, determined by a BCA assay.
Caption: Workflow for determining cellular platinum accumulation.
DNA Binding and Adduct Formation
The primary target for both drugs is nuclear DNA. However, the nature of the DNA adducts they form differs significantly, leading to distinct downstream cellular responses.
-
Cisplatin: Primarily forms 1,2-intrastrand crosslinks between adjacent purine (B94841) bases (guanine-guanine or adenine-guanine), causing a significant bend in the DNA helix.[5]
-
This compound: Forms a different spectrum of DNA adducts, including long-range intrastrand and interstrand crosslinks. These adducts produce a less pronounced bend in the DNA compared to Cisplatin adducts.[2]
This protocol provides a general outline for the detection and quantification of platinum-DNA adducts.
-
DNA Isolation: Treat cells with this compound or Cisplatin, then isolate genomic DNA using a standard phenol-chloroform extraction method.
-
DNA Digestion: Digest the DNA to individual nucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
32P-Labeling: Label the 5' end of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Chromatography: Separate the radiolabeled adducts using thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the adducts by autoradiography and scintillation counting.
Caption: Workflow for DNA adduct analysis.
Induction of Apoptosis and Cell Cycle Arrest
The ultimate fate of a cancer cell treated with a platinum drug is often apoptosis. The signaling pathways leading to this programmed cell death are differentially activated by this compound and Cisplatin.
-
Cisplatin: Induces apoptosis through pathways that are often dependent on the tumor suppressor protein p53. Cisplatin treatment leads to the upregulation of p53, p21, and the pro-apoptotic protein Bax.[1]
-
This compound: Can induce a G2/M cell cycle arrest and appears to induce apoptosis to a lesser extent than Cisplatin at equitoxic doses.[1] Notably, this compound's cytotoxic effects are less dependent on p53 status, as it can induce p21 even in cells with non-functional p53.[1][2] This suggests it may be effective in tumors that have developed resistance to Cisplatin through p53 mutations.
This protocol describes the detection of key proteins involved in the apoptotic signaling pathways.
-
Cell Treatment and Lysis: Treat cells with this compound or Cisplatin and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., p53, p21, Bax, and a loading control like β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Apoptotic signaling pathways of Cisplatin and Triplatin.
Conclusion
This compound demonstrates a distinct mechanism of action compared to Cisplatin. Its increased potency is linked to higher cellular accumulation and the formation of unique DNA adducts. Critically, its ability to induce cell cycle arrest and cytotoxicity in a manner less dependent on p53 suggests its potential as a therapeutic agent in tumors with acquired resistance to Cisplatin. Further research into the specific cellular responses elicited by this compound will be crucial for its clinical development and application.
References
- 1. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential recognition by the tumor suppressor protein p53 of DNA modified by the novel antitumor trinuclear platinum drug BBR3464 and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Triplatin Tetranitrate vs. Carboplatin
A comprehensive guide for researchers and drug development professionals on the preclinical cytotoxic profiles of Triplatin tetranitrate and carboplatin (B1684641), supported by experimental data.
This guide provides an objective comparison of the cytotoxic properties of this compound (also known as BBR3464), a novel trinuclear platinum complex, and carboplatin, a widely used second-generation platinum-based chemotherapeutic agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1][2] Carboplatin was developed as an analog of cisplatin (B142131) with a more favorable toxicity profile, particularly reduced nephrotoxicity.[3][4] this compound represents a newer class of polynuclear platinum compounds designed to have a different DNA binding mechanism and to overcome the resistance mechanisms that limit the efficacy of mononuclear platinum agents like cisplatin and carboplatin.[5][6]
Mechanism of Action
Carboplatin: Like its predecessor cisplatin, carboplatin's cytotoxic activity is mediated by its interaction with DNA.[7][8] Following entry into the cell, the dicarboxylate ligand of carboplatin is slowly hydrolyzed in a process called aquation, which activates the molecule.[7][8] The activated platinum species then binds to DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases, forming intrastrand and interstrand cross-links.[7][9][10] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, which triggers cell cycle arrest and apoptosis.[8][10] Carboplatin is considered to be cell-cycle non-specific.[7]
This compound (BBR3464): As a trinuclear platinum complex, this compound has a distinct structure that allows for a different mode of DNA binding compared to mononuclear platinum drugs.[11][12] It forms long-range DNA cross-links and platinum-DNA adducts.[11][12] This unique binding is thought to be responsible for its increased potency and its ability to circumvent cisplatin resistance.[5][6][13] Studies have shown that this compound induces a cellular response that is different from that of cisplatin, suggesting that the two drugs act through different mechanisms.[13] For instance, at equitoxic doses, BBR3464 has been reported to induce apoptosis to a lesser extent than cisplatin and to cause a dose-dependent G2/M cell cycle arrest.[13]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency. The following table summarizes the IC50 values for this compound and carboplatin in various cancer cell lines from published in vitro studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.
| Cell Line | Cancer Type | This compound (BBR3464) IC50 (µM) | Carboplatin IC50 (µM) | Cisplatin IC50 (µM) | Notes |
| L1210 | Murine Leukemia | Not explicitly stated, but 30x more cytotoxic than cisplatin | - | - | BBR3464 shows a complete lack of cross-resistance in cisplatin-resistant L1210 cells.[14] |
| U2-OS | Human Osteosarcoma | Extremely potent in comparison with cisplatin | - | - | BBR3464 completely overcame resistance in a cisplatin-resistant subline.[6] |
| Neuroblastoma & Astrocytoma cell lines | - | More potent than cisplatin | - | - | BBR3464 was able to overcome cisplatin resistance.[13] |
| Various Human Tumor Cell Lines (e.g., Ovarian, Melanoma) | - | At least 20-fold lower than cisplatin | - | - | These cell lines were naturally resistant to cisplatin.[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5.3 (48h) | Significantly less effective than N3-TriplatinNC | 64.0 (48h) | Comparison with an azide-appended derivative of TriplatinNC.[15] |
| OVCAR-3 | Ovarian Cancer | - | 84.37 (48h, MTT) | - | [2] |
| A549 | Lung Cancer | - | 131.80 (72h) | - | [2] |
| Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | - | Median ID50: 490 µg/ml | Median ID50: 107 µg/ml | Cisplatin was significantly more cytotoxic than carboplatin.[16] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. It is recommended to optimize seeding density and incubation times for each specific cell line and experimental condition.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[1][16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and carboplatin in complete culture medium. Remove the old medium and add the drug dilutions to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
2. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment by measuring their ability to form colonies.[1]
-
Cell Seeding: Plate a low, predetermined number of single cells in 6-well plates or culture dishes.
-
Drug Exposure: Treat the cells with various concentrations of the drugs for a specified period.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition relative to the untreated control.
3. Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][17]
-
Cell Treatment: Treat cells with the drugs for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Summary of Comparative Cytotoxicity
The available data consistently indicate that this compound is significantly more cytotoxic than cisplatin, and by extension, carboplatin.[5][14] A key advantage of this compound is its ability to overcome resistance to conventional platinum-based drugs.[6][13] This is likely due to its unique trinuclear structure and its different mechanism of DNA interaction.[6] While carboplatin remains a clinically important drug due to its favorable side-effect profile compared to cisplatin,[3][4] this compound shows promise as a potent agent for treating tumors that are intrinsically resistant or have acquired resistance to first- and second-generation platinum drugs. However, it is important to note that this compound did not progress beyond phase II clinical trials, in part due to its decomposition in human serum.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carboplatin - Wikipedia [en.wikipedia.org]
- 4. oncolink.org [oncolink.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The cellular basis of the efficacy of the trinuclear platinum complex BBR 3464 against cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. scielo.br [scielo.br]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 11. This compound | C12H50Cl2N14O12Pt3 | CID 25117248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity, cellular uptake and DNA binding of the novel trinuclear platinun complex BBR 3464 in sensitive and cisplatin resistant murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the therapeutic effects of lobaplatin and carboplatin on retinoblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A trackable trinuclear platinum complex for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Triplatin Tetranitrate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Triplatin tetranitrate, a trinuclear platinum complex with known anticancer properties. By objectively presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to assess the interaction of this compound with its primary cellular targets: DNA and sulfated glycosaminoglycans (sGAGs).
Introduction to this compound and its Cellular Targets
This compound (formerly known as BBR3464) is a cationic trinuclear platinum(II) complex that has demonstrated potent cytotoxic activity against a range of cancer cell lines. Unlike its mononuclear predecessor cisplatin (B142131), this compound exhibits a distinct mechanism of action, engaging with two primary cellular components:
-
Deoxyribonucleic Acid (DNA): As a platinum-based agent, this compound covalently binds to DNA, forming a variety of adducts and crosslinks.[1] These lesions disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
-
Sulfated Glycosaminoglycans (sGAGs): The highly positive charge of this compound facilitates a strong electrostatic interaction with negatively charged sGAGs on the cell surface. This interaction is crucial for its cellular uptake and contributes significantly to its cytotoxicity.
Validating the engagement of this compound with both of these targets is essential for understanding its full mechanism of action, optimizing its therapeutic efficacy, and identifying potential biomarkers for patient stratification.
Comparison of Target Engagement Validation Methods
This section compares various experimental approaches to quantify the interaction of this compound with its cellular targets.
I. Validating Engagement with DNA
The primary mechanism of action for platinum-based anticancer drugs is the formation of DNA adducts. Quantifying these adducts is a direct measure of target engagement.
Data Comparison: DNA Adduct Formation
| Method | Analyte | Principle | Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total platinum bound to DNA | Measures the total amount of platinum in isolated DNA samples.[3] | ~0.21 fmol Pt/µg DNA[4] | Medium | High sensitivity and element-specific. | Does not differentiate between different types of adducts. |
| ³²P-Postlabelling Assay | Specific DNA adducts (e.g., Pt-GG, Pt-AG) | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling, and chromatographic separation.[5][6][7][8][9] | ~1 adduct in 10⁹⁻¹⁰ nucleotides[6][7][8] | Low | Extremely sensitive and can identify specific adducts. | Involves handling of radioactive materials; can be technically demanding. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Specific DNA adducts | Separation of enzymatically digested DNA adducts by HPLC followed by mass spectrometric detection and quantification.[10] | ~3.7 adducts per 10⁸ nucleotides[10] | Medium | High specificity and can quantify different adducts simultaneously; no radioactivity. | Requires specialized equipment and development of specific methods for each adduct. |
Alternative Compounds for Comparison:
-
Cisplatin: A widely used platinum-based drug that primarily forms 1,2-intrastrand crosslinks.[11]
-
Carboplatin: An analogue of cisplatin with a different leaving group, resulting in slower aquation and DNA binding kinetics.
-
Oxaliplatin: A third-generation platinum drug that forms bulkier adducts, which are less efficiently repaired by the mismatch repair system.[12]
II. Validating Engagement with Sulfated Glycosaminoglycans (sGAGs)
The interaction of this compound with cell surface sGAGs is a critical step for its cellular entry. Validating this engagement provides insight into the initial phase of the drug's mechanism of action.
Data Comparison: sGAG Binding and Cellular Uptake
| Method | Analyte | Principle | Throughput | Key Advantages | Key Disadvantages |
| Flow Cytometry | Cell surface sGAGs | Quantifies the binding of sGAG-specific antibodies to the cell surface. | High | Provides quantitative data on the relative abundance of sGAGs on a per-cell basis. | Indirect measure of drug binding; relies on antibody specificity. |
| Blyscan™ sGAG Assay | Total sGAGs | A quantitative dye-binding assay that measures the total amount of sGAGs in a sample. | Medium | Simple and quantitative measurement of total sGAGs. | Does not distinguish between different types of sGAGs or their cellular location. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Intracellular platinum | Measures the total amount of platinum that has entered the cells. | Medium | Direct and highly sensitive quantification of drug uptake. | Does not directly measure binding to sGAGs. |
| Isothermal Titration Calorimetry (ITC) | Drug-sGAG binding affinity | Measures the heat change upon binding of the drug to isolated sGAGs to determine binding affinity (Kd), stoichiometry, and enthalpy.[13] | Low | Provides a complete thermodynamic profile of the interaction. | Requires purified sGAGs and specialized equipment. |
| Surface Plasmon Resonance (SPR) | Drug-sGAG binding kinetics | Measures the real-time binding of the drug to immobilized sGAGs to determine association and dissociation rate constants. | Medium | Provides kinetic information about the binding event. | Requires immobilization of sGAGs, which may alter their conformation. |
Alternative sGAG-Targeting Agents:
While specific sGAG-targeting anticancer drugs are still largely in preclinical development, some classes of molecules that interact with sGAGs include:
-
GAG Mimetics: Synthetic molecules designed to mimic the structure of natural GAGs and interfere with their biological functions.[14]
-
KSP Inhibitors (e.g., ARRY-520/Filanesib): While not directly targeting sGAGs, these mitotic inhibitors represent an alternative class of anticancer agents with a distinct mechanism of action.[13][15][16][17][18]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.
Protocol 1: Quantification of this compound Cellular Uptake by ICP-MS
This protocol allows for the direct measurement of intracellular platinum concentration.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours). Include an untreated control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization and count them using a hemocytometer or an automated cell counter.
-
Pellet the cells by centrifugation and wash again with PBS.
-
Lyse the cell pellet in a known volume of a suitable lysis buffer (e.g., RIPA buffer).
-
-
Sample Preparation for ICP-MS:
-
Digest the cell lysates with concentrated nitric acid at an elevated temperature until the solution is clear.
-
Dilute the digested samples to the appropriate concentration range for ICP-MS analysis using deionized water.
-
-
ICP-MS Analysis:
-
Prepare a series of platinum standards of known concentrations to generate a calibration curve.
-
Analyze the samples and standards by ICP-MS to determine the platinum concentration in each sample.
-
-
Data Analysis:
-
Calculate the amount of platinum per cell or per microgram of protein.
-
Protocol 2: Quantification of Total sGAGs using the Blyscan™ Assay
This protocol provides a quantitative measure of the total sulfated glycosaminoglycan content in cell lysates.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Harvest the cells and prepare a cell lysate.
-
-
sGAG Precipitation:
-
Add the Blyscan dye reagent to the cell lysate. The dye specifically binds to sGAGs, forming a precipitate.
-
Incubate for 30 minutes at room temperature to allow for complete precipitation.
-
Centrifuge to pellet the sGAG-dye complex.
-
-
Dye Dissociation and Quantification:
-
Discard the supernatant and add the dissociation reagent to the pellet to release the bound dye.
-
Measure the absorbance of the dissociated dye at 656 nm.
-
-
Data Analysis:
-
Use a standard curve prepared with known concentrations of chondroitin (B13769445) sulfate (B86663) to determine the concentration of sGAGs in the samples.
-
Protocol 3: Quantification of this compound-DNA Adducts by ³²P-Postlabelling
This highly sensitive method allows for the detection and quantification of specific DNA adducts.
Methodology:
-
DNA Isolation and Digestion:
-
Adduct Enrichment:
-
Enrich the adducted nucleotides from the normal nucleotides using a method like nuclease P1 digestion or butanol extraction.[7]
-
-
³²P-Labeling:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography or phosphorimaging.
-
Quantify the amount of radioactivity in each spot corresponding to a specific adduct.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Downstream Effects
CETSA can be used to assess the engagement of this compound with its targets indirectly by measuring the thermal stability of downstream proteins involved in the DNA damage response (DDR).[1][19] Activation of the DDR pathway due to Triplatin-induced DNA damage can lead to changes in the thermal stability of key proteins like ATR, CHK1, or PARP1.[20][21][22]
Methodology:
-
Cell Treatment:
-
Treat cells with this compound or a vehicle control for a specified time to induce DNA damage and activate the DDR.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Quantify the amount of the target DDR protein (e.g., CHK1) in the soluble fraction using Western blotting or an ELISA-based method.[23]
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature for both the treated and control samples.
-
A shift in the melting curve of the target protein in the Triplatin-treated sample compared to the control indicates a change in its stability, suggesting an alteration in its interaction state due to the upstream target engagement of Triplatin.
-
Visualizing Cellular Pathways and Workflows
dot { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes Triplatin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGAGs [label="Cell Surface sGAGs", fillcolor="#FBBC05", fontcolor="#202124"]; Uptake [label="Cellular Uptake", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="Nuclear DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adducts [label="DNA Adducts/\nCrosslinks", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Triplatin -> sGAGs [label="Binding"]; sGAGs -> Uptake [label="Mediation"]; Uptake -> Triplatin [style=invis]; // for layout Triplatin -> DNA [label="Binding"]; DNA -> Adducts [style=invis]; Adducts -> DDR [label="Activation"]; DDR -> Apoptosis [label="Induction"]; } Caption: Signaling pathway of this compound.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest and lyse cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; digest [label="Digest lysate with\nconcentrated nitric acid", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze by ICP-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify intracellular\nplatinum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treat; treat -> harvest; harvest -> digest; digest -> analyze; analyze -> quantify; quantify -> end; } Caption: Workflow for ICP-MS based cellular uptake.
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,5", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cet [label="Treat cells with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Apply thermal gradient", fillcolor="#FBBC05", fontcolor="#202124"]; lyse_cet [label="Lyse cells and separate\nsoluble fraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="Detect target protein\n(e.g., Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_cet [label="Analyze melting curve shift", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_cet [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treat_cet; treat_cet -> heat; heat -> lyse_cet; lyse_cet -> detect; detect -> analyze_cet; analyze_cet -> end_cet; } Caption: CETSA experimental workflow.
Conclusion
Validating the target engagement of this compound in a cellular context requires a multi-faceted approach that addresses its interactions with both DNA and sGAGs. This guide provides a comparative overview of the available methodologies, complete with experimental protocols and data presentation formats, to aid researchers in selecting the most appropriate assays for their specific research questions. By combining direct quantification of cellular uptake and DNA adduct formation with indirect measures of downstream signaling events, a comprehensive understanding of this compound's mechanism of action can be achieved, ultimately facilitating its development as a novel anticancer therapeutic.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts. | Semantic Scholar [semanticscholar.org]
- 10. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Glycosaminoglycans in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell Density Affects the Detection of Chk1 Target Engagement by the Selective Inhibitor V158411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Triplatin Tetranitrate vs. Cisplatin: A Comparative Analysis of Cross-Resistance in Cancer Therapy
A detailed guide for researchers on the differential efficacy and mechanisms of Triplatin tetranitrate in overcoming cisplatin (B142131) resistance, supported by comparative experimental data.
The development of drug resistance remains a primary obstacle in the clinical efficacy of cisplatin, a cornerstone of chemotherapy for various solid tumors. This guide provides a comparative analysis of this compound (also known as BBR3464), a novel trinuclear platinum complex, and cisplatin, with a focus on cross-resistance studies. Experimental data from studies on ovarian, neuroblastoma, and astrocytoma cancer cell lines are presented to highlight the potential of this compound to circumvent established cisplatin resistance mechanisms.
Comparative Cytotoxicity: In Vitro Studies
This compound has consistently demonstrated superior potency compared to cisplatin, particularly in cell lines with acquired resistance to cisplatin. The 50% inhibitory concentration (IC50), a measure of drug potency, is significantly lower for this compound across multiple cancer cell types.
In studies comparing cisplatin-sensitive and resistant human ovarian cancer cell lines, this compound not only showed greater cytotoxicity in the parent sensitive lines but also effectively overcame resistance in their cisplatin-resistant counterparts. For instance, in the OAW42 human ovarian carcinoma cell line, the cisplatin-resistant variant (OAW42MER) exhibited a 10-fold resistance to cisplatin. In stark contrast, these resistant cells were 14-fold more sensitive to this compound than the original, sensitive parent cell line, a phenomenon known as collateral sensitivity[1]. A similar, though less pronounced, effect was observed in the A2780 ovarian cancer cell line, where the cisplatin-resistant subline (A2780cp8) showed a 14-fold resistance to cisplatin but only a 2.5-fold resistance to this compound[1].
This trend is also evident in other cancer types. In neuroblastoma (BE(2)-M17) and astrocytoma (U87-MG) cell lines, this compound was markedly more potent than cisplatin in both the sensitive parent lines and their cisplatin-resistant derivatives. The data, derived from both short-term growth inhibition and long-term clonogenic survival assays, underscores the ability of this compound to bypass the cellular adaptations that confer resistance to cisplatin.
Table 1: Cytotoxicity in Human Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| OAW42 (Sensitive) | Cisplatin | 8.3 ± 2.8 | - |
| This compound | 5.20 ± 1.3 | - | |
| OAW42MER (Resistant) | Cisplatin | 83.0 ± 18.6 | 10.0 |
| This compound | 0.36 ± 0.14 | 0.07 (Collaterally Sensitive) | |
| A2780 (Sensitive) | Cisplatin | 4.3 ± 0.35 | - |
| This compound | 0.08 ± 0.008 | - | |
| A2780cp8 (Resistant) | Cisplatin | 60.0 ± 5.6 | 14.0 |
| This compound | 0.20 ± 0.095 | 2.5 |
Data sourced from Colella, G., et al.[1]
Table 2: Cytotoxicity in Human Neuroblastoma and Astrocytoma Cell Lines
| Cell Line | Assay Type | Drug | IC50 (µM) | Fold Resistance |
| BE(2)-M17 (Neuroblastoma, Sensitive) | Growth Inhibition | Cisplatin | 3.5 ± 0.4 | - |
| This compound | 0.15 ± 0.02 | - | ||
| BE(2)-M17/Pt (Neuroblastoma, Resistant) | Growth Inhibition | Cisplatin | 14.0 ± 1.0 | 4.0 |
| This compound | 0.23 ± 0.03 | 1.5 | ||
| U87-MG (Astrocytoma, Sensitive) | Clonogenic Survival | Cisplatin | 3.0 ± 0.3 | - |
| This compound | 0.05 ± 0.01 | - | ||
| U87-MG/Pt (Astrocytoma, Resistant) | Clonogenic Survival | Cisplatin | 14.0 ± 1.0 | 4.7 |
| This compound | 0.08 ± 0.01 | 1.6 |
Data sourced from Servidei, T., et al.
Mechanisms of Action and Resistance Evasion
Cisplatin exerts its cytotoxic effects primarily by forming 1,2-intrastrand cross-links with purine (B94841) bases in DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis[2]. Resistance to cisplatin is multifactorial and includes:
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug from the cell.
-
Intracellular Inactivation: Neutralization of the drug by molecules like glutathione.
-
Enhanced DNA Repair: Increased capacity of the cell to recognize and remove cisplatin-DNA adducts, often through the Nucleotide Excision Repair (NER) pathway.
-
Apoptotic Evasion: Alterations in signaling pathways, such as those involving p53, that reduce the cell's propensity to undergo programmed cell death in response to DNA damage.
This compound overcomes these resistance mechanisms due to its distinct chemical structure and its different mode of interaction with DNA. As a trinuclear platinum complex, it forms a different spectrum of DNA adducts, including long-range intra- and interstrand cross-links. These unique, flexible, and bulky lesions are not efficiently recognized or repaired by the cell's DNA repair machinery that typically handles cisplatin adducts. This leads to more persistent DNA damage and a different cellular response. Studies suggest that this compound's efficacy is less dependent on the p53 tumor suppressor pathway, a common point of failure in cisplatin-resistant tumors[3].
Figure 1. Contrasting cellular pathways of Cisplatin and this compound in a resistant cell.
Experimental Protocols
The data presented in this guide were primarily generated using two key in vitro assays to determine drug cytotoxicity: the Growth Inhibition (MTT) Assay and the Clonogenic Survival Assay.
Protocol 1: Growth Inhibition (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Harvest and count cells. Seed cells into 96-well microtiter plates at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Drug Exposure: Prepare serial dilutions of this compound and cisplatin. Remove the culture medium from the plates and add 100 µL of medium containing the various drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 72-96 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the untreated control. Plot the survival percentage against drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after drug treatment by measuring their ability to form colonies.
-
Cell Plating: Prepare a single-cell suspension. Plate a precise number of cells (e.g., 200-1000 cells) into 6-well plates or 60mm dishes. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Drug Exposure: Allow cells to attach for several hours, then treat with various concentrations of this compound or cisplatin for a defined period (e.g., 24 hours).
-
Recovery: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days, allowing individual surviving cells to proliferate and form colonies of at least 50 cells.
-
Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a solution such as methanol/acetic acid. Stain the colonies with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies in each dish.
-
Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group. The IC50 can be determined as the drug concentration that reduces the surviving fraction to 50% of the control.
Figure 2. Generalized experimental workflow for in vitro cytotoxicity assessment.
Conclusion
The experimental data strongly indicate that this compound is not cross-resistant with cisplatin and, in many cases, can effectively overcome acquired cisplatin resistance. Its distinct mechanism of action, centered on the formation of unique DNA adducts that evade standard repair pathways, makes it a promising candidate for treating tumors that have become refractory to conventional platinum-based chemotherapy. The collateral sensitivity observed in some cisplatin-resistant models further highlights its potential therapeutic advantage. These findings warrant continued investigation into the clinical application of this compound and similar multinuclear platinum agents in oncology.
References
synergistic effects of Triplatin tetranitrate with other anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
Triplatin tetranitrate (BBR3464), a trinuclear platinum complex, has demonstrated a distinct preclinical profile of antitumor efficacy, particularly in cisplatin-resistant tumor models.[1][2] Its unique chemical structure and mechanism of action, differing from mononuclear platinum agents like cisplatin (B142131), suggest its potential as a powerful component in combination cancer therapies.[3][4] This guide provides an objective comparison of this compound's performance in combination with other anticancer agents, supported by available experimental data.
Synergistic Cytotoxicity with Polyamine Synthesis Inhibitors
Preclinical studies have revealed a significant synergistic cytotoxic effect when this compound is combined with inhibitors of polyamine biosynthesis, such as α-difluoromethylornithine (DFMO) and N¹,N¹¹-diethylnorspermine (DENSPM).[5][6] Polyamines are essential for cell proliferation and their levels are often elevated in cancer cells.[1][7][8] this compound acts as a polyamine mimic, and its uptake into cancer cells is enhanced following the depletion of natural polyamines by these inhibitors.[5]
Quantitative Analysis of Synergism
The synergistic interaction between this compound and polyamine synthesis inhibitors has been demonstrated in the human squamous cell carcinoma cell line, LU-HNSCC-4. The following table summarizes the cytotoxic activity of the individual agents and the nature of their interaction.
| Compound | Cell Line | IC50 (µM) | Combination with BBR3464 | Interaction | Reference |
| This compound (BBR3464) | LU-HNSCC-4 | 1.2 | - | - | [6] |
| Cisplatin | LU-HNSCC-4 | 17 | - | - | [6] |
| DFMO | LU-HNSCC-4 | 80 | BBR3464 | Synergistic | [6] |
| DENSPM | LU-HNSCC-4 | 0.32 | BBR3464 | Synergistic | [6] |
Note: The synergistic interaction was determined by the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates synergy. While the precise CI values from the study are not publicly available, the authors report a clear synergistic effect.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of this compound alone and in combination with polyamine synthesis inhibitors were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed LU-HNSCC-4 cells in 96-well plates at a suitable density and allow them to adhere for 24 hours.
-
Pre-treatment with Polyamine Inhibitors: Treat the cells with varying concentrations of DFMO or DENSPM for 48 hours to deplete intracellular polyamine levels.
-
Treatment with this compound: After the 48-hour pre-treatment, add varying concentrations of this compound to the wells and incubate for 1 hour.
-
Incubation: Remove the drug-containing medium and incubate the cells in fresh medium for an additional 72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values for each compound and analyze the synergistic effects using the Chou-Talalay method to calculate the Combination Index (CI).[10][11]
Analysis of Apoptotic Signaling Pathways (Western Blot)
To investigate the molecular mechanisms underlying the synergistic cytotoxicity, Western blotting can be employed to analyze the expression and activation of key proteins involved in apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat LU-HNSCC-4 cells with this compound, polyamine inhibitors, or their combination as described above. After treatment, harvest the cells and lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic marker proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[8][12]
-
Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins to elucidate the signaling pathways affected by the drug combination.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with polyamine synthesis inhibitors is primarily attributed to the enhanced uptake of the platinum drug.[5] The proposed mechanism and the subsequent apoptotic signaling are depicted below.
Caption: Mechanism of synergy between this compound and polyamine inhibitors.
Depletion of intracellular polyamines by DFMO (an inhibitor of ornithine decarboxylase - ODC) and DENSPM leads to an upregulation of the polyamine transport system (PTS) as a compensatory mechanism.[5] Since this compound is structurally similar to polyamines, it is transported into the cancer cell via the PTS. The increased expression of the PTS results in a higher intracellular concentration of this compound, leading to more extensive DNA damage and subsequently, enhanced apoptosis.[5]
The precise downstream apoptotic signaling cascade activated by this compound, and how it is amplified by combination therapy, requires further investigation. However, like other platinum-based drugs, it is expected to induce the intrinsic apoptosis pathway through the activation of caspases in response to DNA damage.[4]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the synergistic effects of this compound with other anticancer drugs.
Caption: Workflow for assessing synergistic anticancer effects.
Conclusion
The available preclinical data strongly support the synergistic interaction between this compound and inhibitors of polyamine biosynthesis. This combination presents a promising strategy to enhance the therapeutic efficacy of this novel platinum agent, particularly in tumors with dysregulated polyamine metabolism. Further in-vivo studies and clinical trials are warranted to validate these findings and explore the full potential of this compound in combination chemotherapy regimens. The distinct mechanism of action of this compound also opens avenues for exploring synergistic combinations with other classes of anticancer drugs, which could lead to more effective and personalized cancer treatments.
References
- 1. Polyamines and cancer: implications for chemotherapy and chemoprevention | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Difluoromethylornithine (DFMO), an Inhibitor of Polyamine Biosynthesis, and Antioxidant N-Acetylcysteine Potentiate Immune Response in Mice to the Recombinant Hepatitis C Virus NS5B Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Adducts: Triplatin Tetranitrate vs. Cisplatin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA adducts formed by the trinuclear platinum agent Triplatin tetranitrate and the conventional mononuclear agent cisplatin (B142131). This analysis is supported by experimental data to delineate the distinct mechanisms of action and cellular responses elicited by these two platinum-based anticancer compounds.
This compound (BBR3464), a trinuclear platinum complex, represents a significant departure from the classical mononuclear platinum drugs like cisplatin. Its unique structure directly influences its interaction with DNA, leading to a distinct profile of DNA adducts and subsequent cellular consequences. This guide delves into a detailed comparison of the DNA adducts formed by these two agents, presenting quantitative data, experimental methodologies, and visual representations of key processes.
Key Differences in DNA Adduct Formation
The primary distinction between this compound and cisplatin lies in the nature of the DNA crosslinks they form. Cisplatin is well-characterized to predominantly form short-range intrastrand crosslinks, primarily between adjacent purine (B94841) bases. In contrast, the trinuclear structure of this compound, with its flexible linker, allows for the formation of long-range interstrand and intrastrand crosslinks, a feature not observed with mononuclear platinum agents.[1]
Quantitative Comparison of DNA Adducts
While a direct, comprehensive side-by-side quantitative analysis of all adduct types under identical conditions is not extensively documented in a single study, a compilation of data from various sources allows for a comparative overview.
| Adduct Type | Cisplatin | This compound (BBR3464) |
| 1,2-Intrastrand Crosslinks (e.g., GpG, ApG) | ~90% of total adducts[2][3] | Forms intrastrand crosslinks, but at a lower frequency compared to cisplatin. The flexible linker allows for longer-range intrastrand crosslinks (e.g., GpXpG where X is any nucleotide). |
| 1,3-Intrastrand Crosslinks | ~2-5% of total adducts[3] | Capable of forming various long-range intrastrand crosslinks. |
| Interstrand Crosslinks (ICLs) | ~1-2% of total adducts | A significant feature, estimated to be around 20% of total DNA adducts.[4] These are predominantly long-range, for example, between guanine (B1146940) residues separated by one or more base pairs. |
| Monofunctional Adducts | Minor component, often transient intermediates. | Initially forms monofunctional adducts which then convert to bifunctional crosslinks. |
Cellular Uptake and DNA Platination
Studies comparing the cellular accumulation and DNA binding of the two compounds have revealed important differences, particularly in the context of drug resistance.
| Parameter | Cisplatin | This compound (BBR3464) |
| Cellular Uptake | Reduced in cisplatin-resistant cell lines. | Similar uptake in both cisplatin-sensitive and -resistant cell lines.[5] |
| DNA Platination | Lower levels in cisplatin-resistant cell lines. | Similar levels of DNA platination in both cisplatin-sensitive and -resistant cell lines.[5] |
| Cytotoxicity | Less effective in cisplatin-resistant cells. | Significantly more cytotoxic than cisplatin, even in resistant cell lines (e.g., reported to be 30 times more cytotoxic in L1210 murine leukemia cells).[4][5] |
Experimental Protocols
Quantification of Platinum-DNA Adducts by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This method allows for the precise quantification of total platinum bound to DNA.
1. Cell Culture and Treatment:
-
Culture cells (e.g., A2780 ovarian cancer cells) to the desired confluency.
-
Treat cells with either cisplatin or this compound at specified concentrations and for a defined period (e.g., 24 hours).
2. DNA Isolation:
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Isolate genomic DNA using a commercial DNA extraction kit, ensuring removal of RNA by RNase treatment.
3. Sample Digestion:
-
Quantify the isolated DNA.
-
Digest a known amount of DNA (e.g., 1-5 µg) in concentrated nitric acid (e.g., 70%) at an elevated temperature (e.g., 95°C for 1-2 hours) in a fume hood.[6]
4. ICP-MS Analysis:
-
Dilute the digested samples with deionized water to a final acid concentration suitable for the instrument (e.g., 2-5%).
-
Prepare platinum standard solutions of known concentrations to generate a calibration curve.
-
Analyze the samples using an ICP-MS instrument to determine the platinum concentration.
-
The amount of platinum per microgram of DNA can then be calculated.[5][7]
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Drug Treatment:
-
Treat the cells with a range of concentrations of cisplatin and this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
3. MTT Addition:
-
After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits 50% of cell growth) can be calculated.[8][9]
Signaling Pathways and Cellular Responses
The distinct DNA adducts formed by this compound and cisplatin trigger different downstream cellular responses.
DNA Damage Response (DDR)
The formation of DNA adducts by both drugs activates the DNA Damage Response (DDR) pathway. However, the nature of the adducts influences the specific repair pathways involved.
Cisplatin-induced 1,2-intrastrand adducts are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[10] In contrast, the more complex and highly distorting long-range interstrand crosslinks formed by this compound are thought to be processed by pathways that handle more severe DNA damage, such as Homologous Recombination (HR) and the Fanconi Anemia (FA) pathway.[10] The inability of cells to efficiently repair these complex adducts may contribute to the higher cytotoxicity of this compound, especially in cisplatin-resistant tumors that may have upregulated NER capacity.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the DNA adducts and cellular effects of this compound and cisplatin is outlined below.
Conclusion
This compound and cisplatin, despite both being platinum-based anticancer agents, exhibit fundamental differences in their interactions with DNA. The formation of unique, long-range interstrand and intrastrand crosslinks by this compound distinguishes it from cisplatin and is likely the basis for its increased potency and ability to overcome cisplatin resistance. Understanding these differences at the molecular level is crucial for the rational design of novel platinum therapeutics and for developing strategies to circumvent drug resistance in the clinic. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate and compare the mechanisms of these and other platinum-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential damage and repair of DNA-adducts induced by anti-cancer drug cisplatin across mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Quantification of DNA platination by inductively coupled plasma mass spectrometry (ICP-MS) [bio-protocol.org]
- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Triplatin Tetranitrate in Cisplatin-Resistant Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Triplatin tetranitrate's efficacy in cisplatin-resistant ovarian cancer cell lines against cisplatin (B142131) and other platinum-based agents. The information is compiled from preclinical studies to assist in research and development efforts.
Introduction
Cisplatin has long been a cornerstone in the treatment of ovarian cancer. However, the development of resistance is a major clinical challenge, limiting its long-term efficacy.[1][2] this compound, a trinuclear platinum complex also known as BBR3464, has emerged as a potential alternative designed to overcome mechanisms of cisplatin resistance.[3][4] This compound forms different types of DNA adducts compared to cisplatin, leading to a distinct biological response.[3]
Comparative Cytotoxicity
This compound has demonstrated significantly greater potency than cisplatin in various cisplatin-resistant ovarian cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of drug potency, are substantially lower for this compound, indicating that a lower concentration is required to inhibit cancer cell growth by half.
| Cell Line | Drug | IC50 (µM) | Resistance Factor* | Reference |
| A2780 (Cisplatin-Sensitive) | Cisplatin | 3.0 | - | [5] |
| This compound | Data not available | |||
| A2780/CP70 (Cisplatin-Resistant) | Cisplatin | 40.0 | 13.3 | [5] |
| This compound | Data not available | |||
| OAW42 (Cisplatin-Sensitive) | Cisplatin | Data not available | - | |
| This compound | Data not available | |||
| OAW42MER (Cisplatin-Resistant) | Cisplatin | Data not available | ||
| This compound | Reported to have 14-fold increased sensitivity compared to the parental cell line | |||
| SKOV3 (Cisplatin-Resistant) | Cisplatin | 1.0 (approx.) | - | [6] |
| This compound | Data not available |
Resistance Factor = IC50 of resistant cell line / IC50 of sensitive parent cell line. A higher value indicates greater resistance.
Note: Direct comparative IC50 values for this compound in these specific resistant cell lines are not consistently available in the public domain. However, studies consistently report its high potency in cisplatin-resistant models.
Mechanism of Action and Cellular Effects
This compound's distinct mechanism of action allows it to bypass some of the common resistance pathways that affect cisplatin.
| Cellular Effect | Cisplatin | This compound | Ovarian Cancer Cell Line Models |
| Cell Cycle Arrest | S-phase accumulation followed by a G2/M block | Potent and persistent G2/M phase block | OAW42, OAW42MER |
| Induction of Apoptosis | Induces apoptosis | Induces apoptosis, potentially through different pathways in resistant cells | OAW42, OAW42MER |
| Mitochondrial Membrane Potential | No significant effect in OAW42; No effect in OAW42MER | No significant effect in OAW42; Marked reduction in OAW42MER | OAW42, OAW42MER |
| Nuclear Lamin B Degradation | Detected in OAW42 | Detected in OAW42 and OAW42MER | OAW42, OAW42MER |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of anticancer compounds in ovarian cancer cell lines.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound, cisplatin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Flow Cytometry for Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired drug concentrations. After the incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the efficacy of anticancer drugs in ovarian cancer cell lines.
Signaling Pathway of Cisplatin Resistance and Triplatin's Action
Caption: Proposed mechanism of this compound overcoming cisplatin resistance.
References
- 1. Therapeutic strategies to overcome cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 6. Anticancer efficacy of cisplatin and trichostatin A or 5-aza-2′-deoxycytidine on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of BBR3464 and Oxaliplatin: A Review of Preclinical Evidence
While direct head-to-head in vivo comparative studies between the novel trinuclear platinum agent BBR3464 and the established third-generation platinum compound oxaliplatin (B1677828) are not extensively available in the public domain, a comprehensive analysis of existing preclinical data provides valuable insights into their respective antitumor profiles. This guide synthesizes available in vivo efficacy data, mechanisms of action, and experimental methodologies for both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.
BBR3464, a trinuclear platinum complex, emerged as a promising anticancer agent due to its distinct chemical structure and its ability to form long-range DNA adducts.[1][2] This was theorized to allow it to overcome resistance mechanisms that limit the efficacy of mononuclear platinum drugs like cisplatin (B142131).[3][4] Oxaliplatin, a diaminocyclohexane (DACH) platinum compound, is a cornerstone in the treatment of colorectal cancer and has a different spectrum of activity and resistance profile compared to its predecessors, cisplatin and carboplatin.[5][6]
Mechanism of Action: Distinct Approaches to DNA Damage
Both BBR3464 and oxaliplatin exert their cytotoxic effects primarily through interactions with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. However, the nature of their DNA adducts and the subsequent cellular responses differ significantly.
BBR3464: As a trinuclear platinum complex, BBR3464 is cationic and features a flexible structure that allows it to form long-range intra- and interstrand DNA crosslinks.[1][2] This is a key distinction from mononuclear platinum agents. The unique adducts formed by BBR3464 are thought to be more difficult for cellular DNA repair mechanisms to recognize and resolve, contributing to its activity in cisplatin-resistant cell lines.[3][4] Furthermore, studies have shown that BBR3464 induces a G2/M cell cycle arrest and that its cytotoxic effects may be less dependent on p53 status compared to cisplatin, suggesting a different signaling cascade is activated in response to its DNA damage.[7]
Oxaliplatin: Oxaliplatin's mechanism of action involves the formation of bulky platinum-DNA adducts, primarily 1,2-intrastrand crosslinks between adjacent guanine (B1146940) bases.[5][6] The presence of the DACH carrier ligand is crucial to its activity and is thought to be responsible for its efficacy in cisplatin-resistant tumors.[6][8] The bulky adducts formed by oxaliplatin are less well-recognized by the mismatch repair (MMR) system, a common mechanism of cisplatin resistance.[5][6] Upon DNA damage, oxaliplatin can trigger cell cycle arrest and apoptosis through various pathways, including the activation of caspases and the release of cytochrome C from mitochondria.[9]
In Vivo Antitumor Efficacy: A Look at the Preclinical Data
Direct comparative in vivo studies between BBR3464 and oxaliplatin are scarce. However, individual studies evaluating their efficacy in various tumor models provide insights into their potential therapeutic windows and spectrum of activity.
BBR3464: Potency in Refractory Tumors
Preclinical in vivo studies have highlighted the significant antitumor activity of BBR3464, particularly in tumor models known to be resistant to cisplatin.
| Tumor Model | Animal Model | Dosing Schedule | Key Findings | Reference |
| Human Ovarian Carcinoma Xenografts (cisplatin-resistant) | Nude Mice | Not specified | Significant tumor weight inhibition (>80%) in seven out of eight xenografts, including four cisplatin-refractory tumors. | [3][4] |
| Neuroblastoma Xenografts | Not specified | 0.30 and 0.35 mg/kg i.v. (q4dx3) | Superior efficacy compared to cisplatin on a fractionated schedule. | [10] |
These studies underscore the potential of BBR3464 in treating tumors that have developed resistance to conventional platinum-based chemotherapy. The high potency observed, with efficacy at lower doses compared to cisplatin, is a notable feature.[10]
Oxaliplatin: Established Efficacy in Colorectal Cancer and Beyond
Oxaliplatin's in vivo efficacy is well-documented, particularly in combination with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).
| Tumor Model | Animal Model | Dosing Schedule | Key Findings | Reference |
| Colorectal Cancer Xenografts | nu/nu athymic mice | Not specified | Efficacy demonstrated in subcutaneous xenograft models. | [11] |
| Leukemia (L1210) | Mice | Not specified | Increased lifespan of leukemia-bearing mice. | [12][13] |
| Colon Carcinoma (CT26) | Immunocompetent Mice | Not specified | Antitumor effect was similar to oxaliplatin and dependent on an intact immune system. | [12][13] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.
General In Vivo Xenograft Study Protocol (Derived from multiple sources)
-
Cell Culture: Human tumor cell lines (e.g., ovarian, colorectal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., nude, SCID) are typically used for xenograft studies to prevent rejection of human tumor cells. For studies involving the immune system's role, immunocompetent mice are used.[11][12][13]
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: Once tumors reach the desired size, animals are randomized into control and treatment groups. The drugs (BBR3464 or oxaliplatin) are administered, typically intravenously (i.v.), at predetermined doses and schedules.[10] The control group receives the vehicle solution.
-
Efficacy Evaluation: The primary endpoint is often tumor growth inhibition. This can be assessed by comparing the mean tumor volume in the treated groups to the control group. Other parameters may include tumor weight at the end of the study and survival analysis.[3][4]
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Other signs of toxicity are also observed.
-
Statistical Analysis: Statistical methods are used to determine the significance of the observed differences between treatment and control groups.
Visualizing the Mechanisms
To better understand the distinct ways BBR3464 and oxaliplatin interact with DNA and trigger cellular responses, the following diagrams illustrate their proposed mechanisms of action.
Caption: Proposed mechanism of action for BBR3464.
Caption: Proposed mechanism of action for Oxaliplatin.
Conclusion
Based on the available preclinical evidence, both BBR3464 and oxaliplatin are potent platinum-based anticancer agents with distinct mechanisms of action and preclinical profiles. BBR3464 shows particular promise in overcoming cisplatin resistance, likely due to the formation of unique long-range DNA adducts that evade conventional repair pathways.[3][4] Its high potency in preclinical models is a significant advantage.[10] Oxaliplatin, with its established clinical efficacy, demonstrates a different spectrum of activity, and its bulky DACH ligand allows it to circumvent some mechanisms of cisplatin resistance.[5][6]
The development of BBR3464 was halted after Phase II clinical trials due to a combination of more severe side effects compared to standard platinum drugs and a lack of biostability, which limited the deliverable dose and resulted in insufficient activity.[1][2] However, the unique mechanism of this trinuclear platinum complex continues to inspire the development of new-generation multinuclear platinum-based drugs.[1][2]
For researchers and drug developers, the distinct profiles of these two agents underscore the importance of understanding the nuances of platinum-based drug design and the molecular basis of tumor resistance. While direct comparative in vivo studies are lacking, the existing data suggest that both compounds, and their underlying chemical scaffolds, represent valuable avenues for the development of more effective cancer therapies. Future research, including direct head-to-head preclinical and clinical comparisons, would be invaluable in definitively positioning these and future platinum agents in the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 6. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel trinuclear platinum complex BBR3464 induces a cellular response different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antitumor activity of the novel trinuclear platinum complex BBR 3464 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumors established with cell lines selected for oxaliplatin resistance respond to oxaliplatin if combined with cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Triplatin Tetranitrate in Comparison to Other Platinum-Based Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of Triplatin tetranitrate (also known as BBR3464), a novel trinuclear platinum compound, relative to established platinum-based anticancer drugs such as cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). While extensive research has highlighted the superior cytotoxic efficacy of this compound, particularly in cisplatin-resistant cell lines, publicly available quantitative data from standardized genotoxicity assays remains limited. This guide synthesizes the available information on its mechanism of action and cellular effects to offer a qualitative assessment of its genotoxic potential, alongside quantitative data for other platinum compounds.
Comparative Genotoxicity of Platinum Compounds
The genotoxicity of platinum-based drugs is intrinsically linked to their mechanism of action: the formation of adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, the nature and processing of these DNA adducts can vary significantly between different platinum compounds, influencing their genotoxic and cytotoxic profiles.
Quantitative Genotoxicity Data: Cisplatin vs. Carboplatin
A comparative study on the genotoxic potential of cisplatin and carboplatin in cultured human lymphocytes provides quantitative insights using chromosomal aberration (CA) and sister-chromatid exchange (SCE) assays.[1]
| Compound | Assay | Results | Conclusion |
| Cisplatin | Chromosomal Aberrations (CAs) | Significant increase compared to control (p<0.01) | Induced comparable levels of CAs to carboplatin.[1] |
| Sister-Chromatid Exchange (SCEs) | Significant increase (4.05-fold) compared to control (p<0.01) | Significantly higher induction of SCEs than carboplatin (p<0.01).[1] | |
| Carboplatin | Chromosomal Aberrations (CAs) | Significant increase compared to control (p<0.01) | Induced comparable levels of CAs to cisplatin.[1] |
| Sister-Chromatid Exchange (SCEs) | Significant increase (3.1-fold) compared to control (p<0.01) | Significantly lower induction of SCEs than cisplatin (p<0.01).[1] |
Table 1: Comparative Genotoxicity of Cisplatin and Carboplatin in Human Lymphocytes.[1]
Qualitative Genotoxicity Assessment of this compound (BBR3464)
While direct quantitative comparative genotoxicity data for this compound is scarce, its unique structural and mechanistic features suggest a distinct genotoxic profile:
-
Novel DNA Adducts: Unlike cisplatin, which primarily forms 1,2-intrastrand cross-links, this compound forms long-range intrastrand and interstrand cross-links.[2] These more complex lesions are thought to be more difficult for cellular DNA repair mechanisms to resolve, potentially leading to a more potent cytotoxic and, presumably, genotoxic effect at lower concentrations.
-
Overcoming Resistance: this compound has demonstrated the ability to overcome cisplatin resistance in various cancer cell lines.[3] This suggests that the DNA lesions it induces are recognized and processed differently by the cell's DNA damage response and repair machinery.
-
Cell Cycle Arrest: Studies have shown that BBR3464 induces a more persistent G2/M cell cycle arrest compared to cisplatin at equitoxic concentrations.[3] This prolonged cell cycle arrest is a hallmark of a robust DNA damage response.
Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies are crucial for the accurate assessment and comparison of genotoxicity. Below are outlines for standard assays.
1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4]
-
Principle: The test utilizes mutant strains of S. typhimurium that cannot synthesize histidine. The assay measures the frequency of back mutations to the prototrophic state (histidine synthesis) in the presence of the test compound.
-
Methodology:
-
Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).[4]
-
The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix), which mimics mammalian metabolism.
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
2. In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Principle: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.
-
Methodology:
-
Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to the test compound at various concentrations.[5][6]
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.[5][6]
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells (specifically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.
-
A dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.
-
3. Alkaline Comet Assay
The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and DNA cross-links in individual cells.
-
Principle: Damaged DNA, when subjected to electrophoresis under alkaline conditions, migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. For detecting DNA cross-links, a modified protocol is used where cells are first exposed to a DNA-damaging agent (like radiation) to induce strand breaks, and the cross-linking agent's ability to impede the migration of this fragmented DNA is measured.[7][8][9]
-
Methodology:
-
Cells are exposed to the test compound.
-
Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
The slides are then placed in an alkaline electrophoresis solution to unwind the DNA and are subjected to electrophoresis.
-
The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image analysis software is used to quantify the amount of DNA in the comet tail, providing a measure of DNA damage.
-
Signaling Pathways and Experimental Workflows
DNA Damage Response Signaling Pathway
Platinum compounds induce DNA damage that activates complex cellular signaling pathways, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) pathways, which in turn activate downstream effectors like p53 to orchestrate cell cycle arrest, DNA repair, or apoptosis.[10][11][12][13]
Experimental Workflow for Genotoxicity Assessment
A generalized workflow for assessing the genotoxicity of a test compound involves a battery of in vitro and in vivo assays.
References
- 1. Genotoxicity of cisplatin and carboplatin in cultured human lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What happened to BBR3464 and where to from here for multinuclear platinum-based anticancer drugs? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. BBR 3464: a novel triplatinum complex, exhibiting a preclinical profile of antitumor efficacy different from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nucleolar transcription by oxaliplatin involves ATM/ATR kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Triplatin Tetranitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Triplatin tetranitrate, a potent, platinum-based antineoplastic agent. Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance. This compound and its associated waste are classified as hazardous and require specialized handling and disposal.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also classified as a substance that may cause genetic defects, cancer, and damage fertility or the unborn child.[2] Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste immediately.[3] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust. |
| Lab Coat | Chemical-resistant lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a fume hood or with a NIOSH-approved respirator | To prevent inhalation of dust or aerosols, especially when handling the powdered form.[3] |
Engineering Controls:
-
Fume Hood: All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, reducing agents, and organic materials.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. As a platinum-based chemotherapy agent, it falls under strict disposal guidelines.[4]
1. Waste Identification and Segregation:
-
Primary Waste: Unused or expired this compound, and any grossly contaminated items (e.g., a full vial). This is considered "bulk" chemotherapy waste.
-
Trace Waste: Items contaminated with small amounts of the compound, such as empty vials, syringes, IV bags, tubing, and contaminated PPE.
-
Waste Streams: Never mix this compound waste with other waste streams.[4] It must be segregated into a dedicated, properly labeled hazardous waste container.
2. Waste Containerization:
-
Container Type: Use a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other required hazard warnings (e.g., "Toxic," "Carcinogen").
-
Closure: Keep the waste container closed at all times, except when adding waste.[3]
3. On-Site Management:
-
Accumulation: Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks or spills.
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials safely.
-
Incineration: The recommended final disposal method for chemotherapy waste is incineration at a permitted hazardous waste incineration facility.[4] This process destroys the hazardous chemical compounds.
-
Documentation: Maintain a detailed record of the waste disposal, including the date, quantity, and the manifest from the disposal vendor.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your institution's Environmental Health & Safety (EHS) department.
-
Personal Protection: Do not attempt to clean up a spill without the proper training and PPE.
-
Clean-up (for trained personnel):
-
For small powder spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, use a chemical spill kit with absorbent pads.
-
Collect all contaminated materials in a designated hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for detailed guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistics for Handling Triplatin Tetranitrate
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Triplatin tetranitrate is paramount. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational procedures, and disposal protocols for this cytotoxic, platinum-based agent. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to cytotoxic drugs is the correct and consistent use of personal protective equipment.[1] A risk assessment should always be conducted to ensure the selected PPE offers adequate protection.[2]
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves.[3] Long cuffs to be tucked over the gown sleeves.[4] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, fluid-resistant, long-sleeved gown made of a material tested for use with chemotherapy agents.[1] | Protects skin and clothing from splashes and spills. |
| Eye Protection | Safety goggles or a full-face shield.[1][5] | Protects the eyes from splashes of the drug solution. |
| Respiratory | A surgical mask is required when handling medications in a biological safety cabinet to prevent microbial contamination.[5] For potential aerosol generation (e.g., cleaning spills), an N95 respirator is recommended.[1] | Minimizes the risk of inhaling aerosolized drug particles. |
| Additional | Shoe covers and a cap should be worn when preparing sterile preparations of cytotoxic drugs.[5] | Prevents the spread of contamination outside of the handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a designated area, such as a biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize environmental contamination.
Preparation and Handling:
-
Preparation: Before starting, ensure all necessary materials, including PPE, spill kits, and waste disposal containers, are readily available.
-
Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, eye protection, inner gloves, outer gloves).
-
Drug Reconstitution/Dilution: If working with a solid form, reconstitution and dilution should be performed carefully within the BSC to avoid aerosol generation.
-
Labeling: Clearly label all containers with the drug name, concentration, and hazard symbols.
-
Transport: When moving the drug, even short distances, use a sealed, secondary container to prevent spills.
Administration (in a research context):
-
Verify: Double-check the experimental protocol, including dosage and administration route.
-
Controlled Environment: Perform the administration in a controlled environment to prevent exposure to others.
-
Technique: Use techniques that minimize the generation of aerosols or droplets.
Disposal Plan: Waste Management
Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.[6] Waste is generally categorized as either "trace" or "bulk" chemotherapy waste.[7]
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug volume (e.g., used gloves, gowns, empty vials, IV bags).[7] | Designated yellow, puncture-proof containers labeled "Trace Chemotherapy Waste".[7] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume (e.g., partially used vials, syringes with residual drug).[7] | Designated black, RCRA-regulated hazardous waste containers.[7] These require specialized treatment and documentation for disposal.[7] |
| Sharps | Needles, syringes, and other sharp objects contaminated with the drug. | Puncture-proof sharps containers specifically designated for chemotherapy waste. Syringes with more than a residual amount of the drug should be disposed of as bulk waste.[3] |
| Unused/Expired Drug | Pure, unused, or expired this compound. | Disposed of as hazardous chemical waste through an environmental health and safety program.[8] |
All chemotherapy waste containers must be sealed when full and stored in a secure, designated area until collected by a licensed hazardous waste transporter.[6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate the risks.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.[1]
-
Eye Contact: Flush the eye(s) with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.[10]
Spill Management:
-
Secure the Area: Alert others and restrict access to the spill area.[1]
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and an N95 respirator.[1]
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill.[1]
-
Clean the Area: Decontaminate the spill area according to your institution's established procedures, typically involving a detergent solution followed by a disinfectant.[1]
-
Dispose of Waste: All materials used for cleanup must be disposed of as bulk chemotherapy waste.[1]
-
Report the Incident: Document and report the spill to the appropriate environmental health and safety officer.[1]
Caption: Workflow for handling this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. hse.gov.uk [hse.gov.uk]
- 3. web.uri.edu [web.uri.edu]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biowastetn.com [biowastetn.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
